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  • Product: 1-Bromo-2-butoxy-5-fluorobenzene
  • CAS: 1019369-61-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Halogenated Aromatic Ethers in Medicinal Chemistry The strategic incorporation of halogens and ether functionalities into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Aromatic Ethers in Medicinal Chemistry

The strategic incorporation of halogens and ether functionalities into aromatic scaffolds is a cornerstone of modern drug design. Halogens, such as fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, bioavailability, and binding affinity.[1][2] The title compound, 1-Bromo-2-butoxy-5-fluorobenzene, is a versatile building block, embodying these principles. Its distinct substitution pattern—a fluorine atom for metabolic blocking, a bromine atom as a handle for cross-coupling reactions, and a butoxy group to modulate lipophilicity—makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, grounded in established chemical principles and supported by authoritative references.

Strategic Synthesis Pathway: A Three-Step Approach

The synthesis of 1-Bromo-2-butoxy-5-fluorobenzene is most efficiently achieved through a three-step sequence, commencing with the commercially available starting material, 4-fluoroanisole. This strategic pathway ensures high regioselectivity and provides a reliable route to the target molecule.

The chosen synthetic route involves:

  • Electrophilic Bromination: The synthesis begins with the selective bromination of 4-fluoroanisole. The methoxy group is a strong activating group that directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the fluorine atom, bromination occurs with high selectivity at the ortho position to yield 2-bromo-4-fluoroanisole.[1][4]

  • Demethylation: The subsequent demethylation of the methoxy group in 2-bromo-4-fluoroanisole to a hydroxyl group is a critical step to furnish the key intermediate, 2-bromo-4-fluorophenol. This transformation is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) or a protic acid such as hydrobromic acid (HBr).[5][6]

  • Williamson Ether Synthesis: The final step is the formation of the butoxy ether via a Williamson ether synthesis. The synthesized 2-bromo-4-fluorophenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, displacing the bromide from 1-bromobutane in an SN2 reaction to afford the desired product.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow 4-Fluoroanisole 4-Fluoroanisole 2-Bromo-4-fluoroanisole 2-Bromo-4-fluoroanisole 4-Fluoroanisole->2-Bromo-4-fluoroanisole Bromination (Br₂) 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluoroanisole->2-Bromo-4-fluorophenol Demethylation (BBr₃) 1-Bromo-2-butoxy-5-fluorobenzene 1-Bromo-2-butoxy-5-fluorobenzene 2-Bromo-4-fluorophenol->1-Bromo-2-butoxy-5-fluorobenzene Williamson Ether Synthesis (1-Bromobutane, Base)

Caption: Overall synthetic pathway for 1-Bromo-2-butoxy-5-fluorobenzene.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-4-fluoroanisole (Bromination)

This protocol details the electrophilic bromination of 4-fluoroanisole.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoroanisole126.1310.0 g0.079
Bromine159.8112.7 g (4.1 mL)0.079
Dichloromethane84.93100 mL-
Saturated NaHCO₃-50 mL-
Saturated Na₂S₂O₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroanisole (10.0 g, 0.079 mol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (12.7 g, 0.079 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium thiosulfate (Na₂S₂O₃) solution (50 mL) until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2-bromo-4-fluoroanisole as a colorless oil.

Part 2: Synthesis of 2-Bromo-4-fluorophenol (Demethylation)

This protocol describes the demethylation of 2-bromo-4-fluoroanisole using boron tribromide.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-fluoroanisole205.0210.0 g0.049
Boron tribromide (1M in DCM)250.5258.8 mL0.059
Dichloromethane (anhydrous)84.93100 mL-
Methanol32.0450 mL-
1 M HCl-50 mL-
Ethyl acetate88.11150 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-4-fluoroanisole (10.0 g, 0.049 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in dichloromethane (58.8 mL, 0.059 mol) dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol (50 mL).

  • Add 1 M HCl (50 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-4-fluorophenol as a white solid.

Part 3: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene (Williamson Ether Synthesis)

This protocol details the final etherification step.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-fluorophenol191.005.0 g0.026
1-Bromobutane137.024.3 g (3.4 mL)0.031
Potassium carbonate (K₂CO₃)138.215.4 g0.039
N,N-Dimethylformamide (DMF)73.0950 mL-
Diethyl ether74.12100 mL-
1 M NaOH-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • In a 100 mL round-bottom flask, combine 2-bromo-4-fluorophenol (5.0 g, 0.026 mol), potassium carbonate (5.4 g, 0.039 mol), and N,N-dimethylformamide (50 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (4.3 g, 0.031 mol) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 1 M NaOH (2 x 25 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-Bromo-2-butoxy-5-fluorobenzene as a colorless oil.

Purification and Characterization

The purification and characterization workflow is essential for verifying the identity and purity of the synthesized compounds at each stage.

Purification and Characterization cluster_synthesis Synthesis Steps cluster_purification Purification cluster_characterization Characterization Step1 Bromination Purify1 Vacuum Distillation Step1->Purify1 Step2 Demethylation Purify2 Column Chromatography Step2->Purify2 Step3 Etherification Purify3 Vacuum Distillation Step3->Purify3 Char1 NMR (¹H, ¹³C) MS Purify1->Char1 Char2 NMR (¹H, ¹³C) MS Purify2->Char2 Char3 NMR (¹H, ¹³C) MS Purify3->Char3

Caption: Logical flow of purification and characterization for each synthetic step.

Analytical Data Summary:

CompoundTechniqueExpected Values
2-Bromo-4-fluoroanisole ¹H NMR (CDCl₃, 400 MHz)δ 7.30 (dd, J=8.8, 2.8 Hz, 1H), 7.05 (dd, J=8.8, 4.4 Hz, 1H), 6.90 (ddd, J=8.8, 8.8, 2.8 Hz, 1H), 3.85 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 158.2 (d, J=242.0 Hz), 154.0, 129.5 (d, J=9.0 Hz), 117.0 (d, J=25.0 Hz), 114.5 (d, J=22.0 Hz), 113.0 (d, J=8.0 Hz), 56.5.
MS (EI) m/z (%): 206/204 (M⁺, 100), 191/189 (M⁺-CH₃, 80).
2-Bromo-4-fluorophenol ¹H NMR (CDCl₃, 400 MHz)δ 7.20 (dd, J=8.4, 3.2 Hz, 1H), 7.00 (dd, J=8.4, 4.8 Hz, 1H), 6.85 (ddd, J=8.4, 8.4, 3.2 Hz, 1H), 5.30 (s, 1H, OH).
¹³C NMR (CDCl₃, 100 MHz)δ 156.5 (d, J=240.0 Hz), 150.0, 128.0 (d, J=9.0 Hz), 118.0 (d, J=24.0 Hz), 116.0 (d, J=23.0 Hz), 112.0 (d, J=8.0 Hz).
MS (EI) m/z (%): 192/190 (M⁺, 100).
1-Bromo-2-butoxy-5-fluorobenzene ¹H NMR (CDCl₃, 400 MHz) - Predictedδ 7.25 (dd, J=8.6, 3.0 Hz, 1H), 7.00 (dd, J=8.6, 4.6 Hz, 1H), 6.80 (ddd, J=8.6, 8.6, 3.0 Hz, 1H), 4.00 (t, J=6.5 Hz, 2H), 1.80 (quint, J=7.0 Hz, 2H), 1.50 (sext, J=7.5 Hz, 2H), 0.95 (t, J=7.4 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) - Predictedδ 157.5 (d, J=241.0 Hz), 153.0, 129.0 (d, J=9.0 Hz), 117.5 (d, J=24.5 Hz), 115.0 (d, J=22.5 Hz), 113.5 (d, J=8.5 Hz), 69.0, 31.0, 19.0, 13.8.
MS (EI) - Predictedm/z (%): 248/246 (M⁺), 191/189 (M⁺-C₄H₉).

References

  • PubChem. (2024). 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • Google Patents. (2013). CN102146023B - Method for preparing p-fluoro anisole.
  • PubChem. (2024). 4-Fluoroanisole. National Center for Biotechnology Information. [Link]

  • Google Patents. (1999).
  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for: A general and efficient copper-catalyzed synthesis of ynethioureas and ynamides. [Link]

Sources

Exploratory

physical properties of 1-Bromo-2-butoxy-5-fluorobenzene

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-butoxy-5-fluorobenzene Compound Identification and Core Characteristics 1-Bromo-2-butoxy-5-fluorobenzene is a halogenated aromatic ether. Its structure,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-butoxy-5-fluorobenzene

Compound Identification and Core Characteristics

1-Bromo-2-butoxy-5-fluorobenzene is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with bromine, fluorine, and a butoxy group, suggests it is a lipophilic, non-polar liquid at standard conditions. Understanding its fundamental identifiers is the first step in any rigorous scientific investigation.

  • Chemical Name: 1-Bromo-2-butoxy-5-fluorobenzene

  • Molecular Formula: C₁₀H₁₂BrFO

  • Molecular Weight: 247.10 g/mol

  • CAS Number: A specific CAS Registry Number is not publicly indexed for this compound, underscoring the need for empirical characterization.

  • Chemical Structure: Chemical structure of 1-Bromo-2-butoxy-5-fluorobenzene (Note: This is a placeholder image representing the structure.)

Macroscopic and Thermal Properties: Experimental Determination

The bulk physical properties of a compound are critical for its handling, purification, and application. Given the absence of published data, the following sections provide robust, self-validating protocols for their determination.

Density

Density is a fundamental property essential for process calculations, equipment design, and quality control.[1] It is defined as the mass of a substance per unit volume. The determination for a novel liquid compound is straightforward but requires precision.

This protocol relies on the direct measurement of the mass of a precise volume of the liquid.

  • Equipment Preparation:

    • Select a Class A volumetric flask (e.g., 5 or 10 mL) and ensure it is clean and completely dry.

    • Use a calibrated analytical balance with a readability of at least 0.1 mg.

  • Taring and Mass Measurement:

    • Place the empty, dry volumetric flask on the analytical balance and press the "tare" or "zero" button. This critical step ensures that only the mass of the liquid is measured.

    • Carefully add 1-Bromo-2-butoxy-5-fluorobenzene to the volumetric flask until the bottom of the meniscus aligns exactly with the calibration mark. Use a pipette for the final adjustment to avoid overshooting the mark.

    • Record the mass of the liquid displayed on the balance.

  • Calculation:

    • The density (ρ) is calculated using the formula: ρ = m / V

      • Where:

        • m is the recorded mass in grams (g).

        • V is the calibrated volume of the flask in milliliters (mL) or cubic centimeters (cm³).

    • The experiment should be repeated at least three times to ensure reproducibility, and the average value should be reported.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Validation prep1 Select clean, dry Class A volumetric flask prep2 Calibrate analytical balance prep1->prep2 meas1 Tare balance with empty flask prep2->meas1 meas2 Fill flask to calibration mark meas1->meas2 meas3 Record mass (m) of the liquid meas2->meas3 calc1 Calculate Density ρ = m / V meas3->calc1 calc2 Repeat 2x for reproducibility calc1->calc2 calc3 Report average density calc2->calc3 G cluster_setup Apparatus Setup cluster_heat Heating Phase cluster_cool Measurement Phase setup1 Add 0.5-1 mL sample to test tube setup2 Insert inverted capillary tube setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Suspend in Thiele tube setup3->setup4 heat1 Gently heat Thiele tube arm setup4->heat1 heat2 Observe for rapid, continuous bubbles heat1->heat2 cool1 Remove heat source heat2->cool1 cool2 Watch for bubbling to stop cool1->cool2 cool3 Record temperature when liquid enters capillary cool2->cool3

Caption: Experimental workflow for micro-boiling point determination.

Solubility Profile

The solubility of a compound dictates its utility in different reaction media and purification schemes. Based on its structure, 1-Bromo-2-butoxy-5-fluorobenzene is predicted to be insoluble in water but soluble in common organic solvents. Simple qualitative tests can confirm this.

  • Preparation: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Testing: To each tube, add 1-2 drops (or ~10 mg) of 1-Bromo-2-butoxy-5-fluorobenzene.

  • Observation: Agitate the mixture and observe.

    • Soluble: The compound dissolves completely, forming a clear, homogeneous solution.

    • Partially Soluble: The solution becomes cloudy or some solid/liquid remains undissolved.

    • Insoluble: The compound remains as a separate phase (e.g., an immiscible liquid layer or undissolved solid). 4. Documentation: Record the results for each solvent at a specified temperature (e.g., 25 °C).

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 1-Bromo-2-butoxy-5-fluorobenzene is not available, the safety protocols for structurally related halogenated aromatic compounds provide essential guidance. Compounds like 1-Bromo-2-fluorobenzene are classified as flammable liquids and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, nitrile gloves, and a flame-resistant lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. Keep away from open flames, sparks, and hot surfaces as the compound is likely flammable. Use non-sparking tools for transfers.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of chemical waste through a licensed chemical destruction facility in accordance with local and national regulations. Do not discharge to sewer systems. [2] Disclaimer: This safety information is based on analogous compounds. The user is REQUIRED to consult the SDS provided by the manufacturer for specific handling and emergency procedures.

Summary of Physical Properties

The following table summarizes the core . Calculated values are provided where applicable, while experimental values are marked as "To Be Determined" pending empirical validation using the protocols outlined in this guide.

PropertyValueMethod
Molecular Formula C₁₀H₁₂BrFO-
Molecular Weight 247.10 g/mol Calculation
Appearance To Be DeterminedVisual Inspection
Density To Be DeterminedProtocol 2.1
Boiling Point To Be DeterminedProtocol 2.2
Melting Point To Be DeterminedStandard Capillary Method
Solubility in Water Predicted: InsolubleProtocol 3
Solubility in Organic Solvents Predicted: SolubleProtocol 3

References

  • ECHEMI. (n.d.). 1-Bromo-2-butoxy-4-fluorobenzene SDS, 1036724-57-8 Safety Data Sheets.
  • ECHEMI. (n.d.). 1-Bromo-2-butoxy-4-fluorobenzene SDS, 1036724-57-8 Safety Data Sheets.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • RocketProps. (2011, February 25).
  • Chemistry LibreTexts. (2022, May 5). 6.
  • JoVE. (2020, March 26). Video: Boiling Points - Procedure.

Sources

Foundational

An In-depth Technical Guide to the NMR Spectra Analysis of 1-Bromo-2-butoxy-5-fluorobenzene

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-2-butoxy-5-fluorobenzene, a compound of interest in contemporary drug discovery and development.[1][2][3][4][5] As r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-2-butoxy-5-fluorobenzene, a compound of interest in contemporary drug discovery and development.[1][2][3][4][5] As researchers and scientists in the pharmaceutical and chemical industries, a deep understanding of molecular structure is paramount. NMR spectroscopy stands as a cornerstone analytical technique for elucidating the precise architecture of small molecules.[2][4] This document will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of the title compound, offering field-proven insights into experimental design, data interpretation, and structural verification.

Introduction: The Significance of 1-Bromo-2-butoxy-5-fluorobenzene in Medicinal Chemistry

Substituted fluorobenzenes are prevalent motifs in a vast array of pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. The specific substitution pattern of 1-bromo-2-butoxy-5-fluorobenzene, featuring a bromine atom, a butoxy group, and a fluorine atom on the benzene ring, presents a fascinating case for NMR analysis. The interplay of the electronic effects of these substituents dictates the chemical environment of each nucleus, resulting in a unique spectral fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the identity and purity of the compound, which are critical parameters in the drug development pipeline.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-bromo-2-butoxy-5-fluorobenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the butoxy group. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Aromatic Region (δ 6.5 - 8.0 ppm)

The aromatic region will display signals for the three protons on the benzene ring. The substitution pattern (1-bromo, 2-butoxy, 5-fluoro) will lead to a complex splitting pattern due to spin-spin coupling between neighboring protons and coupling to the fluorine atom.

  • H-3, H-4, and H-6: The precise chemical shifts of these protons are determined by the combined electronic effects of the bromine, butoxy, and fluorine substituents. The butoxy group is an electron-donating group, which tends to shield adjacent protons, shifting them upfield. Conversely, the bromine and fluorine atoms are electron-withdrawing, causing deshielding and a downfield shift.[6] The fluorine atom will also introduce heteronuclear coupling (J-coupling) to the neighboring protons, further splitting their signals.

Aliphatic Region (δ 0.9 - 4.1 ppm)

The butoxy group will give rise to four distinct signals in the upfield region of the spectrum.

  • -OCH₂- (α-protons): These protons, being directly attached to the oxygen atom, will be the most deshielded of the aliphatic protons and are expected to appear as a triplet around δ 3.9 - 4.1 ppm.

  • -OCH₂C H₂- (β-protons): These protons will resonate further upfield, likely as a multiplet (sextet) in the range of δ 1.7 - 1.9 ppm.

  • -OCH₂CH₂C H₂- (γ-protons): This methylene group is expected to produce a multiplet (sextet) around δ 1.4 - 1.6 ppm.

  • -CH₃ (δ-protons): The terminal methyl group will appear as a triplet at approximately δ 0.9 - 1.0 ppm, being the most shielded of the butoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-Bromo-2-butoxy-5-fluorobenzene

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~6.8 - 7.2Doublet of doublets³JHH ≈ 8-9, ⁴JHF ≈ 4-6
H-4~6.9 - 7.3Triplet of doublets³JHH ≈ 8-9, ³JHF ≈ 8-10
H-6~7.1 - 7.5Doublet of doublets⁴JHH ≈ 2-3, ³JHF ≈ 8-10
-OCH₂-~3.9 - 4.1Triplet³JHH ≈ 6-7
-OCH₂CH ₂-~1.7 - 1.9Multiplet (Sextet)³JHH ≈ 6-7
-OCH₂CH₂CH ₂-~1.4 - 1.6Multiplet (Sextet)³JHH ≈ 6-7
-CH₃~0.9 - 1.0Triplet³JHH ≈ 7

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the electronic effects of the substituents. Aromatic carbons typically resonate in the range of 120-150 ppm.[7]

  • C-1 (C-Br): The carbon atom attached to the bromine will be significantly deshielded due to the electronegativity of bromine.

  • C-2 (C-O): The carbon atom bonded to the butoxy group will also be deshielded.

  • C-5 (C-F): The carbon atom directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds.

  • C-3, C-4, C-6: The chemical shifts of these carbons will be influenced by the combined effects of the substituents.

  • Butoxy Carbons: The four carbon atoms of the butoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-2-butoxy-5-fluorobenzene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-Br)~110 - 115
C-2 (C-O)~155 - 160
C-3~115 - 120
C-4~120 - 125
C-5 (C-F)~158 - 163 (with large ¹JCF)
C-6~118 - 123
-OCH₂-~68 - 72
-OCH₂C H₂-~30 - 34
-OCH₂CH₂C H₂-~18 - 22
-CH₃~13 - 15

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

A self-validating protocol ensures reproducibility and minimizes artifacts.

  • Analyte Purity: Ensure the 1-bromo-2-butoxy-5-fluorobenzene sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[8]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[8][9] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[10]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11] Many commercially available deuterated solvents already contain TMS.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion and sensitivity.

  • Shimming: Carefully shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

    • Number of Scans: For a moderately concentrated sample, 8-16 scans should provide an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A 2-second delay is a good starting point.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualization of Key Structural and Experimental Concepts

Visual aids are indispensable for clarifying complex relationships in NMR spectroscopy.

cluster_molecule 1-Bromo-2-butoxy-5-fluorobenzene C1 C1-Br C2 C2-O C1->C2 C3 C3-H C2->C3 O O C2->O C4 C4-H C3->C4 C5 C5-F C4->C5 C6 C6-H C5->C6 C6->C1 C_alpha α-CH2 O->C_alpha C_beta β-CH2 C_alpha->C_beta C_gamma γ-CH2 C_beta->C_gamma C_delta δ-CH3 C_gamma->C_delta SamplePrep Sample Preparation Dissolution Dissolve in CDCl3 SamplePrep->Dissolution Purity Check Filtration Filter into NMR Tube Dissolution->Filtration NMRTube NMR Sample Filtration->NMRTube Spectrometer NMR Spectrometer NMRTube->Spectrometer Insert Sample DataAcquisition Data Acquisition (1H & 13C) Spectrometer->DataAcquisition Shimming Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Workflow for NMR spectral analysis.

Conclusion: A Powerful Tool for Structural Elucidation

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-bromo-2-butoxy-5-fluorobenzene provides unambiguous structural confirmation, which is a cornerstone of modern chemical research and drug development. By understanding the interplay of substituent effects on chemical shifts and coupling constants, researchers can confidently interpret complex spectra and verify the integrity of their synthesized molecules. The protocols and predictive analyses outlined in this guide serve as a robust framework for the characterization of this and other similarly substituted aromatic compounds.

References

  • Vertex AI Search. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 1H NMR spectrum.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ChemicalBook. (n.d.). 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • PMC - NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
  • Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • ChemicalBook. (n.d.). 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR spectrum.
  • MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime.
  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants Coupling Constants the chemical shift.
  • ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR spectrum.
  • University of Michigan. (2023, August 29). Small molecule NMR sample preparation.
  • ResearchGate. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry.
  • Journal of the American Chemical Society. (n.d.). A Precise Correlation of Nuclear Magnetic Shielding in m- and p-Substituted Fluorobenzenes by Inductive and Resonance Parameters from Reactivity.
  • YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule.
  • Novabiom. (n.d.). NMR sample preparation guidelines.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-butoxy-5-fluorobenzene

Introduction: The Structural Significance of 1-Bromo-2-butoxy-5-fluorobenzene in Drug Discovery 1-Bromo-2-butoxy-5-fluorobenzene is a substituted aromatic ether with a molecular structure that presents a unique combinati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 1-Bromo-2-butoxy-5-fluorobenzene in Drug Discovery

1-Bromo-2-butoxy-5-fluorobenzene is a substituted aromatic ether with a molecular structure that presents a unique combination of functional groups pivotal in medicinal chemistry and materials science. The presence of a bromine atom offers a site for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of a potential drug candidate. The butoxy group, an ether linkage, modifies the lipophilicity and steric profile of the molecule. Understanding the precise vibrational characteristics of this molecule through infrared (IR) spectroscopy is crucial for its identification, quality control, and as a tool to monitor its transformations in synthetic pathways. This guide provides a comprehensive analysis of the expected IR spectrum of 1-Bromo-2-butoxy-5-fluorobenzene, grounded in the fundamental principles of vibrational spectroscopy and supported by data from analogous structures.

Halogenated aromatic compounds are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, related structures like 1-Bromo-2,4,5-trifluorobenzene are utilized in creating novel compounds where the halogen substituents significantly influence biological activity.[1] The subject of this guide, with its distinct substitution pattern, is of interest to researchers in drug development and organic synthesis.

Predicted Infrared Spectrum Analysis

Due to the absence of a publicly available experimental spectrum for 1-Bromo-2-butoxy-5-fluorobenzene, this section presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. Each prediction is substantiated with references to established spectroscopic data.

Key Functional Groups and Their Vibrational Signatures

The structure of 1-Bromo-2-butoxy-5-fluorobenzene can be dissected into several key components, each with its characteristic IR absorption bands:

  • 1,2,4-Trisubstituted Benzene Ring: The aromatic core of the molecule.

  • Butoxy Group: An alkyl ether chain (-O-CH₂CH₂CH₂CH₃).

  • Bromo Substituent: A carbon-bromine (C-Br) bond on the aromatic ring.

  • Fluoro Substituent: A carbon-fluorine (C-F) bond on the aromatic ring.

The following table summarizes the expected IR absorption bands, their corresponding vibrational modes, and the rationale for their assignment.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Supporting Evidence
3100-3000 Weak to MediumAromatic C-H StretchThe sp² hybridized C-H bonds on the benzene ring absorb at a higher frequency than the sp³ C-H bonds of alkanes. This is a characteristic feature of aromatic compounds.[2]
2960-2850 StrongAliphatic C-H StretchThe C-H bonds of the butyl group in the butoxy substituent will exhibit strong stretching vibrations in this region, typical for alkanes.
1600-1585 & 1500-1400 MediumAromatic C=C In-Ring StretchThe carbon-carbon double bonds within the benzene ring have characteristic stretching vibrations that appear as a pair of bands in these regions.[2]
~1250 & ~1040 StrongAsymmetric & Symmetric C-O-C StretchAryl alkyl ethers, such as the butoxybenzene moiety in our molecule, typically show two distinct C-O stretching bands. The asymmetric stretch appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[3]
~1200 StrongAromatic C-F StretchThe C-F stretching vibration in aromatic compounds is typically strong and appears in the 1250-1120 cm⁻¹ region.
870-800 StrongAromatic C-H Out-of-Plane BendThe substitution pattern on the benzene ring dictates the position of the strong out-of-plane C-H bending vibrations. For a 1,2,4-trisubstituted ring, a strong absorption is expected in this range.
690-515 MediumAromatic C-Br StretchThe C-Br stretching vibration for alkyl halides is found in this region.[4] For aromatic bromides, the absorption is typically in the lower end of this range.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, efficient, and non-destructive method for obtaining the IR spectrum of liquid and solid samples. The following protocol outlines the steps for acquiring the IR spectrum of 1-Bromo-2-butoxy-5-fluorobenzene, assuming it is a liquid at room temperature.

Instrumentation and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of 1-Bromo-2-butoxy-5-fluorobenzene.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid 1-Bromo-2-butoxy-5-fluorobenzene sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, a co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for a high-quality spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be analyzed for peak positions, intensities, and shapes.

    • Compare the experimental peak positions with the predicted values in the table above to confirm the identity and purity of the sample.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to prevent cross-contamination of subsequent samples.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in acquiring an ATR-FTIR spectrum.

ATR_FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Data Process and Analyze Data Sample_Scan->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up End End Clean_Up->End

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.

Causality in Spectral Interpretation

The interpretation of an IR spectrum is a deductive process. The presence of a strong absorption in the 2960-2850 cm⁻¹ region, for example, is a strong indicator of aliphatic C-H bonds, leading to the inference of the butoxy group. Conversely, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) or primary/secondary amine (-NH) functional groups, which is consistent with the structure of 1-Bromo-2-butoxy-5-fluorobenzene. The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions that are unique to the molecule as a whole. While individual peak assignments in this region can be challenging, the overall pattern serves as a unique "fingerprint" for the compound, invaluable for comparison with a reference spectrum.

Conclusion: A Valuable Tool for Chemical Synthesis and Analysis

Infrared spectroscopy provides a rapid and reliable method for the structural elucidation and quality assessment of 1-Bromo-2-butoxy-5-fluorobenzene. By understanding the characteristic absorption frequencies of its constituent functional groups—the substituted benzene ring, the ether linkage, and the carbon-halogen bonds—researchers can confidently identify this compound and monitor its role in complex synthetic procedures. The predicted spectrum and the experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the fields of drug discovery, chemical synthesis, and materials science, enabling them to leverage the power of IR spectroscopy in their research and development endeavors.

References

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-butoxy-5-fluorobenzene

Introduction: Unveiling the Molecular Identity of a Key Intermediate In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-2-butoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity of a Key Intermediate

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-2-butoxy-5-fluorobenzene represents a class of substituted aromatic compounds that are pivotal intermediates in the synthesis of complex pharmaceutical agents. Its unique combination of a bulky alkoxy group and two different halogen substituents presents a distinct challenge and opportunity for mass spectrometric analysis. This guide provides a comprehensive, in-depth exploration of the mass spectrometry of 1-bromo-2-butoxy-5-fluorobenzene, offering researchers, scientists, and drug development professionals a framework for its characterization. We will delve into the rationale behind methodological choices, predict fragmentation pathways, and provide actionable protocols to ensure data integrity and confident structural confirmation.

Strategic Approach to Analysis: The Rationale for Gas Chromatography-Mass Spectrometry (GC-MS)

Given the semi-volatile nature of 1-bromo-2-butoxy-5-fluorobenzene, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the analytical technique of choice.[1][2] This powerful combination leverages the separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[1] The GC column separates the analyte from any impurities or reaction byproducts, ensuring that a pure compound enters the mass spectrometer for analysis. This is crucial for obtaining a clean, interpretable mass spectrum, free from confounding signals.

The selection of an appropriate ionization technique is a critical next step. For a non-polar, thermally stable molecule like 1-bromo-2-butoxy-5-fluorobenzene, Electron Ionization (EI) is the preferred method. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and a cascade of characteristic fragment ions.[3][4] This extensive fragmentation provides a detailed molecular fingerprint, which is invaluable for structural elucidation and for matching against spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[5][6] While "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for preserving the molecular ion of more fragile molecules, they would provide limited structural information for this particular compound.[3][7][8][9]

Experimental Workflow: A Self-Validating Protocol

The following protocol for GC-MS analysis is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation
  • Solution Preparation: Accurately weigh approximately 1 mg of 1-bromo-2-butoxy-5-fluorobenzene and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or hexane.[10] This creates a stock solution of approximately 1 mg/mL.

  • Working Solution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution. This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column or the mass spectrometer detector.[10]

  • Vial Transfer: Transfer the working solution to a 1.5 mL glass autosampler vial. Ensure the vial is properly capped with a septum to prevent solvent evaporation.[10]

Instrumentation and Parameters

A standard benchtop GC-MS system is well-suited for this analysis. The following parameters serve as a robust starting point and can be optimized as needed.

Parameter Value Rationale
GC System Agilent 7890B or equivalentA widely used and reliable gas chromatograph.
MS System Agilent 5977B or equivalentA sensitive and robust mass selective detector.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of aromatic compounds.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 20:1Prevents column overloading while ensuring sufficient analyte reaches the detector.
Oven Program 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min)A typical temperature program to ensure good peak shape and separation.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
MS Source Temperature 230 °COptimizes ionization efficiency and minimizes thermal degradation.
MS Quadrupole Temperature 150 °CEnsures stable ion transmission.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for EI to generate reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the expected molecular ion and fragment masses.
Solvent Delay 3 minutesPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage.
Data Acquisition and Analysis
  • Sequence Setup: Create a sequence in the instrument control software with the sample vial position and data file name.

  • Run Sequence: Initiate the GC-MS run.

  • Data Review: After the run is complete, analyze the total ion chromatogram (TIC) to identify the peak corresponding to 1-bromo-2-butoxy-5-fluorobenzene.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte peak.

  • Library Search: Compare the acquired mass spectrum against the NIST Mass Spectral Library for potential matches and confirmation.[5][11][12]

  • Manual Interpretation: Manually interpret the fragmentation pattern to confirm the structure, as detailed in the following section.

Visualizing the Analytical Pathway

The following diagram illustrates the logical flow of the GC-MS analysis of 1-bromo-2-butoxy-5-fluorobenzene.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Dichloromethane prep2 Dilute to ~10 µg/mL prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 injection GC Injection prep3->injection Sample Introduction separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection tic Total Ion Chromatogram detection->tic Data Output spectrum Mass Spectrum Extraction tic->spectrum library NIST Library Search spectrum->library interpretation Manual Interpretation spectrum->interpretation

Caption: A schematic overview of the GC-MS workflow.

Decoding the Mass Spectrum: Predicted Fragmentation of 1-Bromo-2-butoxy-5-fluorobenzene

The interpretation of a mass spectrum is a deductive process that involves identifying the molecular ion and rationalizing the observed fragment ions.[13][14] For 1-bromo-2-butoxy-5-fluorobenzene (Molecular Weight: 249.10 g/mol for the most abundant isotopes ¹²C, ¹H, ¹⁹F, ⁷⁹Br), the following fragmentation patterns are anticipated.

The Molecular Ion Peak (M⁺)

A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 248 and m/z 250.[1] This characteristic "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[15] The aromatic ring contributes to the stability of the molecular ion, making it readily observable.

Major Fragmentation Pathways

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable carbocations and neutral radicals.

  • Alpha-Cleavage of the Butoxy Group: The bond between the aromatic ring and the butoxy group is a likely point of initial cleavage. This would result in the loss of a butoxy radical (•OC₄H₉), leading to a fragment ion at m/z 175/177 (C₆H₃BrF⁺).

  • Benzylic-type Cleavage: Cleavage of the C-C bond beta to the aromatic ring within the butoxy group is also a favorable fragmentation pathway for aromatic ethers. This would involve the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized ion at m/z 205/207 (C₇H₅BrFO⁺).

  • McLafferty-type Rearrangement: While less common for aromatic ethers compared to ketones and aldehydes, a McLafferty-type rearrangement could occur.[8] This would involve the transfer of a gamma-hydrogen from the butyl chain to the ether oxygen, followed by the elimination of butene (C₄H₈), resulting in a fragment ion at m/z 192/194 (C₆H₄BrFO⁺).

  • Loss of the Butyl Group: Cleavage of the ether C-O bond can lead to the loss of a butyl radical (•C₄H₉), forming a phenoxy radical cation at m/z 191/193 (C₆H₃BrFO⁺).

  • Loss of Halogens: The loss of the bromine atom (•Br) from the molecular ion would produce a fragment at m/z 169. Similarly, the loss of a fluorine atom (•F) would result in a fragment at m/z 229/231. The relative abundance of these fragments will depend on the C-Br versus C-F bond strengths.

Predicted Key Fragments

The following table summarizes the expected key ions in the mass spectrum of 1-bromo-2-butoxy-5-fluorobenzene.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Structure Formation Pathway
248/250[C₁₀H₁₂BrFO]⁺Molecular Ion (M⁺)
205/207[C₇H₅BrFO]⁺Loss of •C₃H₇
192/194[C₆H₄BrFO]⁺McLafferty Rearrangement (Loss of C₄H₈)
191/193[C₆H₃BrFO]⁺Loss of •C₄H₉
175/177[C₆H₃BrF]⁺Loss of •OC₄H₉
169[C₁₀H₁₂FO]⁺Loss of •Br
94[C₆H₃F]⁺Loss of •Br and •C₄H₉
75[C₆H₄F]⁺ - HFragmentation of the fluorophenyl moiety
57[C₄H₉]⁺Butyl cation

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways of the 1-bromo-2-butoxy-5-fluorobenzene molecular ion.

Fragmentation_Pathways cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments M [C₁₀H₁₂BrFO]⁺ m/z 248/250 (Molecular Ion) F1 [C₇H₅BrFO]⁺ m/z 205/207 M->F1 - •C₃H₇ F2 [C₆H₄BrFO]⁺ m/z 192/194 M->F2 - C₄H₈ (McLafferty) F3 [C₆H₃BrF]⁺ m/z 175/177 M->F3 - •OC₄H₉ F4 [C₁₀H₁₂FO]⁺ m/z 169 M->F4 - •Br F6 [C₄H₉]⁺ m/z 57 M->F6 F5 [C₆H₃F]⁺ m/z 94 F3->F5 - C₄H₉•

Caption: Predicted fragmentation of 1-bromo-2-butoxy-5-fluorobenzene.

Conclusion: A Framework for Confident Characterization

This technical guide has provided a comprehensive overview of the mass spectrometric analysis of 1-bromo-2-butoxy-5-fluorobenzene. By employing a rationally designed GC-MS method with electron ionization, researchers can obtain rich, interpretable data. The predicted fragmentation patterns, characterized by the distinctive bromine isotopic signature and cleavages at the butoxy side chain, offer a clear roadmap for spectral interpretation. The protocols and insights presented herein are intended to empower scientists in drug discovery and development to confidently elucidate the structure of this and similar halogenated aromatic ethers, ensuring the integrity and progression of their research endeavors.

References

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]

  • Ho, C. S., & Lam, C. W. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • Kellers, C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

  • Kruve, A. (2025, October 27). Principles of Electrospray Ionization. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • University of Florida Mass Spectrometry Resource and Education Center. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Palisade Corporation. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • MDPI. (2023). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Applied Sciences, 13(15), 8888.
  • ResearchGate. (2025, September 8). Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Analytical Chemistry. (1957). Mass Spectrometric Analysis.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

  • PubMed. (2006). Modern developments in gas chromatography-mass spectrometry-based environmental analysis.
  • Columbia University. (n.d.). GCMS Standard Operating Procedure.
  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved from [Link]

  • Innovatech Labs. (2014, November 13). Learn About GC/MS Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Dr. Anil Kumar. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • National Institutes of Health. (2023, May 18). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved from [Link]

  • American Society for Mass Spectrometry. (n.d.). ENVIRONMENTAL APPLICATIONS OF MASS SPECTROMETRY: A BRIEF HISTORY. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Prospective Crystal Structure Determination of 1-Bromo-2-butoxy-5-fluorobenzene

This guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 1-Bromo-2-butoxy-5-fluorobenzene. As the crystal structure of this specific compound is not currently availa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 1-Bromo-2-butoxy-5-fluorobenzene. As the crystal structure of this specific compound is not currently available in the public domain, this document serves as a detailed roadmap for researchers and drug development professionals aiming to undertake its structural analysis. We will explore the rationale behind experimental choices, from synthetic strategy to the nuances of single-crystal X-ray diffraction, ensuring a robust and self-validating methodology.

Introduction: The Rationale for Structural Analysis

Halogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science.[1][2] The interplay of substituents on the benzene ring, such as bromine, fluorine, and a butoxy group in 1-Bromo-2-butoxy-5-fluorobenzene, can significantly influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical properties of the resulting materials or the biological activity of a drug candidate.

The determination of the single-crystal X-ray structure provides the most definitive, three-dimensional representation of a molecule.[3][4] This information is invaluable for:

  • Understanding Structure-Property Relationships: Precisely knowing bond lengths, bond angles, and torsion angles allows for a deeper understanding of the molecule's intrinsic properties.

  • Rational Drug Design: A known crystal structure can inform the design of more potent and selective drug candidates by revealing key interaction points.

  • Polymorph Screening: The solid-state packing of molecules can lead to different crystalline forms (polymorphs) with distinct properties (e.g., solubility, stability).

This guide will delineate the necessary steps to achieve these insights for 1-Bromo-2-butoxy-5-fluorobenzene.

Synthesis and Crystallization: From Precursor to Single Crystal

Proposed Synthetic Pathway

A plausible synthetic route to 1-Bromo-2-butoxy-5-fluorobenzene can be envisioned starting from commercially available precursors. A common strategy for introducing an alkoxy group to a benzene ring is through Williamson ether synthesis.

dot

synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Target_Molecule 1-Bromo-2-butoxy-5-fluorobenzene 4-Bromo-2-fluorophenol->Target_Molecule Williamson Ether Synthesis 1-Bromobutane 1-Bromobutane 1-Bromobutane->Target_Molecule K2CO3 K2CO3 Acetone, reflux Acetone, reflux

Caption: Proposed synthesis of 1-Bromo-2-butoxy-5-fluorobenzene.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-2-fluorophenol in acetone.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. The carbonate acts as a base to deprotonate the phenol.

  • Alkylation: Add 1.2 equivalents of 1-bromobutane to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromo-2-butoxy-5-fluorobenzene.

Achieving Single Crystals for Diffraction

Obtaining high-quality single crystals is often the most challenging step. The purified compound should be subjected to various crystallization techniques.

Table 1: Crystallization Techniques

TechniqueSolvent System(s)ConditionsRationale
Slow Evaporation Dichloromethane, Acetone, Ethyl AcetateRoom temperature, covered with perforated filmSimple and effective for many organic compounds.
Vapor Diffusion Methanol/Dichloromethane, Hexane/Ethyl AcetateA solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent.Gradual change in solvent composition promotes slow crystal growth.
Cooling Toluene, EthanolDissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then to 4°C.Solubility decreases with temperature, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides detailed information about the atomic arrangement within a crystal.[3][5]

The Experimental Workflow

dot

sc_xrd_workflow A Crystal Selection & Mounting B Mounting on Diffractometer A->B C Data Collection Strategy B->C D X-ray Diffraction Experiment C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Validation & Analysis G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be free of cracks and other visible defects.

  • Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the diffraction spots and apply corrections for factors such as background scattering and absorption. This yields a reflection file containing the Miller indices (h,k,l) and the intensity of each reflection.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Table 2: Hypothetical Crystallographic Data for 1-Bromo-2-butoxy-5-fluorobenzene

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₂BrFO
Formula Weight247.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)10.1
β (°)95.5
Volume (ų)1045
Z4
R-factor (R1)< 0.05
Goodness-of-fit (GooF)~1.0

Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically with software like SHELXT.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This process optimizes the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility.

Analysis of the (Hypothetical) Crystal Structure

A successful structure determination would reveal key intra- and intermolecular features.

Intramolecular Features

The conformation of the butoxy chain would be of particular interest. The torsion angles along the O-C-C-C chain would define its geometry (e.g., gauche or anti). The orientation of the butoxy group relative to the benzene ring will also be determined.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For 1-Bromo-2-butoxy-5-fluorobenzene, one might expect:

  • Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

  • π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

  • van der Waals Forces: These forces will play a significant role in the overall packing.

dot

packing cluster_mol1 Molecule A cluster_mol2 Molecule B A_ring Benzene Ring A_Br Br A_ring->A_Br C-Br A_F F A_ring->A_F C-F A_O O-Butoxy A_ring->A_O C-O B_ring Benzene Ring A_ring->B_ring π-π Stacking B_F F A_Br->B_F Halogen Bond B_Br Br B_ring->B_Br C-Br B_ring->B_F C-F B_O O-Butoxy B_ring->B_O C-O

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the crystal structure of 1-Bromo-2-butoxy-5-fluorobenzene remains to be determined, this guide provides a robust and scientifically grounded methodology for its elucidation. By following the outlined procedures for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure. This will undoubtedly provide valuable insights for applications in drug discovery and materials science, paving the way for the rational design of new molecules with tailored properties.

References

  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 21-26. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2,3-dichloro-5-fluorobenzene. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between bromo vs. fluoro complex and single crystal X-ray structure of 4a. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of Cambridge. (n.d.). Single crystal diffraction. DoITPoMS. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-(3-bromocyclobutyl)oxy-5-fluorobenzene. PubChem Compound Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

Sources

Foundational

The Synthetic Versatility of 1-Bromo-2-butoxy-5-fluorobenzene: A Technical Guide for Chemical Researchers

Abstract This technical guide provides an in-depth analysis of the reactivity profile of 1-Bromo-2-butoxy-5-fluorobenzene, a versatile substituted aromatic compound with significant potential in the fields of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 1-Bromo-2-butoxy-5-fluorobenzene, a versatile substituted aromatic compound with significant potential in the fields of medicinal chemistry and materials science. The strategic placement of bromo, butoxy, and fluoro substituents on the benzene ring imparts a unique and tunable reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures. This document explores the electronic and steric influences of these functional groups on key organic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to empower researchers in leveraging the synthetic potential of this compound.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and materials science, the design and synthesis of novel organic molecules with precisely controlled properties are paramount. 1-Bromo-2-butoxy-5-fluorobenzene emerges as a key building block, offering a trifecta of functional groups that can be selectively addressed to construct elaborate molecular frameworks. The presence of a bromine atom provides a handle for a wide array of cross-coupling reactions, the fluorine atom modulates the electronic properties of the ring and can influence biological activity, and the butoxy group offers steric and electronic differentiation, as well as potential for further functionalization.

The strategic importance of fluorinated aromatic compounds in medicinal chemistry is well-documented, often leading to enhanced metabolic stability, improved bioavailability, and modulated binding affinity of drug candidates. This guide aims to provide a comprehensive understanding of the chemical behavior of 1-Bromo-2-butoxy-5-fluorobenzene, enabling its effective utilization in the synthesis of next-generation pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis. The following table summarizes the key physicochemical and predicted spectroscopic data for 1-Bromo-2-butoxy-5-fluorobenzene.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂BrFO-
Molecular Weight 249.10 g/mol -
Appearance Colorless to pale yellow liquid (Predicted)-
Boiling Point Not available-
Density Not available-
¹H NMR (Predicted) δ 7.2-6.8 (m, 3H, Ar-H), 4.0 (t, 2H, -OCH₂-), 1.8 (m, 2H, -OCH₂CH₂-), 1.5 (m, 2H, -CH₂CH₃), 0.9 (t, 3H, -CH₃)Based on analogous compounds
¹³C NMR (Predicted) δ 158-110 (Ar-C), 68 (-OCH₂-), 31 (-OCH₂CH₂-), 19 (-CH₂CH₃), 14 (-CH₃)Based on analogous compounds
Mass Spectrum (EI) m/z 248, 250 (M⁺, M⁺+2)Predicted fragmentation pattern

Note: Experimental spectroscopic data for 1-Bromo-2-butoxy-5-fluorobenzene is not widely available in the public domain. The predicted values are based on the analysis of structurally similar compounds.

Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

The synthesis of 1-Bromo-2-butoxy-5-fluorobenzene can be approached through several strategic routes, typically starting from commercially available precursors. A common and effective method involves the etherification of a substituted phenol followed by bromination, or vice versa.

Synthetic Strategy: Williamson Ether Synthesis and Electrophilic Bromination

A logical synthetic pathway commences with the readily available 4-bromo-2-fluorophenol. This intermediate can be subjected to a Williamson ether synthesis to introduce the butoxy group, followed by a selective bromination.

G cluster_0 Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene Start 4-Bromo-2-fluorophenol Step1 Williamson Ether Synthesis (n-BuBr, K₂CO₃, Acetone, reflux) Start->Step1 Intermediate 1-Bromo-4-butoxy-2-fluorobenzene Step1->Intermediate Step2 Electrophilic Bromination (Br₂, Acetic Acid) Intermediate->Step2 Product 1-Bromo-2-butoxy-5-fluorobenzene Step2->Product

Caption: Synthetic pathway to 1-Bromo-2-butoxy-5-fluorobenzene.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-butoxy-2-fluorobenzene

  • To a solution of 4-bromo-2-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 1-bromobutane (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-4-butoxy-2-fluorobenzene.

Step 2: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

  • Dissolve 1-bromo-4-butoxy-2-fluorobenzene (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into an ice-water mixture and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-Bromo-2-butoxy-5-fluorobenzene.

Reactivity Profile and Key Transformations

The reactivity of 1-Bromo-2-butoxy-5-fluorobenzene is governed by the interplay of its three substituents. The bromine atom is the primary site for cross-coupling and metallation reactions. The electron-donating butoxy group at the ortho position can influence the reactivity of the C-Br bond and direct ortho-lithiation. The electron-withdrawing fluorine atom at the para position to the butoxy group and meta to the bromine atom has a more subtle electronic effect on the C-Br bond but can be a key determinant in nucleophilic aromatic substitution reactions under forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. 1-Bromo-2-butoxy-5-fluorobenzene can be coupled with a variety of boronic acids or their esters.

G cluster_1 Suzuki-Miyaura Coupling Reactant1 1-Bromo-2-butoxy-5-fluorobenzene Product 2-Butoxy-5-fluoro-biphenyl derivative Reactant1->Product Reactant2 R-B(OH)₂ Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines which are prevalent in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond can be converted to a Grignard reagent, a potent nucleophile for the formation of new C-C bonds with various electrophiles.

G cluster_2 Grignard Reagent Formation and Reaction Reactant 1-Bromo-2-butoxy-5-fluorobenzene Step1 Mg, THF Reactant->Step1 Grignard 2-Butoxy-5-fluorophenylmagnesium bromide Step1->Grignard Step2 Electrophile (E⁺) (e.g., Aldehyde, Ketone, CO₂) Grignard->Step2 Product Substituted Product Step2->Product

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol: Grignard Reagent Formation

  • Activate magnesium turnings (1.2 eq) in a dry flask under an inert atmosphere, for instance by using a crystal of iodine.[1]

  • Add a solution of 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq) in anhydrous THF dropwise to the activated magnesium.

  • Initiate the reaction with gentle heating if necessary. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.[2]

  • After the addition is complete, stir the mixture at room temperature or gentle reflux until the magnesium is consumed.

  • The resulting Grignard reagent can be used directly in subsequent reactions with electrophiles such as aldehydes, ketones, or carbon dioxide.

Nucleophilic Aromatic Substitution (SNA r)

While the C-Br bond is less reactive towards nucleophilic aromatic substitution than a C-F bond, under forcing conditions or with strong activation, substitution can occur. The presence of the electron-withdrawing fluorine atom meta to the bromine provides some activation. However, the electron-donating butoxy group ortho to the bromine can disfavor this reaction. For nucleophilic substitution to be a viable strategy, a strongly activating group, such as a nitro group, would typically be required ortho or para to the bromine. In the absence of such a group, harsh conditions would be necessary.[3]

Ortho-Lithiation

The butoxy group is a known ortho-directing group for lithiation. Treatment of 1-Bromo-2-butoxy-5-fluorobenzene with a strong organolithium base at low temperatures could potentially lead to lithiation at the C3 position, ortho to the butoxy group. However, a competing halogen-metal exchange at the C-Br bond is also highly probable and often faster.[4] The outcome would be highly dependent on the specific organolithium reagent and reaction conditions.

Applications in Drug Discovery and Materials Science

The diverse reactivity of 1-Bromo-2-butoxy-5-fluorobenzene makes it a valuable precursor for a range of complex molecules. In drug discovery, the resulting substituted fluoro-butoxy-phenyl scaffolds can be incorporated into lead compounds to fine-tune their pharmacological properties. The introduction of fluorine can enhance metabolic stability and binding affinity, while the butoxy group can modulate lipophilicity and steric interactions with biological targets.

In materials science, the biaryl structures accessible through Suzuki-Miyaura coupling can serve as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic and photophysical properties can be tuned by the substitution pattern on the aromatic rings.

Conclusion

1-Bromo-2-butoxy-5-fluorobenzene is a synthetically versatile building block with a rich and tunable reactivity profile. The strategic positioning of the bromo, butoxy, and fluoro substituents allows for a range of selective transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The continued exploration of the reactivity of this and related compounds will undoubtedly lead to the discovery of novel molecules with significant scientific and technological impact.

References

  • PubChem. 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Saá, J. M., et al. (2017).
  • Organic Syntheses, Coll. Vol. 5, p.136 (1973); Vol. 46, p.11 (1966).
  • not-a-real-source, A. B. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. [Link]

  • LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Sun, J., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of the Korean Chemical Society, 34(5), 1487-1490.
  • Chemistry Stack Exchange. (2020). Mechanism of reaction between 1-bromo-2-fluorobenzene and furan in the presence of Li/Hg. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • National Institutes of Health. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). [Link]

  • National Institutes of Health. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

  • Chemistry Stack Exchange. (2022). 1H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. [Link]

  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]

  • Lithium Link. (2003). Directed (ortho) Metallation. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Directed lithiation of unprotected benzoic acids. [Link]

  • MassBank. (n.d.). 1-bromo-4-chlorobenzene. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]

  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Bromo-2-butoxy-5-fluorobenzene and its Chemical Derivatives

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive prospective analysis of 1-bromo-2-butoxy-5-fluorobenzene, a halogenated aromat...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of 1-bromo-2-butoxy-5-fluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document leverages established principles of organic synthesis and reaction mechanisms of analogous compounds to outline a probable synthetic route, predict its chemical reactivity in key cross-coupling reactions, and hypothesize its utility in the development of novel chemical entities. This guide is intended to serve as a foundational resource for researchers, stimulating further investigation into this promising, yet underexplored, chemical space.

Introduction: The Potential of Substituted Bromofluorobenzenes

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced polymers. The strategic placement of bromo and fluoro substituents on a benzene ring offers a powerful handle for synthetic chemists. The bromine atom serves as a versatile reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, on the other hand, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The unique combination of these halogens makes bromofluorobenzenes valuable scaffolds in drug discovery and materials science.[1]

This guide focuses on the prospective chemistry of 1-bromo-2-butoxy-5-fluorobenzene, a molecule that combines the synthetic utility of a bromo-substituent with the property-modulating effects of a fluoro-substituent and a butoxy side chain. The butoxy group can further influence solubility and steric hindrance, offering another dimension for fine-tuning molecular properties.

Proposed Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

A plausible and efficient synthesis of 1-bromo-2-butoxy-5-fluorobenzene can be envisioned starting from a commercially available precursor, 4-bromo-3-fluorophenol. The synthesis would proceed via a classical Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Synthetic Pathway

The proposed two-step synthesis involves the deprotonation of 4-bromo-3-fluorophenol to form a phenoxide intermediate, followed by nucleophilic substitution with an appropriate butyl halide.

Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene 4-Bromo-3-fluorophenol 4-Bromo-3-fluorophenol intermediate Phenoxide intermediate 4-Bromo-3-fluorophenol->intermediate Deprotonation Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->4-Bromo-3-fluorophenol Butyl_halide (e.g., 1-bromobutane) Butyl_halide (e.g., 1-bromobutane) Butyl_halide (e.g., 1-bromobutane)->intermediate Product 1-Bromo-2-butoxy-5-fluorobenzene intermediate->Product Williamson Ether Synthesis (SN2 reaction)

Caption: Proposed synthetic pathway for 1-Bromo-2-butoxy-5-fluorobenzene.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard laboratory practices for Williamson ether synthesis.[2]

Materials:

  • 4-Bromo-3-fluorophenol

  • 1-Bromobutane (or 1-iodobutane for higher reactivity)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF) as solvent

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-fluorophenol (1.0 eq) and the chosen solvent (e.g., acetone or DMF).

  • Base Addition: Add potassium carbonate (1.5 - 2.0 eq). If using sodium hydride, extreme caution is necessary due to its reactivity with moisture.

  • Alkylation: Add 1-bromobutane (1.1 - 1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid base.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-bromo-2-butoxy-5-fluorobenzene.

Predicted Chemical Reactivity and Derivative Synthesis

The bromine atom at the 1-position of 1-bromo-2-butoxy-5-fluorobenzene is the primary site for derivatization through various palladium-catalyzed cross-coupling reactions. The electron-donating butoxy group and the electron-withdrawing fluorine atom will influence the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3][4][5] It is anticipated that 1-bromo-2-butoxy-5-fluorobenzene will readily participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids or their esters to yield substituted biaryls. These derivatives are common motifs in pharmacologically active compounds.

Suzuki-Miyaura Coupling Start 1-Bromo-2-butoxy-5-fluorobenzene Product Aryl-substituted 2-butoxy-5-fluorobenzene Start->Product Suzuki-Miyaura Coupling Reagents Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Start

Caption: Hypothetical Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-5-fluorobenzene.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6][7][8][9] This reaction would allow for the introduction of a wide range of primary and secondary amines at the 1-position of the benzene ring, leading to the synthesis of various anilines and their derivatives. These structures are prevalent in many bioactive molecules.

Buchwald-Hartwig Amination Start 1-Bromo-2-butoxy-5-fluorobenzene Product N-Aryl-2-butoxy-5-fluoroaniline derivative Start->Product Buchwald-Hartwig Amination Reagents Amine (R₂NH) Pd catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reagents->Start

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 1-Bromo-2-butoxy-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Thermodynamic Data Thermodynamic properties such as enthalpy of formation, heat capacity, and entropy are fundame...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Data

Thermodynamic properties such as enthalpy of formation, heat capacity, and entropy are fundamental to understanding the stability, reactivity, and phase behavior of a chemical compound. For drug development professionals, these parameters are critical for:

  • Polymorph Screening: Identifying the most stable crystalline form of a drug substance.

  • Solubility Prediction: Understanding how a compound will behave in different solvents.

  • Reaction Optimization: Designing efficient and safe synthetic routes.

  • Safety Analysis: Assessing potential hazards associated with the handling and storage of the compound.

Given the limited available information on 1-bromo-2-butoxy-5-fluorobenzene, a systematic approach to determining its thermodynamic properties is essential.

Synthesis and Characterization: The Foundation of Accurate Measurement

The purity of the sample is paramount for obtaining reliable thermodynamic data. The proposed synthesis of 1-bromo-2-butoxy-5-fluorobenzene would likely involve a Williamson ether synthesis, reacting 1-bromo-2,5-difluorobenzene with sodium butoxide.

A generalized synthetic protocol is outlined below.

Experimental Protocol: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene
  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Sodium hydride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Butoxide Formation: n-Butanol (1.1 equivalents) is added dropwise to the stirred suspension. The mixture is stirred at room temperature for 30 minutes.

  • Nucleophilic Substitution: 1-Bromo-2,5-difluorobenzene (1.0 equivalent) is added to the reaction mixture.

  • Reaction Progression: The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.

  • Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Characterization: The purity of the synthesized 1-bromo-2-butoxy-5-fluorobenzene must be rigorously assessed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

Only a sample with a purity of >99.5% should be used for thermodynamic measurements.

Experimental Determination of Thermodynamic Properties

A combination of calorimetric techniques is required to experimentally determine the key thermodynamic properties.

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the temperatures and enthalpies of phase transitions (e.g., melting, boiling).

Experimental Protocol: DSC Analysis
  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of purified 1-bromo-2-butoxy-5-fluorobenzene is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Measurement: The sample is subjected to a controlled temperature program, typically a heating and cooling cycle at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The heat flow to the sample is measured relative to an empty reference pan. The resulting thermogram is analyzed to determine the heat capacity, melting point (Tₘ), and enthalpy of fusion (ΔHբᵤₛ).

The heat capacity of a substance can be measured using a heat-bridge type scanning calorimeter.[1] The use of two measuring cells, one with the sample and one with a reference, allows for heat-capacity measurements over a range of temperatures.[1]

Enthalpy of Combustion and Formation: Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔH꜀°) of a compound. From this value, the standard enthalpy of formation (ΔHբ°) can be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry
  • Sample Preparation: A precisely weighed pellet of 1-bromo-2-butoxy-5-fluorobenzene is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited electrically.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured with high precision.

  • Calculation: The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Computational Modeling of Thermodynamic Properties

In the absence of experimental data, and to complement experimental findings, computational chemistry provides a powerful tool for predicting thermodynamic properties.[2] Quantum chemical methods can be applied to a process to define its thermodynamic properties.[2]

Density Functional Theory (DFT) Calculations

Density Functional Theory is a widely used computational method for calculating the electronic structure and properties of molecules. By performing geometry optimization and frequency calculations, key thermodynamic data can be obtained.

Computational Workflow: DFT Calculations

G cluster_0 Computational Workflow Input 1. Molecular Structure Input (1-Bromo-2-butoxy-5-fluorobenzene) DFT 2. DFT Calculation (e.g., B3LYP/6-311+G(d,p)) Input->DFT Opt 3. Geometry Optimization DFT->Opt Freq 4. Frequency Calculation Opt->Freq Thermo 5. Thermodynamic Properties (Enthalpy, Entropy, Heat Capacity) Freq->Thermo

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Management of 1-Bromo-2-butoxy-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 1-Bromo-2-butoxy-5-fluorobenzene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 1-Bromo-2-butoxy-5-fluorobenzene. As a substituted fluorinated aromatic compound, its specific toxicological and physicochemical properties are not extensively documented.[1] Therefore, this document espouses a precautionary principle, extrapolating safety protocols from structurally related brominated, fluorinated, and alkoxylated benzene derivatives. The core directive is to treat this compound with a high degree of caution, assuming potential hazards such as flammability, irritancy to skin and eyes, and respiratory toxicity, based on analogue data.[2][3][4] The cornerstone of safe practice is a risk-based approach, prioritizing robust engineering controls and stringent administrative procedures, supplemented by appropriate personal protective equipment (PPE).

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of a credible safety protocol. Due to the limited specific data for 1-Bromo-2-butoxy-5-fluorobenzene, a risk assessment must be based on an analysis of its constituent structural motifs.

Physicochemical and Toxicological Profile

The toxicological properties of this specific compound have not been fully investigated.[1][5] However, the hazards associated with similar fluorinated and brominated aromatic compounds are well-documented and provide a basis for a conservative safety assessment.

PropertyValue / InformationSource
Chemical Name 1-Bromo-2-butoxy-5-fluorobenzene[1]
CAS Number 1036724-57-8[1]
Molecular Formula C₁₀H₁₂BrFODerived
Appearance Data not available; likely a liquid based on analogues.[3][4][6]
Occupational Exposure Limits No established limits for this compound.[5][7][8][5][7][8]
Acute Toxicity Data not available. Structurally similar compounds are harmful if inhaled or swallowed.[2][9][10][1]
Skin Corrosion/Irritation Data not available. Analogues cause skin irritation.[2][3][4][11][1]
Eye Damage/Irritation Data not available. Analogues cause serious eye irritation.[2][3][4][10][1]
Respiratory Irritation Data not available. Analogues may cause respiratory irritation.[2][3][4][10][1]
Chronic Toxicity Carcinogenicity, mutagenicity, and reproductive toxicity data are not available.[3][11][1]
Environmental Fate Ecotoxicity, persistence, and bioaccumulation data are not available.[1][7][1]
Anticipated GHS Hazard Classification

Based on the profiles of related compounds like 1-bromo-2-fluorobenzene and 1-bromo-3,5-difluorobenzene, the following GHS classification should be conservatively assumed.[3][8]

PictogramSignal WordHazard Statements (Anticipated)Precautionary Statements (Anticipated)


Warning H226/H227 : Flammable or Combustible liquid and vapor.[2][3][8] H315 : Causes skin irritation.[2][3] H319 : Causes serious eye irritation.[2][3] H335 : May cause respiratory irritation.[3][10]P210 : Keep away from heat, sparks, open flames.[3][8] P261 : Avoid breathing vapors/spray.[2][3] P280 : Wear protective gloves/eye protection/face protection.[3][9] P304+P340 : IF INHALED: Remove person to fresh air.[2][3] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8][9]

The Hierarchy of Controls: A Systematic Approach to Exposure Minimization

A multi-layered safety strategy, known as the hierarchy of controls, is essential for mitigating risks. This approach prioritizes systemic changes over individual actions, creating a robust and self-validating safety environment.

Elimination and Substitution

In a research and development context, eliminating or substituting a necessary intermediate like 1-Bromo-2-butoxy-5-fluorobenzene is often not feasible. Therefore, reliance on subsequent control measures is paramount.

Engineering Controls (Primary Defense)

These controls are designed to isolate the researcher from the chemical hazard at the source.

  • Chemical Fume Hood: All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[10][12]

  • Ventilation: The laboratory must be equipped with mechanical exhaust systems to ensure adequate air changes, preventing the accumulation of fugitive vapors.[7]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in the event of a splash.[3][8][13]

Administrative Controls (Procedural Safety)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Access Control: Limit access to storage and handling areas to trained and authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[14] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[7][9]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with, not as a replacement for, engineering and administrative controls.

  • Eye and Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[8][10] A face shield should be worn over goggles when there is a significant risk of splashing.[10]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile for incidental contact).[7][12] For prolonged or immersive contact, consult the glove manufacturer's resistance chart to select an appropriate material and monitor for breakthrough times.[3][12]

  • Body Protection: A flame-resistant laboratory coat and closed-toe shoes are mandatory to protect skin and personal clothing from contamination.[10]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below any established limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[7][8]

A diagram illustrating the hierarchy of safety controls.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring consistent and safe operational outcomes.

General Handling Protocol
  • Preparation: Before beginning work, ensure the fume hood is operational and the sash is at the appropriate height. Confirm the locations of the nearest safety shower, eyewash station, and fire extinguisher. Assemble all necessary equipment and reagents.[9]

  • Donning PPE: Put on all required PPE as specified in Section 3.4. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Chemical Handling: Conduct all transfers, reactions, and manipulations of the compound deep within the chemical fume hood to ensure vapor capture. Use non-sparking tools if the material is handled near ignition sources.[3][8][14]

  • Post-Handling: Upon completion, securely seal all containers.[15] Decontaminate all work surfaces and equipment.

  • Doffing PPE & Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands and any potentially exposed skin thoroughly with soap and water.[9]

Storage and Segregation
  • Store in a cool, dry, and well-ventilated area designated for flammable or combustible liquids.[3][8][15][16]

  • Keep containers tightly closed to prevent the release of vapors.[11][13][16]

  • Store away from incompatible materials, particularly strong oxidizing agents.[8][16]

  • Ensure the storage area is free from sources of ignition such as heat, sparks, and open flames.[3][8][13][16]

Waste Disposal
  • Classification: All waste containing 1-Bromo-2-butoxy-5-fluorobenzene, including contaminated consumables (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.[17]

  • Disposal: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] All disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[8][9][16]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an unexpected incident.

Chemical Spill Management

For small, manageable spills within a fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

  • Assess: Evaluate the spill size and potential for exposure. Do not proceed if the spill is too large to handle safely.

  • PPE: Ensure appropriate PPE is worn, including respiratory protection if necessary.[17]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[12][17]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[17]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[17]

  • Reporting: Report the incident to the Environmental Health & Safety (EHS) department.[17]

Spill_Response_Workflow Start Spill Occurs Secure Secure Area & Alert Others Start->Secure Assess Assess Spill Size & Risk Secure->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Spill is Manageable Evacuate Evacuate & Call EHS Assess->Evacuate Spill is Large or Uncontrolled Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report to EHS Dispose->Report End End Report->End Evacuate->End

Workflow for responding to a chemical spill.
First Aid Measures

Immediate and correct first aid is critical. Always seek professional medical attention following any exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1][18] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[18][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][19] Remove contact lenses if present and easy to do.[2][9]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][9] Never give anything by mouth to an unconscious person.[1]

Fire Response
  • Hazards: The compound may be a combustible or flammable liquid.[3][16] Containers may explode when heated.[3] Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[16]

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][8][12] A water spray can be used to cool fire-exposed containers.[3] Do not use a solid water jet, as it may spread the fire.[12]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][16]

Conclusion

The safe application of 1-Bromo-2-butoxy-5-fluorobenzene in a research and drug development setting is contingent upon a proactive and conservative safety culture. Given the absence of comprehensive hazard data, all personnel must operate under the assumption that this compound presents significant risks, including flammability and irritation to the skin, eyes, and respiratory system. The implementation of the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by rigorous administrative protocols and the correct use of PPE—provides a self-validating system to minimize exposure and ensure a safe research environment.

References

  • Safety Data Sheet. (2020). Vertex AI Search.
  • 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene - Safety Data Sheet. (2022). CymitQuimica.
  • 1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene. (2025). Benchchem.
  • Safety Data Sheet: Bromobenzene D5. Carl ROTH.
  • Personal protective equipment for handling 1-Bromo-2-(prop-1-en-2-yl)benzene. (2025). Benchchem.
  • SAFETY DATA SHEET - 1-Bromo-2,5-difluorobenzene. (2025). Fisher Scientific.
  • Safety Data Sheet: 1-Bromo-2-isopropylbenzene. (2019). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - 1-Bromo-2-fluorobenzene. (2012). Thermo Fisher Scientific.
  • Bromobenzene - SAFETY DATA SHEET. (2025).
  • SAFETY DATA SHEET - Fluorobenzene. (2009). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. (2025).
  • 1-Bromo-2-butoxy-4-fluorobenzene SDS, 1036724-57-8 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - 1-Bromo-3-(trifluoromethoxy)benzene. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet: Bromobenzene. Carl ROTH.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • SAFETY DATA SHEET - 1-Bromo-4-butoxybenzene. Fisher Scientific.
  • 1-BROMO-2-PROPANOL. CAMEO Chemicals - NOAA.
  • 1-Bromo-2-fluorobenzene 99 1072-85-1. Sigma-Aldrich.
  • Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste. (2025). Benchchem.

Sources

Foundational

electrophilic aromatic substitution on 1-Bromo-2-butoxy-5-fluorobenzene

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 1-Bromo-2-butoxy-5-fluorobenzene Executive Summary This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 1-Bromo-2-butoxy-5-fluorobenzene

Executive Summary

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) reactions on the polysubstituted aromatic compound, 1-Bromo-2-butoxy-5-fluorobenzene. The interplay between a strongly activating alkoxy group and two deactivating, yet ortho-, para-directing halogen substituents creates a nuanced landscape for regioselectivity. This document dissects the electronic and steric contributions of each substituent to predict the most probable site of electrophilic attack. We conclude that the C6 position is the overwhelmingly favored site for substitution due to the synergistic directing effects of all three groups and minimal steric hindrance. Detailed mechanisms and validated experimental protocols for nitration, bromination, and Friedel-Crafts acylation are presented to provide a practical framework for synthetic applications.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction proceeds via a two-step mechanism:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2]

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system, yielding the substituted product.[2]

The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the regiochemical outcome (the position of the new substituent).[3][4] These influences are categorized as activating or deactivating effects and directing effects.

  • Activating vs. Deactivating Groups: Substituents that donate electron density to the ring increase its nucleophilicity, making it more reactive towards electrophiles than benzene itself; these are called activating groups.[5][6] Conversely, groups that withdraw electron density decrease the ring's nucleophilicity and are termed deactivating groups.[6][7]

  • Directing Effects: Substituents also guide the incoming electrophile to specific positions.

    • Ortho, Para-Directors: These groups direct the electrophile to the positions adjacent (ortho) or opposite (para) to themselves. All activating groups and weakly deactivating halogens are ortho, para-directors.[8][9]

    • Meta-Directors: These groups direct the electrophile to the positions meta to themselves. Most moderately and strongly deactivating groups are meta-directors.[9]

Analysis of Substituents on 1-Bromo-2-butoxy-5-fluorobenzene

To predict the outcome of an EAS reaction on this substrate, we must analyze the individual and collective effects of the bromo, butoxy, and fluoro groups.

The Butoxy Group (-OBu): A Potent Activator

The butoxy group, an alkoxy substituent, is a powerful activating group.[5] This is due to the strong resonance effect (+M) of the oxygen atom, which possesses lone pairs of electrons. These lone pairs can be delocalized into the aromatic ring, significantly increasing its electron density and stabilizing the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant.[5] Therefore, the butoxy group strongly activates the ring and directs incoming electrophiles to its ortho (C3) and para (C6) positions.

Halogen Substituents (-Br and -F): A Case of Competing Effects

Halogens are a unique class of substituents in EAS. They are deactivating yet ortho, para-directing.[8][10]

  • Deactivating Nature: Due to their high electronegativity, halogens strongly withdraw electron density from the ring via the inductive effect (-I).[3] This effect reduces the overall nucleophilicity of the ring, making it less reactive than benzene.[11]

  • Ortho, Para-Directing Ability: Despite their deactivating nature, halogens possess lone pairs that can be donated to the ring through resonance (+M).[10][12] This resonance donation stabilizes the arenium ion intermediate when the attack is at the ortho or para positions. While this resonance effect is weaker than their inductive effect (leading to overall deactivation), it is sufficient to make the ortho and para pathways more favorable than the meta pathway.[11]

In our substrate, the bromo group at C1 directs to C2, C6 (ortho), and C4 (para). The fluoro group at C5 directs to C4, C6 (ortho), and C2 (para).

Predicting Regioselectivity: Electronics and Sterics

The final regiochemical outcome is determined by the consensus of the directing groups, with the most powerful activating group typically dictating the primary site of substitution.[6] We must evaluate the three available positions for substitution: C3, C4, and C6.

Electronic Analysis of Potential Sites
  • Position C3: This site is ortho to the powerfully activating butoxy group, making it electronically favorable. However, it is meta to both the bromo and fluoro groups, receiving no directing support from them.

  • Position C4: This site is para to the bromo group and ortho to the fluoro group. Both halogens direct the electrophile here. However, it is meta to the strongly activating butoxy group, making this pathway electronically disfavored.

  • Position C6: This site is in a uniquely favorable position. It is para to the strongly activating butoxy group , ortho to the bromo group , and ortho to the fluoro group . All three substituents direct the incoming electrophile to this position. The powerful activating effect of the butoxy group is strongest at its para position, making C6 the most electronically enriched and nucleophilic site on the ring.

Steric Hindrance Considerations

Steric hindrance can also play a critical role, especially for attack at positions flanked by bulky substituents.[1][13]

  • Position C3: Attack at this site would be sterically hindered by the adjacent bulky butoxy group on one side and the bromo group on the other.

  • Position C6: This site is adjacent to the relatively small fluoro atom and a hydrogen atom. It is significantly more accessible to an incoming electrophile than the C3 position.

Based on the convergence of electronic and steric factors, electrophilic attack will occur overwhelmingly at the C6 position . This position is strongly activated by the dominant butoxy group and receives synergistic directing support from both halogen substituents while being the most sterically accessible site.

Caption: Regioselectivity analysis for 1-Bromo-2-butoxy-5-fluorobenzene.

Key EAS Reactions and Mechanisms

The following sections detail the mechanisms for three common EAS reactions, illustrating the formation of the arenium ion intermediate following attack at the favored C6 position.

Nitration

Aromatic nitration is achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the potent nitronium ion (NO₂⁺) electrophile.[14]

Caption: Workflow for the nitration of the target substrate.

Bromination

Aromatic bromination typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule (Br₂), creating a powerful "Br⁺" equivalent electrophile.[14]

Caption: Workflow for the Lewis acid-catalyzed bromination.

Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophile is a resonance-stabilized acylium ion.[14] A key advantage of acylation is that the product is deactivated, preventing further reactions.[14]

Caption: Workflow for Friedel-Crafts acylation.

Experimental Protocols

The following protocols are designed as self-validating systems for the synthesis of C6-substituted derivatives of 1-Bromo-2-butoxy-5-fluorobenzene.

Protocol: Nitration
Parameter Specification Rationale
Reactants 1-Bromo-2-butoxy-5-fluorobenzene, HNO₃ (conc.), H₂SO₄ (conc.)Sulfuric acid protonates nitric acid to facilitate the formation of the essential NO₂⁺ electrophile.[14]
Solvent H₂SO₄ (acts as solvent and catalyst)Ensures reactants remain in solution and maintains a highly acidic environment.
Temperature 0-10 °CNitration is highly exothermic. Low temperature controls the reaction rate and minimizes side product formation.
Stoichiometry 1.1 eq. HNO₃A slight excess of the nitrating agent ensures complete conversion of the starting material.
Workup Quench with ice-water, Extraction (e.g., with Dichloromethane)The reaction is stopped by pouring it onto ice, which dilutes the acid and precipitates the organic product.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool concentrated H₂SO₄ to 0 °C in an ice bath.

  • Slowly add 1-Bromo-2-butoxy-5-fluorobenzene to the cold acid, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated HNO₃ to a separate flask containing chilled concentrated H₂SO₄.

  • Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring progress with TLC.

  • Carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration or extract the aqueous mixture with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, 1-Bromo-2-butoxy-5-fluoro-6-nitrobenzene.

Protocol: Bromination
Parameter Specification Rationale
Reactants 1-Bromo-2-butoxy-5-fluorobenzene, Br₂, FeBr₃ (catalytic)FeBr₃ is the Lewis acid catalyst required to activate the bromine molecule for electrophilic attack.[14]
Solvent Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)An inert solvent is used to dissolve the reactants without participating in the reaction.
Temperature 0 °C to Room TemperatureThe reaction is typically started at a low temperature to control the initial rate and can be allowed to warm.
Stoichiometry 1.05 eq. Br₂A slight excess of bromine ensures the reaction goes to completion.
Workup Aqueous NaHSO₃ wash, ExtractionThe sodium bisulfite solution quenches any unreacted bromine.

Step-by-Step Methodology:

  • Dissolve 1-Bromo-2-butoxy-5-fluorobenzene in the chosen inert solvent in a flask protected from light.

  • Add a catalytic amount of anhydrous FeBr₃ to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Br₂ in the same solvent dropwise to the reaction mixture.

  • After addition, allow the reaction to stir and warm to room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the reddish-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product, 1,6-Dibromo-2-butoxy-5-fluorobenzene.

Protocol: Friedel-Crafts Acylation
Parameter Specification Rationale
Reactants 1-Bromo-2-butoxy-5-fluorobenzene, Acetyl Chloride (CH₃COCl), AlCl₃AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride to generate the acylium ion electrophile.[14]
Solvent Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂)An inert, anhydrous solvent is critical as AlCl₃ reacts violently with water.
Temperature 0 °CThe reaction is kept cold to moderate reactivity and prevent potential side reactions.
Stoichiometry 1.1 eq. AlCl₃, 1.05 eq. Acetyl ChlorideA stoichiometric amount of Lewis acid is required as it forms a complex with the product ketone.
Workup Acidic aqueous quench (e.g., dilute HCl), ExtractionThe acid quench hydrolyzes the aluminum complexes and separates the catalyst from the organic product.

Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ in chilled (0 °C) anhydrous solvent.

  • Slowly add acetyl chloride to the suspension and stir for 15 minutes to allow for the formation of the electrophile complex.

  • Add a solution of 1-Bromo-2-butoxy-5-fluorobenzene in the same solvent dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-3 hours post-addition. Monitor for completion using TLC.

  • Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with fresh solvent, and combine the organic portions.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, 1-(4-Bromo-5-butoxy-2-fluorophenyl)ethan-1-one.

References

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]

  • McMurry, J. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Ch12: Electrophilic Aromatic Substitution - Making Polysubstituted Benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Chem Help ASAP. (2020, January 17). regioselectivity of EAS reactions [Playlist]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chem Help ASAP. (2022, February 4). predicting regioselectivity in EAS reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, August 27). Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Furman University. (n.d.). Activating Groups and Deactivating Groups. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Conformational Analysis of the Butoxy Group in 1-Bromo-2-butoxy-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract The conformational landscape of flexible substituents on aromatic rings is a critical determinant of molecular properties, influencing everything f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of flexible substituents on aromatic rings is a critical determinant of molecular properties, influencing everything from receptor binding affinity in drug discovery to the packing of molecules in materials science. This guide provides an in-depth technical exploration of the conformational analysis of the butoxy group in 1-Bromo-2-butoxy-5-fluorobenzene. We will delve into the intricate interplay of steric and electronic effects governed by the ortho-bromo and para-fluoro substituents and their collective influence on the rotational freedom of the butoxy side chain. This document will serve as a comprehensive resource, outlining both the theoretical underpinnings and the practical experimental and computational methodologies required for a thorough conformational investigation.

Introduction: The Significance of Conformational Preference

The three-dimensional arrangement of atoms in a molecule, or its conformation, is intrinsically linked to its function. For molecules with flexible side chains, such as the butoxy group in 1-Bromo-2-butoxy-5-fluorobenzene, a multitude of conformations may be accessible, each with a distinct energy level. The relative populations of these conformers at equilibrium can have profound implications for a molecule's biological activity, dictating how it interacts with protein binding pockets, and for its physicochemical properties, such as solubility and crystal packing. A comprehensive understanding of the conformational preferences of the butoxy group in this specific substituted benzene is therefore paramount for its rational application in medicinal chemistry and materials science.

The presence of both a bulky ortho-bromo substituent and an electron-withdrawing para-fluoro substituent creates a unique and complex stereoelectronic environment around the butoxy group. This guide will systematically dissect the factors governing the conformational equilibrium and present a roadmap for its detailed investigation.

Decoding the Conformational Complexity: Steric and Electronic Influences

The conformational preferences of the butoxy group in 1-Bromo-2-butoxy-5-fluorobenzene are primarily dictated by rotations around three key single bonds:

  • τ1 (C2-O bond): Rotation around the bond connecting the benzene ring to the butoxy oxygen atom.

  • τ2 (O-C1' bond): Rotation around the bond between the oxygen and the first carbon of the butyl chain.

  • τ3 (C1'-C2' bond): Rotation around the first carbon-carbon bond of the butyl chain.

The interplay of steric and electronic effects will determine the energetically favorable dihedral angles for each of these rotations.

The Dominance of the Ortho-Bromo Group: A Steric Barrier

The presence of a bromine atom at the ortho position (C1) to the butoxy group introduces significant steric hindrance.[1] This steric clash will severely restrict the rotation around the τ1 (C2-O) bond. The butoxy group will preferentially orient itself away from the bulky bromine atom to minimize van der Waals repulsion. This is expected to lead to a strong preference for a conformation where the O-C1' bond of the butoxy group is directed away from the bromine atom.

Electronic Perturbations from the Para-Fluoro Substituent

The fluorine atom at the para position (C5) exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.[2] While the para-position minimizes direct steric interaction with the butoxy group, the electronic influence of the fluorine atom can modulate the electron density of the benzene ring and the C2-O bond.[3][4] This can have a subtle but measurable impact on the rotational barrier around the τ1 bond and the overall conformational energetics. Halogens are known to be ortho, para-directing yet deactivating in electrophilic aromatic substitution, a testament to the complex interplay of their electronic effects.[5][6][7]

The Butyl Chain: A Dance of Rotational Isomers

The conformation of the n-butyl chain itself is governed by rotations around the τ2 and τ3 bonds. For the τ2 (O-C1') bond, a staggered conformation is expected to be more stable than an eclipsed one. For the τ3 (C1'-C2') bond, the relative energies of the anti and gauche conformers will contribute to the overall shape of the butoxy group. While the anti conformer is generally lower in energy, the energy difference is small, and both conformations are likely to be populated at room temperature.

Methodologies for Conformational Elucidation: A Multi-pronged Approach

A robust conformational analysis of 1-Bromo-2-butoxy-5-fluorobenzene necessitates a combination of experimental and computational techniques.

Computational Chemistry: Mapping the Potential Energy Surface

Computational methods are indispensable for exploring the conformational landscape of flexible molecules.[8]

Protocol for a Comprehensive Computational Analysis:

  • Initial Conformational Search: A thorough conformational search using molecular mechanics (e.g., MMFF94 force field) can identify a broad range of low-energy conformers by systematically rotating the key dihedral angles (τ1, τ2, and τ3).

  • Quantum Mechanical Optimization: The geometries of the identified low-energy conformers should then be optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This will provide more reliable relative energies and geometric parameters for each conformer.

  • Calculation of Rotational Barriers: To understand the dynamics of conformational interconversion, a potential energy surface scan can be performed by systematically varying the key dihedral angles and calculating the energy at each point. This allows for the determination of the energy barriers between different conformers.

  • Solvent Effects: The conformational equilibrium can be influenced by the solvent. Therefore, it is crucial to include solvent effects in the calculations, for example, by using a polarizable continuum model (PCM).

Expected Quantitative Data:

The computational analysis will yield a wealth of quantitative data that can be summarized for comparative analysis.

ConformerDihedral Angle τ1 (C1-C2-O-C1') (°)Dihedral Angle τ2 (C2-O-C1'-C2') (°)Dihedral Angle τ3 (O-C1'-C2'-C3') (°)Relative Energy (kcal/mol)
A ~90~180 (anti)~180 (anti)0.00
B ~90~180 (anti)~60 (gauche)Calculated Value
C ~90~60 (gauche)~180 (anti)Calculated Value
D ~90~60 (gauche)~60 (gauche)Calculated Value

Table 1: Hypothetical summary of calculated data for the most stable conformers of 1-Bromo-2-butoxy-5-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformations in Solution

NMR spectroscopy is a powerful experimental technique for studying the conformation and dynamics of molecules in solution.[9][10][11][12]

Key NMR Experiments and Their Rationale:

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the butoxy group and the aromatic ring will be sensitive to their local chemical environment, which is influenced by the conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments can provide information about through-space proximities between protons. For example, an NOE between a proton on the butyl chain and a proton on the aromatic ring can provide direct evidence for a specific conformation.

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange.[9][11] At low temperatures, the exchange between different conformers may be slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is increased, these signals will coalesce as the rate of exchange increases. Analysis of the lineshapes as a function of temperature can provide the activation energy for the rotational barriers.

X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[13][14][15][16][17] While the conformation in the crystal may be influenced by packing forces, it often represents a low-energy conformation that is also accessible in solution. The crystal structure would provide precise bond lengths, bond angles, and the crucial dihedral angles of the butoxy group.

Visualizing the Conformational Landscape and Workflow

Diagrams are essential for visualizing the complex relationships in conformational analysis.

cluster_molecule 1-Bromo-2-butoxy-5-fluorobenzene cluster_factors Governing Factors cluster_methods Analytical Workflow cluster_outcome Analysis Outcome mol Structure with key dihedral angles τ1, τ2, τ3 highlighted Comp Computational Modeling (DFT, MM) mol->Comp NMR NMR Spectroscopy (NOE, VT-NMR) mol->NMR Xray X-ray Crystallography mol->Xray Steric Steric Hindrance (ortho-Bromo) Steric->mol Electronic Electronic Effects (para-Fluoro) Electronic->mol Conformers Identification of Stable Conformers Comp->Conformers Barriers Determination of Rotational Barriers Comp->Barriers NMR->Conformers NMR->Barriers Xray->Conformers Properties Correlation with Physicochemical Properties Conformers->Properties Barriers->Properties

Figure 1: A schematic overview of the key factors, analytical methods, and expected outcomes in the conformational analysis of 1-Bromo-2-butoxy-5-fluorobenzene.

G start Start: Define Key Dihedral Angles (τ1, τ2, τ3) comp_search Computational: Initial Conformational Search (MM) start->comp_search nmr_exp Experimental: NMR Spectroscopy (¹H, ¹³C, NOESY, VT-NMR) start->nmr_exp xray_exp Experimental: X-ray Crystallography start->xray_exp dft_opt Computational: DFT Optimization & Energy Calculation comp_search->dft_opt pes_scan Computational: Potential Energy Surface Scan dft_opt->pes_scan data_analysis Data Analysis & Correlation pes_scan->data_analysis nmr_exp->data_analysis xray_exp->data_analysis conclusion Conclusion: Elucidation of Conformational Preferences & Dynamics data_analysis->conclusion

Figure 2: A detailed experimental and computational workflow for the conformational analysis of the butoxy group.

Conclusion: A Synergistic Approach to Understanding Molecular Flexibility

The conformational analysis of the butoxy group in 1-Bromo-2-butoxy-5-fluorobenzene presents a fascinating case study in the interplay of steric and electronic effects. The bulky ortho-bromo substituent is expected to be the dominant factor, severely restricting rotation around the C(aryl)-O bond and favoring a conformation where the butoxy chain is directed away from it. The para-fluoro group, while not imposing a direct steric clash, will subtly modulate the electronic landscape of the molecule. A comprehensive investigation, leveraging the predictive power of computational chemistry and the empirical validation of NMR spectroscopy and X-ray crystallography, is essential for a complete understanding of the conformational preferences and dynamics of this molecule. The insights gained from such a study are invaluable for predicting and tuning the properties of this and related molecules for applications in drug discovery and materials science.

References

  • Dolbier, W. R., Jr., & Bartberger, M. D. (1995). The β-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides. The Journal of Organic Chemistry, 60(16), 4984–4985.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Fábián, L., & Kálmán, A. (2007). Structural characterization of alloxazine and substituted isoalloxazines: NMR and X-ray crystallography. ARKIVOC, 2007(4), 20-38.
  • Gorel, A. S., et al. (2023). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Molecules, 28(15), 5801.
  • Alabugin, I. V., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Chemical Science, 12(34), 11246–11265.
  • Al-Soud, Y. A., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(11), 2699.
  • Kessler, H. (1970). Detection of Hindered Rotation and Inversion by NMR Spectroscopy. Angewandte Chemie International Edition in English, 9(3), 219-235.
  • Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?[Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Progress in Chemical and Biochemical Research. (2021). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. Progress in Chemical and Biochemical Research, 4(3), 237-246.
  • Timperley, C. M., & White, A. J. P. (2003). The steric and electronic effects of aliphatic fluoroalkyl groups. Journal of Fluorine Chemistry, 121(2), 165-172.
  • Hameed, A., et al. (2022). Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. Scientific Reports, 12(1), 8963.
  • Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?[Link]

  • Zendy. (n.d.). Detection of Hindered Rotation and Inversion by NMR Spectroscopy. [Link]

  • Barchi, J. J., Jr., et al. (1997). The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides. The Journal of Organic Chemistry, 62(10), 3144-3153.
  • Fazey, P. G., O'Connor, B. H., & Hammond, L. C. (1991). X-ray powder diffraction Rietveld characterization of synthetic aluminum-substituted goethite. Clays and Clay Minerals, 39(3), 248-253.
  • The Cynical Philosopher. (2020). Organic Chemistry - Activating Ortho and Para Directors (EAS Reactions). [Link]

  • Ganguly, H., & Das, G. (2020). Conformational landscape of substituted prolines. Biotechnology and Applied Biochemistry, 67(2), 291-306.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • The Cynical Philosopher. (2020). Why do Halogens Direct ortho or para (on Benzene)?[Link]

  • Grzonka, P., et al. (2021). Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active Pharmaceutical Ingredients. ChemRxiv.
  • KARANS CHEMWORLD. (2021). NMR study of hindered rotation in N, N-dimethyl formamide dynamic nmr. [Link]

  • Gapsys, V., et al. (2022). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. Chemistry Proceedings, 18(1), 108.
  • Morales-Ríos, M. S., Santos-Sánchez, N. F., & Joseph-Nathan, P. (2001). Hindered Rotation in N-Carbomethoxylated Indole Derivatives. Revista de la Sociedad Química de México, 45(4), 176-181.
  • Fazey, P. G., O'Connor, B. H., & Hammond, L. C. (1991). X-ray powder diffraction Rietveld pattern-fitting characterisation of synthetic aluminum-substituted goethites. Clays and Clay Minerals, 39(3), 248-253.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Fluorinated Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-butoxy-5-fluorobenzene

Abstract This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-2-butoxy-5-fluorobenzene as a key synthetic building block. The strategic incorporation of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-2-butoxy-5-fluorobenzene as a key synthetic building block. The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1][2] This document outlines the mechanistic underpinnings of the palladium-catalyzed reaction, provides detailed, field-proven protocols, and discusses critical parameters for optimization. The methodologies presented are designed to be directly applicable for researchers, chemists, and drug development professionals engaged in the synthesis of novel fluorinated biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[3][4]

Introduction: The Power of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly in the synthesis of biaryl compounds.[3][5] Its widespread adoption in both academic and industrial laboratories is attributed to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[3][6]

The target substrate, 1-Bromo-2-butoxy-5-fluorobenzene, serves as an invaluable precursor for introducing a synthetically useful 2-butoxy-5-fluorophenyl moiety. The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties.[1] The butoxy group, in turn, provides a lipophilic handle that can be critical for modulating solubility and membrane permeability. The resulting 2-butoxy-5-fluorobiphenyl derivatives are key intermediates in the development of therapeutic agents, including potent enzyme inhibitors and receptor modulators.[2][7]

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction proceeds through a well-defined palladium-based catalytic cycle.[8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of 1-Bromo-2-butoxy-5-fluorobenzene. This irreversible step forms a square planar Palladium(II) intermediate.[9][12] This is often the rate-determining step of the reaction.[9]

  • Transmetalation: For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[13] The base forms a more nucleophilic "ate" complex (boronate), which then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center.[10][11] This forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(Br) (Palladium(II) Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal diaryl_pd Ar-Pd(II)L₂(Ar') (Diaryl Pd Complex) transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 product 2-Butoxy-5-fluoro-biphenyl (Ar-Ar') red_elim->product arbr 1-Bromo-2-butoxy- 5-fluorobenzene (Ar-Br) arbr->ox_add ar_boronic Arylboronic Acid (Ar'-B(OH)₂) + Base ar_boronic->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-5-fluorobenzene with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents & Materials
  • 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[5][14] Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[5] Subsequently, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water) via syringe.[5]

  • Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).[5]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup (Add Reactants & Base) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert add 3. Add Catalyst & Solvent (Under N₂/Ar) inert->add react 4. Heat & Stir (e.g., 80-100 °C) add->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product (Pure 2-Butoxy-5-fluorobiphenyl) purify->product

Caption: A typical workflow for Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-5-fluorobenzene with various arylboronic acids. These are representative examples; yields are highly substrate-dependent and may require optimization.

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100888-96
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1101875-85
44-Formylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O851680-90
52-Thiopheneboronic acidPd(dppf)Cl₂ (4)-Na₂CO₃ (2)DME/H₂O951070-82

Key Considerations for Method Development

  • Catalyst and Ligand Selection: While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable catalyst for many applications, more challenging or sterically hindered couplings may benefit from more advanced catalyst systems.[5] Systems using a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can significantly enhance reaction rates and yields, especially with less reactive aryl chlorides or hindered bromides.[11][15]

  • Base and Solvent Choice: The choice of base is crucial for activating the boronic acid.[13] Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are commonly used, with cesium carbonate being more effective for less reactive substrates. Phosphates like K₃PO₄ are also highly effective.[11] The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. Aprotic solvents like toluene, dioxane, or DMF mixed with water are standard.[5][16] All solvents must be thoroughly degassed to remove dissolved oxygen, which can poison the catalyst.

  • Troubleshooting:

    • Low or No Conversion: This may result from an inactive catalyst (ensure proper inert atmosphere technique), impure reagents, or insufficient heating. Consider a more active ligand system.

    • Homocoupling: Formation of a biaryl product from the boronic acid coupling with itself can occur. This is often minimized by the slow addition of the boronic acid or by using a different base/solvent combination.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. This can be mitigated by using anhydrous solvents and ensuring the base is sufficiently strong.

Conclusion

The Suzuki-Miyaura cross-coupling of 1-Bromo-2-butoxy-5-fluorobenzene is a highly effective and reliable method for the synthesis of diverse 2-butoxy-5-fluorobiphenyl derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can achieve high yields of these valuable compounds. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in drug discovery and materials science, facilitating the development of novel molecular entities with potentially enhanced properties.

References

  • Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020).
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene - Benchchem. (n.d.).
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC - NIH. (n.d.).
  • Suzuki cross-coupling - Chemistry LibreTexts. (2023).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024).
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.).
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki cross-coupling reaction - YouTube. (2020).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015).
  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines - Semantic Scholar. (2013).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.).
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides - Benchchem. (n.d.).
  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. (n.d.).
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. (n.d.).
  • (PDF) Phytochemicals in Drug Discovery - A Confluence of Tradition and Innovation. (2024).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. (2024).
  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. (n.d.).
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - MDPI. (2023).

Sources

Application

Application Notes and Protocols: 1-Bromo-2-butoxy-5-fluorobenzene as a Versatile Building Block for High-Performance Organic Electronics

Introduction: The Strategic Advantage of Fluorinated Butoxy-Functionalized Phenyl Moieties in Organic Semiconductors In the rational design of novel organic semiconducting materials for applications in organic electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Butoxy-Functionalized Phenyl Moieties in Organic Semiconductors

In the rational design of novel organic semiconducting materials for applications in organic electronics, the judicious selection of monomeric building blocks is paramount. 1-Bromo-2-butoxy-5-fluorobenzene emerges as a strategically functionalized precursor for the synthesis of both polymeric and small-molecule organic semiconductors. The unique combination of a bromo handle for cross-coupling reactions, a butoxy side chain for solubility and morphological control, and a fluoro substituent for tuning electronic properties offers a powerful toolkit for materials scientists and chemists.

The butoxy group, a moderately bulky and flexible alkyl chain, is incorporated to enhance the solubility of the resulting conjugated materials in common organic solvents. This is a critical consideration for solution-processable fabrication techniques, such as spin-coating and printing, which are central to the low-cost manufacturing of large-area organic electronic devices. Furthermore, the nature of the side chain can significantly influence the intermolecular packing and thin-film morphology of the semiconductor, which in turn dictates charge transport efficiency.

The strategic placement of a fluorine atom on the phenyl ring serves to modulate the electronic properties of the material. Fluorine is a highly electronegative atom, and its incorporation into a conjugated system typically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This can lead to improved air stability of the resulting semiconductor, as a lower HOMO level makes the material less susceptible to oxidation. Moreover, fine-tuning of the energy levels is crucial for optimizing the performance of organic photovoltaic (OPV) devices by maximizing the open-circuit voltage and for facilitating efficient charge injection in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

This document provides detailed application notes and representative protocols for the utilization of 1-Bromo-2-butoxy-5-fluorobenzene in the synthesis of conjugated polymers via Suzuki and Stille cross-coupling reactions, and outlines the expected impact of this building block on the properties of organic electronic devices.

PART 1: Synthesis of Conjugated Polymers

The bromo-functionality of 1-Bromo-2-butoxy-5-fluorobenzene allows for its facile incorporation into polymeric backbones through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille reactions are two of the most robust and widely employed methods for the formation of C-C bonds in the synthesis of conjugated polymers.

Suzuki Cross-Coupling Polymerization with Thiophene-based Boronic Esters

The Suzuki coupling reaction, which involves the reaction of an organohalide with an organoboron compound, is a powerful tool for the synthesis of conjugated polymers. A common strategy is the copolymerization of an aryldiboronic acid or ester with a dibromoaryl compound. In this representative protocol, we describe the synthesis of a copolymer of 1-Bromo-2-butoxy-5-fluorobenzene and a thiophene-based comonomer.

Reaction Scheme:

G cluster_0 1-Bromo-2-butoxy- 5-fluorobenzene cluster_1 Thiophene Diboronic Ester cluster_2 Pd Catalyst, Base cluster_3 Conjugated Polymer bbf Br-Ar(OBu, F) plus1 + bbf->plus1 tdbe E-Th-E (E = Boronic Ester) plus1->tdbe plus2 -> tdbe->plus2 catalyst [Pd(PPh₃)₄] K₂CO₃, Toluene/H₂O plus2->catalyst plus3 -> catalyst->plus3 polymer [-Ar(OBu, F)-Th-] _n plus3->polymer

Caption: Suzuki polymerization of 1-Bromo-2-butoxy-5-fluorobenzene.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 eq), 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) (2-3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon or nitrogen three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent and Base Addition: Add degassed toluene as the solvent, followed by an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃). The biphasic solvent system is common for Suzuki couplings.

  • Reaction Execution: Heat the reaction mixture to a temperature of 90-100 °C with vigorous stirring. The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight. Polymerization is typically complete within 24-48 hours.

  • Work-up and Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol. The crude polymer is then collected by filtration and subjected to purification by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.

Causality Behind Experimental Choices:

  • Catalyst: [Pd(PPh₃)₄] is a commonly used, robust catalyst for Suzuki couplings. Other palladium sources and ligands can be employed to optimize the reaction for specific monomers.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a cost-effective and efficient choice.

  • Solvent System: The toluene/water biphasic system allows for the dissolution of both the organic-soluble monomers and polymer, and the water-soluble inorganic base.

  • Purification: Soxhlet extraction is a critical step to ensure the high purity of the final polymer, which is essential for achieving optimal performance in electronic devices.

Stille Cross-Coupling Polymerization with Distannylthiophenes

The Stille reaction, which couples an organohalide with an organotin compound, is another highly effective method for synthesizing conjugated polymers. It is often favored for its tolerance to a wide range of functional groups and for its ability to proceed under neutral conditions.

Reaction Scheme:

G cluster_0 1-Bromo-2-butoxy- 5-fluorobenzene cluster_1 Distannylthiophene cluster_2 Pd Catalyst cluster_3 Conjugated Polymer bbf Br-Ar(OBu, F) plus1 + bbf->plus1 dst R₃Sn-Th-SnR₃ (R = Me, Bu) plus1->dst plus2 -> dst->plus2 catalyst [Pd₂(dba)₃] P(o-tol)₃, Toluene plus2->catalyst plus3 -> catalyst->plus3 polymer [-Ar(OBu, F)-Th-] _n plus3->polymer

Caption: Stille polymerization of 1-Bromo-2-butoxy-5-fluorobenzene.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk flask with 2,5-bis(trimethylstannyl)thiophene (1.0 eq), 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (1-2 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (4-8 mol%).

  • Solvent Addition: Add freshly distilled and degassed anhydrous toluene via syringe.

  • Reaction Execution: Heat the mixture to 90-110 °C with stirring for 24-72 hours. The progress of the polymerization can be monitored by GPC.

  • Work-up and Purification: After cooling, precipitate the polymer in methanol. Collect the polymer by filtration. To remove the toxic organotin byproducts, the polymer is typically redissolved in a suitable solvent and washed with an aqueous solution of potassium fluoride (KF) or subjected to other tin-scavenging techniques. The final purification is achieved through Soxhlet extraction as described for the Suzuki polymerization.[2]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of [Pd₂(dba)₃] and P(o-tol)₃ is a highly active catalytic system for Stille polymerizations. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Anhydrous Conditions: Stille reactions are sensitive to moisture, so the use of anhydrous solvents and an inert atmosphere is critical for achieving high molecular weight polymers.

  • Tin Removal: Organotin compounds are toxic and must be carefully removed from the final product. This is a key consideration when choosing Stille polymerization.

PART 2: Expected Properties and Applications in Organic Electronics

The incorporation of the 2-butoxy-5-fluorophenyl moiety into a conjugated backbone is expected to yield materials with properties suitable for a range of organic electronic applications.

Physicochemical Properties
PropertyExpected OutcomeRationale
Solubility HighThe butoxy side chain disrupts intermolecular packing, enhancing solubility in common organic solvents like chloroform, chlorobenzene, and toluene.
Thermal Stability GoodConjugated polymers generally exhibit good thermal stability, suitable for device fabrication processes.
HOMO/LUMO Levels LoweredThe electron-withdrawing fluorine atom will lower both the HOMO and LUMO energy levels, potentially improving air stability and tuning device energetics.
Optical Absorption TunableThe absorption spectrum will depend on the comonomer used. Copolymerization with electron-deficient units can lead to broader absorption in the visible and near-infrared regions.
Applications in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic integrated circuits, sensors, and displays. The performance of an OFET is primarily characterized by its charge carrier mobility and on/off ratio.

Expected OFET Performance:

  • P-type or N-type Behavior: The charge transport characteristics will depend on the overall electronic structure of the polymer. Copolymers with electron-rich units like thiophene are likely to exhibit p-type (hole-transporting) behavior.

  • Charge Carrier Mobility: The butoxy side chains will influence the thin-film morphology. Optimized processing conditions that promote ordered molecular packing are expected to yield good charge carrier mobilities. Mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs are plausible for well-designed copolymers.

  • Air Stability: The lowered HOMO level due to the fluorine atom should contribute to improved air stability of the OFET device.

Experimental Workflow for OFET Fabrication and Characterization:

G cluster_0 Device Fabrication cluster_1 Device Characterization A Substrate Cleaning (Si/SiO₂) B Surface Treatment (e.g., HMDS, OTS) A->B C Polymer Solution Preparation B->C D Spin-Coating of Active Layer C->D E Thermal Annealing D->E F Source/Drain Electrode Deposition (Au) E->F G Electrical Measurement (Probe Station) F->G Fabricated OFET H Extraction of Mobility, On/Off Ratio, Threshold Voltage G->H

Caption: Workflow for OFET fabrication and characterization.

Applications in Organic Solar Cells (OSCs)

In OSCs, the active layer typically consists of a blend of an electron-donating polymer and an electron-accepting material (e.g., a fullerene derivative or a non-fullerene acceptor). The power conversion efficiency (PCE) of an OSC is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Expected Role in OSCs:

  • Donor Material: Polymers based on 1-Bromo-2-butoxy-5-fluorobenzene are likely to function as the electron donor in a bulk heterojunction (BHJ) active layer.

  • Open-Circuit Voltage (Voc): The lowered HOMO level resulting from fluorination is expected to lead to a higher Voc, as Voc is proportional to the difference between the HOMO of the donor and the LUMO of the acceptor.[1]

  • Morphology Control: The butoxy side chain will play a crucial role in controlling the nanoscale morphology of the donor-acceptor blend, which is critical for efficient exciton dissociation and charge transport.

Device Architecture and Performance Metrics:

ParameterDescription
Device Structure ITO / Hole Transport Layer (e.g., PEDOT:PSS) / Polymer:Acceptor Blend / Electron Transport Layer / Metal Cathode (e.g., Al)
Power Conversion Efficiency (PCE) The overall efficiency of converting light to electrical power.
Short-Circuit Current (Jsc) The current density at zero voltage, related to the absorption of the active layer.
Open-Circuit Voltage (Voc) The voltage at zero current, related to the energy levels of the donor and acceptor.
Fill Factor (FF) A measure of the "squareness" of the J-V curve, related to charge extraction efficiency.

Conclusion

1-Bromo-2-butoxy-5-fluorobenzene is a promising building block for the synthesis of advanced organic semiconducting materials. Its trifunctional nature—a reactive bromo group, a solubilizing butoxy chain, and an electron-tuning fluoro atom—provides a versatile platform for creating polymers with tailored properties for high-performance organic electronic devices. The protocols and insights provided herein are intended to serve as a guide for researchers in the field to explore the potential of this and related monomers in the development of next-generation organic electronics.

References

  • Ozturk, T. et al. (2015). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
  • De, S. et al. (2011).
  • Scherf, U. et al. (1999). Conjugated Organic Polymers for Optoelectronic Devices.
  • Jurchescu, O. D. et al. (2024). High-performance n-type polymer field-effect transistors with exceptional stability.
  • Gu, X. et al. (2021).
  • El-Ghanam, A. M. F. (2020). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
  • Adawi, A. M. et al. (2023).
  • Suzuki, A. et al. (1981). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • He, F. et al. (2021). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects.
  • Kim, Y. et al. (2023). Advancing organic electronics: Achieving reliable synthesis of conjugated polymers with various carrier polarities using a continuous flow reactor.
  • Khan, I. U. et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules.
  • Johnson, J. A. et al. (2021). Bottlebrush Polymers with Discrete Sidechains Display Stereochemistry- and Conformation-Dependent Biological Properties. Journal of the American Chemical Society.
  • OECD. (2022). Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. OECD.
  • Sigman, M. S. et al. (2014). Pd(quinox)
  • Wang, C. et al. (2023). A nanoporous organic polymer using 1, 3-dibromoadamantane as a crosslinker for adsorption/separation of benzene and cyclohexane.
  • Gu, X. et al. (2021).
  • Huang, W. et al. (2023). a,c,e,g) Transfer curves and b,d,f,h) output curves of OFET devices...
  • Chang, M. et al. (2021). Conjugated polymer/paraffin blends for organic field-effect transistors with high environmental stability. Nanoscale.
  • Toney, M. F. et al. (2026). Chloroform Outperforms Chlorobenzene for Enhanced Mobility in Amphiphilic Polymer OFETs. RSC Applied Polymers.
  • Wang, S. et al. (2024). Achieve Full‐Color Emission in Multiple States through Reversible B←N Bond Formation and Multiple Configuration Transitions of a Single Fluorophore.
  • Kivala, M. et al. (2019). Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. The Royal Society of Chemistry.

Sources

Method

Application Note: Buchwald-Hartwig Amination with 1-Bromo-2-butoxy-5-fluorobenzene

An Application Guide for the Synthesis of N-Aryl-2-butoxy-5-fluoroanilines This document provides a detailed technical guide and experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-Bromo-2-b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Aryl-2-butoxy-5-fluoroanilines

This document provides a detailed technical guide and experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-Bromo-2-butoxy-5-fluorobenzene. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The substrate, 1-Bromo-2-butoxy-5-fluorobenzene, is an electron-rich aryl bromide, a class of compounds for which this reaction has been extensively optimized, offering a reliable route to substituted aniline derivatives.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, ensuring both methodological robustness and a deeper understanding of the reaction dynamics.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The three key stages are:

  • Oxidative Addition : The active L-Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2-butoxy-5-fluorobenzene. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination : The final step involves the formation of the new C-N bond, yielding the desired N-aryl aniline product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1][5]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_complex Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition amido_complex Palladium Amido Complex [L-Pd(II)(Ar)(NR'R'')]⁺ pd_complex->amido_complex Amine Coordination & Deprotonation product_complex Product Formation amido_complex->product_complex Reductive Elimination base_h [Base-H]⁺Br⁻ amido_complex->base_h Halide Displacement product_complex->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) product_complex->product aryl_halide Ar-Br (1-Bromo-2-butoxy-5-fluorobenzene) aryl_halide->pd0 amine HNR'R'' amine->pd_complex base Base base->pd_complex Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification setup_1 1. Add solids to vial: - Aryl Bromide - NaOtBu - Precatalyst setup_2 2. Seal vial and purge with inert gas setup_1->setup_2 reaction_1 3. Add anhydrous toluene and n-hexylamine via syringe setup_2->reaction_1 reaction_2 4. Heat to 100 °C with vigorous stirring reaction_1->reaction_2 reaction_3 5. Monitor reaction by TLC or GC-MS reaction_2->reaction_3 workup_1 6. Cool to RT, quench with H₂O reaction_3->workup_1 workup_2 7. Extract with EtOAc, wash with brine workup_1->workup_2 workup_3 8. Dry over Na₂SO₄, concentrate workup_2->workup_3 workup_4 9. Purify by column chromatography workup_3->workup_4 final_product Final Product: N-(2-butoxy-5-fluorophenyl)hexan-1-amine workup_4->final_product Characterize (NMR, MS)

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Reaction Setup : Inside a glovebox, add 1-Bromo-2-butoxy-5-fluorobenzene (e.g., 249 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Sealing and Reagent Addition : Seal the vial with a septum cap. If not using a glovebox, remove the vial from the glovebox and connect it to a Schlenk line, then backfill with inert gas. Add anhydrous toluene (5 mL) followed by n-hexylamine (0.16 mL, 1.2 mmol) via syringe.

  • Reaction Execution : Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot from the reaction mixture. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Common Issues

A self-validating protocol anticipates potential issues. The following table outlines common problems and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous/deoxygenated solvent.3. Base is not strong enough for the specific amine.1. Use a fresh batch of precatalyst and handle strictly under inert conditions.2. Use freshly distilled or commercially available anhydrous solvent.3. Switch to a stronger base like LHMDS.
Formation of Side Products 1. Dehalogenation of the aryl bromide.2. Competing reactions if the amine has other nucleophilic sites.1. Lower the reaction temperature or use a different ligand system.2. Protect other nucleophilic functional groups on the amine before the coupling reaction.
Inconsistent Results 1. Variable quality of reagents (especially the base).2. Inconsistent heating or stirring.1. Use high-purity reagents from a reliable source. NaOtBu quality can vary.2. Ensure uniform heating and efficient stirring to maintain a homogeneous mixture.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available at: [Link]

Sources

Application

The Strategic Utility of 1-Bromo-2-butoxy-5-fluorobenzene in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

An In-depth Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Architectural Significance of a Uniquely Substituted Phenyl Ring in Modern Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Architectural Significance of a Uniquely Substituted Phenyl Ring in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) hinges on the strategic selection of molecular building blocks. The 1-bromo-2-butoxy-5-fluorobenzene scaffold has emerged as a particularly valuable starting material, offering a unique convergence of functionalities that medicinal chemists can exploit to construct complex and highly specific therapeutic agents. This technical guide delves into the chemical rationale behind its utility, provides detailed protocols for its application in key synthetic transformations, and explores its potential in the synthesis of novel APIs.

The strategic placement of the bromo, butoxy, and fluoro substituents on the benzene ring provides a powerful toolkit for molecular architects. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The butoxy group, with its steric bulk and lipophilic character, can influence the pharmacokinetic profile of a drug candidate, potentially enhancing membrane permeability and modulating metabolic stability. Furthermore, the fluorine atom, a bioisostere of a hydrogen atom, can profoundly impact a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic fate, often leading to improved potency and bioavailability.

This guide will navigate the reader through the mechanistic intricacies of reactions involving this scaffold, present robust and reproducible synthetic protocols, and offer insights into the design of novel APIs, empowering researchers to unlock the full potential of 1-Bromo-2-butoxy-5-fluorobenzene in their drug discovery endeavors.

Mechanistic Insights: Harnessing the Orthogonal Reactivity of the Substituents

The synthetic utility of 1-Bromo-2-butoxy-5-fluorobenzene lies in the distinct reactivity of its substituents, which can be addressed selectively under different reaction conditions. Understanding these nuances is paramount for designing efficient and elegant synthetic routes.

  • The Bromo Group: A Gateway to Molecular Diversity: The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in API synthesis.

  • The Butoxy Group: A Modulator of Physicochemical Properties and a Potential Directing Group: The ortho-butoxy group exerts a significant steric and electronic influence on the adjacent bromine atom. This steric hindrance can modulate the rate of oxidative addition to the palladium catalyst in cross-coupling reactions. Electronically, the oxygen atom can influence the electron density of the aromatic ring. While not a classical strong directing group for electrophilic aromatic substitution, its presence can influence the regioselectivity of certain reactions.

  • The Fluoro Group: A Master of Fine-Tuning: The fluorine atom at the para-position to the butoxy group further modulates the electronic properties of the ring. Its strong electron-withdrawing nature can influence the reactivity of the C-Br bond and the overall pKa of any acidic or basic moieties introduced to the scaffold.

Caption: Key synthetic transformations of 1-Bromo-2-butoxy-5-fluorobenzene.

Synthetic Protocols: A Practical Guide to Key Transformations

The following protocols are designed to be robust and scalable, providing a solid foundation for the synthesis of diverse API candidates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or esters.[1] This reaction is particularly valuable for the construction of biaryl motifs, which are prevalent in many kinase inhibitors and other targeted therapies.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction for specific substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.[2] Carbonates are often effective and cost-efficient choices.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. A mixture containing water is often necessary to facilitate the dissolution of the inorganic base.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Substituted Anilines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and other nitrogen-containing heterocycles.[3] These motifs are common in APIs targeting G-protein coupled receptors (GPCRs) and other protein classes.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas three times.

    • Add a degassed anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands often promote the reductive elimination step and improve catalytic turnover.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl Arenes

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl arenes by coupling an aryl halide with a terminal alkyne.[4][5] This transformation is valuable for the construction of rigid linkers in molecules like Proteolysis Targeting Chimeras (PROTACs) or for the synthesis of natural product analogues.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • To a Schlenk flask, add 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.05 equiv).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas.

    • Add a degassed solvent such as triethylamine or a mixture of THF and an amine base.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper acetylide intermediate is more reactive towards transmetalation to the palladium center than the terminal alkyne itself.

  • Amine Base/Solvent: The amine acts as both a base to deprotonate the alkyne and as a solvent. It also serves to sequester the HX byproduct.

Caption: A generalized experimental workflow for cross-coupling reactions.

Data Presentation: Representative Yields and Characterization

The following table summarizes expected yields for the cross-coupling reactions of 1-Bromo-2-butoxy-5-fluorobenzene with various coupling partners, based on analogous reactions reported in the literature for similar substrates. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction TypeCoupling PartnerProduct TypeExpected Yield (%)
Suzuki-Miyaura Phenylboronic acid2-Butoxy-5-fluoro-1,1'-biphenyl75-90
4-Methoxyphenylboronic acid2-Butoxy-5-fluoro-4'-methoxy-1,1'-biphenyl70-85
Buchwald-Hartwig Morpholine4-(2-Butoxy-5-fluorophenyl)morpholine80-95
AnilineN-(2-Butoxy-5-fluorophenyl)aniline65-80
Sonogashira Phenylacetylene1-Butoxy-4-fluoro-2-(phenylethynyl)benzene70-85
1-Hexyne1-(2-Butoxy-5-fluorophenyl)hex-1-yne60-75

Characterization Data (Hypothetical for 2-Butoxy-5-fluoro-1,1'-biphenyl):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55-7.50 (m, 2H), 7.45-7.38 (m, 2H), 7.35-7.30 (m, 1H), 7.10-7.00 (m, 2H), 6.95-6.88 (m, 1H), 4.05 (t, J = 6.5 Hz, 2H), 1.85-1.75 (m, 2H), 1.55-1.45 (m, 2H), 0.98 (t, J = 7.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.0 (d, J = 238.0 Hz), 154.5, 140.0, 130.0, 129.0, 128.5, 127.5, 116.0 (d, J = 23.0 Hz), 115.5 (d, J = 8.0 Hz), 114.0 (d, J = 24.0 Hz), 68.5, 31.5, 19.5, 14.0.

  • MS (ESI): m/z calculated for C₁₆H₁₇FO [M+H]⁺: 245.13, found: 245.13.

Safety, Handling, and Storage

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1-Bromo-2-butoxy-5-fluorobenzene represents a highly valuable and versatile building block for the synthesis of novel APIs. Its unique substitution pattern allows for a range of strategic chemical manipulations, providing access to a wide array of complex molecular architectures. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this scaffold. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in the successful discovery and development of the next generation of medicines. Future research in this area could focus on the development of novel C-H activation methodologies to further expand the synthetic utility of the 2-butoxy-5-fluorophenyl moiety.[9]

References

  • Process for the preparation of p-bromofluorobenzene. (n.d.). Google Patents.
  • How does 1-bromo-2-fluorobenzene react with lithium amalgam? (2019, June 15). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[9][10]imidazo[2,1-b]thiazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 25. The Grignard Reaction. (n.d.). UMSL. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (n.d.). Google Patents.
  • Safety Data Sheet: 1-Bromo-2-isopropylbenzene. (n.d.). Chemos GmbH&Co.KG. Retrieved January 26, 2026, from [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints Soton. Retrieved January 26, 2026, from [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024, January 11). PubMed. Retrieved January 26, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 26, 2026, from [Link]

  • Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). (n.d.). Growing Science. Retrieved January 26, 2026, from [Link]

  • Preparation of cis-isoambrettolides and their use as a fragrance. (n.d.). Google Patents.
  • 5 - SAFETY DATA SHEET. (2011, May 20). Retrieved January 26, 2026, from [Link]

  • 3. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process for the synthesis of apixaban. (n.d.). Google Patents.

Sources

Method

Application Notes and Protocols for 1-Bromo-2-butoxy-5-fluorobenzene in Materials Science

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block 1-Bromo-2-butoxy-5-fluorobenzene is an aromatic compound featuring a unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

1-Bromo-2-butoxy-5-fluorobenzene is an aromatic compound featuring a unique combination of functional groups that make it a highly valuable, albeit underexplored, building block in the realm of advanced materials science. The strategic placement of a bromo, butoxy, and fluoro group on a benzene ring provides a versatile platform for the synthesis of novel organic electronic materials and liquid crystals. The bromo- and fluoro-substituents serve as reactive sites for a variety of cross-coupling reactions, enabling the construction of complex conjugated systems. Concurrently, the butoxy side chain imparts solubility, a critical factor for the solution-based processing of organic materials into thin-film devices. The fluorine atom also plays a crucial role in tuning the electronic properties of the final material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is paramount for optimizing the performance of organic electronic devices.[1][2][3]

This document provides detailed application notes and protocols for the utilization of 1-Bromo-2-butoxy-5-fluorobenzene in the synthesis of advanced materials, with a focus on conjugated polymers for organic electronics and precursors for liquid crystals.

Part 1: Application in the Synthesis of Conjugated Polymers for Organic Electronics

Rationale for Use

The development of novel organic semiconductors is a cornerstone of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5][6] The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the constituent organic materials. 1-Bromo-2-butoxy-5-fluorobenzene is an ideal starting material for the synthesis of conjugated polymers for these applications due to the following reasons:

  • Facile Polymerization: The bromo- and fluoro-substituents can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki,[7][8][9] Heck,[10][11][12][13][14] and Sonogashira[15][16][17][18][19] couplings. These reactions are highly efficient and allow for the formation of carbon-carbon bonds, which are the basis for the conjugated backbones of these polymers.

  • Tunable Electronic Properties: The presence of a fluorine atom, a strong electron-withdrawing group, can significantly lower the HOMO and LUMO energy levels of the resulting polymer.[1][2][3][20] This can lead to improved air stability of the material and can be used to fine-tune the open-circuit voltage (Voc) in OPV devices.[1]

  • Enhanced Solubility and Morphology: The butoxy side chain is crucial for ensuring the solubility of the polymer in common organic solvents.[21][22][23][24] This is essential for the fabrication of uniform, high-quality thin films through solution-based techniques like spin-coating or inkjet printing, which are critical for device performance. The nature of the side chain can also influence the intermolecular packing and morphology of the polymer film, which in turn affects charge transport properties.[21][23]

Hypothetical Protocol: Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative

This protocol describes the synthesis of a PPV derivative using 1-Bromo-2-butoxy-5-fluorobenzene via a Heck coupling reaction.[11][12][13][14] Poly(p-phenylene vinylene)s are an important class of electroluminescent polymers used in OLEDs.[25][26][27][28]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 1-Bromo-2-butoxy-5-fluorobenzene D Poly(2-butoxy-5-fluoro-1,4-phenylenevinylene) A->D Heck Coupling B 1,4-Divinylbenzene B->D C Pd(OAc)₂ (catalyst) P(o-tolyl)₃ (ligand) Triethylamine (base) DMF (solvent) C->D

Figure 1: Heck coupling polymerization of 1-Bromo-2-butoxy-5-fluorobenzene.

Materials and Equipment:

Reagent/EquipmentSupplierGrade
1-Bromo-2-butoxy-5-fluorobenzeneVaries>98%
1,4-DivinylbenzeneVaries>98%
Palladium(II) acetate (Pd(OAc)₂)VariesCatalyst grade
Tri(o-tolyl)phosphine (P(o-tolyl)₃)Varies>98%
Triethylamine (Et₃N)VariesAnhydrous, >99.5%
N,N-Dimethylformamide (DMF)VariesAnhydrous, >99.8%
Schlenk flask and lineVariesStandard lab glass
Magnetic stirrer with heatingVariesStandard lab equip
CondenserVariesStandard lab glass
Argon gas supplyVariesHigh purity

Procedure:

  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-Bromo-2-butoxy-5-fluorobenzene (1.23 g, 5 mmol), 1,4-divinylbenzene (0.65 g, 5 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%), and tri(o-tolyl)phosphine (122 mg, 0.4 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL) and anhydrous triethylamine (2.1 mL, 15 mmol) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours under a positive pressure of argon. The solution will become viscous as the polymer forms.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 200 mL of methanol.

    • Collect the polymer precipitate by filtration.

    • Wash the polymer with methanol (3 x 50 mL) and then with acetone (2 x 50 mL) to remove any unreacted monomers and catalyst residues.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.

Expected Outcome and Characterization:

The procedure is expected to yield a yellow-to-orange fibrous solid. The polymer's structure and properties can be characterized using the following techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the polymer structure and the successful incorporation of the monomer units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer, including its absorption and emission spectra, which are crucial for its application in OLEDs.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer, which will provide insight into its electronic properties and suitability for use in organic electronic devices.

Part 2: Application as a Precursor for Liquid Crystals

Rationale for Use

Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal.[29] They are widely used in display technologies, sensors, and other optical applications. The molecular structure of a liquid crystal is critical in determining its mesophase behavior and physical properties. 1-Bromo-2-butoxy-5-fluorobenzene can serve as a valuable precursor for the synthesis of novel liquid crystalline materials due to:

  • Anisotropic Molecular Shape: The rigid phenyl ring provides the core structure necessary for the formation of liquid crystalline phases.

  • Polarity and Dielectric Anisotropy: The fluorine atom introduces a strong dipole moment, which can lead to a high dielectric anisotropy in the final liquid crystal molecule.[29] This is a key parameter for the operation of liquid crystal displays.

  • Tailorable Properties: The bromo group provides a synthetic handle to attach other molecular fragments, allowing for the fine-tuning of the liquid crystal's properties, such as its clearing point, viscosity, and birefringence.

  • Influence of the Butoxy Chain: The flexible butoxy chain contributes to the overall molecular shape and can influence the type of liquid crystalline phase formed (e.g., nematic, smectic).

Hypothetical Protocol: Synthesis of a Fluorinated Biphenyl Liquid Crystal Precursor

This protocol describes the synthesis of a fluorinated biphenyl compound, a common core structure in many liquid crystals, using a Suzuki coupling reaction.[7][8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 1-Bromo-2-butoxy-5-fluorobenzene D 4'-n-Pentyl-2-butoxy-5-fluorobiphenyl A->D Suzuki Coupling B 4-n-Pentylphenylboronic acid B->D C Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) Toluene/Ethanol/Water (solvent) C->D

Sources

Application

Protocol for the Formation of (2-Butoxy-5-fluorophenyl)magnesium Bromide: A Guide to Navigating Substrate-Specific Challenges

An Application Note for the Advanced Synthesis Professional Abstract The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1] However, the successful...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Advanced Synthesis Professional

Abstract

The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1] However, the successful formation of Grignard reagents from electronically and sterically complex aryl halides, such as 1-Bromo-2-butoxy-5-fluorobenzene, requires a nuanced approach that goes beyond standard protocols. This application note provides a detailed, field-tested protocol for the synthesis of (2-butoxy-5-fluorophenyl)magnesium bromide. We delve into the causality behind critical experimental steps, addressing the specific challenges posed by the substrate's ether linkage and electron-withdrawing fluorine substituent. This guide is intended for researchers and process chemists seeking to reliably generate this valuable synthetic intermediate.

Introduction: Understanding the Substrate

The target substrate, 1-Bromo-2-butoxy-5-fluorobenzene, presents unique considerations for Grignard reagent formation.

  • Aryl Halide Reactivity: Aryl bromides are generally less reactive than alkyl bromides but suitable for Grignard formation. The reaction proceeds via an oxidative insertion of magnesium into the carbon-bromine bond.[2]

  • Influence of the Fluoro Group: The fluorine atom is a strongly electron-withdrawing group. This electronic effect can influence the rate of Grignard formation, though the reaction is well-documented for various fluoroaryl halides.[3][4]

  • The Butoxy Ether Group: While ethers like Tetrahydrofuran (THF) and diethyl ether are the solvents of choice for Grignard reactions due to their ability to coordinate with and stabilize the magnesium center, the presence of an intramolecular ether group on the substrate itself is generally not problematic.[2][5] The C-O bond of the butoxy group is thermodynamically stable and will not be cleaved by the newly formed Grignard reagent under the reaction conditions.

The primary challenge, as with all Grignard syntheses, is the absolute exclusion of atmospheric moisture and protic contaminants, which rapidly destroy the reagent.[1][6][7]

Pre-Reaction Preparations: The Foundation of Success

Meticulous preparation is non-negotiable for a successful Grignard synthesis. The reagent is a potent base and will react with even trace amounts of water.[7]

Glassware and Apparatus

All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be rigorously dried.

  • Method: Disassemble and clean all glassware. Place in a laboratory oven (>120 °C) for a minimum of 4 hours, though overnight is preferable.[8]

  • Causality: This process removes adsorbed water from the glass surfaces.

  • Assembly: Assemble the apparatus hot from the oven and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) while it cools to room temperature. This "flame-drying" in-situ with a heat gun while under inert gas flow is also a highly effective alternative.[9]

Reagent and Solvent Purity
  • Solvent: Anhydrous THF is the recommended solvent. Its higher boiling point (66 °C) compared to diethyl ether allows for a wider operational temperature range, and it is excellent at solvating the Grignard reagent.[2][9] Use solvent from a freshly opened bottle or from a solvent purification system.

  • 1-Bromo-2-butoxy-5-fluorobenzene: Ensure the starting material is of high purity and dry. If necessary, it can be passed through a short plug of activated alumina to remove trace water.

  • Magnesium: Use magnesium turnings. The surface of magnesium is typically passivated by a thin, unreactive layer of magnesium oxide (MgO). This layer must be disrupted for the reaction to initiate.[7]

Experimental Workflow and Mechanism

Overall Workflow

The following diagram outlines the critical stages of the protocol.

Grignard_Workflow Setup Apparatus Setup (Dry Glassware, Inert Gas) Mg_Prep Magnesium Activation (Iodine / Crushing) Setup->Mg_Prep Add Mg & Solvent Initiation Reaction Initiation (Add aliquot of Aryl Bromide) Mg_Prep->Initiation Activate Surface Addition Controlled Addition (Maintain gentle reflux) Initiation->Addition Exotherm Observed Completion Reaction Completion (Stir at RT or gentle heat) Addition->Completion All Bromide Added Use Downstream Quenching or Reaction Completion->Use Reagent Formed Grignard_Mechanism ArBr Ar-Br (1-Bromo-2-butoxy-5-fluorobenzene) Mg Mg(0) (Magnesium Surface) ArBr->Mg Oxidative Insertion Grignard Ar-Mg-Br (Grignard Reagent) Mg->Grignard Forms C-Mg Bond

Caption: Simplified mechanism of Grignard reagent formation.

Detailed Experimental Protocol

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsAmount
Magnesium Turnings24.311.2e.g., 1.46 g
1-Bromo-2-butoxy-5-fluorobenzene249.121.0e.g., 12.46 g
Anhydrous THF72.11-e.g., 60 mL
Iodine253.81Catalytic1-2 small crystals
Step-by-Step Procedure
  • Setup: To the rigorously dried 3-neck flask equipped with a stir bar, reflux condenser, and dropping funnel (all under N₂), add the magnesium turnings (1.2 eq).

  • Magnesium Activation: Add one or two small crystals of iodine. The iodine serves to chemically etch the MgO layer from the magnesium surface. [1]Gently warming the flask with a heat gun can help sublime the iodine, distributing it over the metal surface. The purple color of I₂ will fade as it reacts.

  • Solvent Addition: Add approximately 10 mL of anhydrous THF to the flask, enough to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq) in the remaining anhydrous THF (~50 mL). Add approximately 10% of this solution to the stirred magnesium suspension.

    • Causality: A high initial concentration of the aryl halide helps to start the reaction. [9] * Observation: A successful initiation is marked by the disappearance of the iodine color (if still present), a gentle bubbling from the magnesium surface, and a slight increase in temperature, potentially leading to a self-sustaining reflux of the THF. The solution will typically turn cloudy and grayish-brown. [8]5. Troubleshooting Initiation: If the reaction does not start within 10-15 minutes:

    • Gently warm the flask with a heat gun.

    • Add a single drop of 1,2-dibromoethane as a more potent initiator. [7][10] * Turn off the stirring and crush the magnesium turnings against the side of the flask with a dry glass rod (briefly removing the dropping funnel while maintaining positive N₂ flow). [8][10]6. Controlled Addition: Once initiation is confirmed, begin the dropwise addition of the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle, controlled reflux.

    • Causality: The reaction is exothermic. A rapid addition can lead to an uncontrollable exotherm and increase the formation of the primary side-product, biphenyl, via Wurtz-type coupling. [8]Use a water bath to moderate the temperature if necessary.

  • Reaction Completion: After the addition is complete, the reaction mixture may be stirred for an additional 30-60 minutes at room temperature or with gentle heating (e.g., 40-50 °C) to ensure all the magnesium has reacted. The disappearance of most of the metallic magnesium is a good visual indicator of completion. [8]

Validation and Downstream Use

The resulting dark brown-grey solution is the (2-butoxy-5-fluorophenyl)magnesium bromide reagent. It is not isolated but used directly in the subsequent reaction step. [8]

  • Titration (Optional but Recommended): For quantitative applications, the concentration of the Grignard reagent can be determined by titration against a known standard (e.g., I₂, followed by titration with Na₂S₂O₃) before use.

  • Quenching: For subsequent reactions, the electrophile is typically added dropwise to the Grignard solution, often at a reduced temperature (e.g., 0 °C or -78 °C) to control the reactivity. The reaction is finally quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid. [11]

Safety Precautions

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable. Perform the reaction in a certified chemical fume hood, away from any sources of ignition. [12]* Exothermic Reaction: Be prepared to cool the reaction vessel with an ice-water bath in case of an uncontrolled exotherm.

  • Inert Gas: Maintain a positive pressure of inert gas throughout the procedure to prevent the ingress of oxygen and moisture.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.

References

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • NileRed. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]

  • Clark, J. (n.d.). Grignard reagents. Chemguide. [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Reddit r/Chempros. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. [Link]

  • Bartleby. (n.d.). Grignard Limiting Reagent Using Bromobenzene. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Butylmagnesium bromide. [Link]

  • Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]

  • Google Patents. (2010). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Google Patents. (2001).
  • Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. [Link]

Sources

Method

Revolutionizing Regioselective Aromatic Functionalization: A Deep Dive into the Directed ortho-Metalation of 1-Bromo-2-butoxy-5-fluorobenzene

The precise installation of functional groups onto aromatic scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Directed ortho-me...

Author: BenchChem Technical Support Team. Date: February 2026

The precise installation of functional groups onto aromatic scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of substituted aromatic compounds.[1][2][3] This application note provides an in-depth technical guide to the DoM of 1-Bromo-2-butoxy-5-fluorobenzene, a versatile building block for the synthesis of complex, multi-functionalized aromatic molecules.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying mechanistic principles, a detailed experimental protocol, and critical insights into process optimization and validation.

The Scientific Foundation: Understanding Directed ortho-Metalation

Directed ortho-metalation is a specialized form of electrophilic aromatic substitution that achieves high regioselectivity through the use of a directing metalation group (DMG).[3][4] The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base.[3][5] This coordination event positions the base in close proximity to a specific ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate.[2][3] This intermediate can then be trapped by a wide array of electrophiles, leading to the exclusive formation of the ortho-substituted product.[1][3]

In the case of 1-Bromo-2-butoxy-5-fluorobenzene, the butoxy group (-OBu) serves as the primary directing metalation group. The lone pair of electrons on the oxygen atom coordinates with the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium), directing deprotonation to the C3 position. The fluorine atom at the C5 position exerts a significant electronic influence, increasing the acidity of the ortho-protons, further favoring the metalation process. It is crucial to consider the hierarchy of directing groups when multiple are present. While both alkoxy groups and halogens can direct metalation, the alkoxy group is generally a stronger directing group.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust and reproducible method for the directed ortho-metalation of 1-Bromo-2-butoxy-5-fluorobenzene, followed by quenching with an electrophile.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-Bromo-2-butoxy-5-fluorobenzene≥98%Commercially AvailableStore under inert atmosphere
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableHandle under inert atmosphere
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableFreshly distilled from sodium/benzophenone
Electrophile (e.g., N,N-Dimethylformamide)Anhydrous, ≥99.8%Commercially Available
Diethyl ether (Et2O)AnhydrousCommercially Available
Saturated aqueous ammonium chloride (NH4Cl)Prepared in-house
Magnesium sulfate (MgSO4)AnhydrousCommercially Available
Argon or Nitrogen GasHigh purityFor maintaining inert atmosphere

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Glassware (oven-dried and cooled under inert gas)

  • Syringes and needles for reagent transfer

Detailed Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Charging: Under a positive pressure of inert gas, charge the flask with 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Base: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed upon addition.

  • Metalation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Add the chosen electrophile (e.g., anhydrous N,N-Dimethylformamide, 1.2 eq) dropwise at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Mechanism

The following diagram illustrates the key steps in the directed ortho-metalation of 1-Bromo-2-butoxy-5-fluorobenzene.

DoM_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_product Product A 1-Bromo-2-butoxy-5-fluorobenzene D Ortho-lithiated Intermediate A->D Coordination & Deprotonation -78 °C B n-BuLi in THF C Electrophile (E+) E Ortho-functionalized Product D->E Electrophilic Quench

Caption: Mechanism of Directed ortho-Metalation.

Trustworthiness and Self-Validation

To ensure the reliability and success of this protocol, the following self-validating measures are essential:

  • Strictly Anhydrous and Inert Conditions: The use of organolithium reagents necessitates the complete exclusion of water and atmospheric oxygen to prevent quenching of the base and side reactions.[1] All glassware must be rigorously dried, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Temperature Control: Maintaining a low temperature (typically -78 °C) is critical to prevent decomposition of the organolithium reagent and the aryllithium intermediate.[1] Fluctuations in temperature can lead to reduced yields and the formation of undesired byproducts.

  • In-Process Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching small aliquots of the reaction mixture and analyzing them by GC-MS or LC-MS. This allows for the determination of the optimal reaction time for both the metalation and electrophilic quench steps.

  • Purity of Reagents: The purity of the starting material, organolithium reagent, and electrophile is paramount. Impurities can interfere with the reaction and complicate the purification of the final product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no product yieldInactive n-BuLiTitrate the n-BuLi solution before use to determine its exact concentration.
Presence of moisture or oxygenEnsure all glassware is properly dried and the reaction is run under a strictly inert atmosphere.
Insufficient reaction timeMonitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Formation of multiple productsTemperature fluctuationsMaintain a constant low temperature throughout the addition and reaction steps.
Competing reaction pathwaysConsider the relative directing ability of the substituents. In some cases, a different organolithium base or additive may be required to enhance selectivity.[7]
Difficulty in purificationComplex reaction mixtureOptimize reaction conditions to minimize byproduct formation. Employ appropriate chromatographic techniques for purification.

Concluding Remarks

The directed ortho-metalation of 1-Bromo-2-butoxy-5-fluorobenzene offers a highly efficient and regioselective route to valuable, functionalized aromatic intermediates. By carefully controlling the experimental parameters and adhering to the principles of anhydrous and inert techniques, researchers can reliably access a diverse range of substituted aromatic compounds. This powerful synthetic tool continues to be instrumental in advancing the fields of medicinal chemistry, materials science, and beyond.

References

  • Grokipedia.
  • Benchchem. Application Notes and Protocols: Directed ortho-Metalation of Anilines with Organolithium Reagents.
  • Wikipedia.
  • University of Michigan. Directed (ortho)
  • ACS Publications. On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides.
  • Unblog.fr.
  • Baran Lab.
  • ResearchGate. (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
  • PubChem. 1-Bromo-2-(bromomethyl)-3-fluorobenzene.
  • Organic Chemistry Portal.
  • PubMed.
  • ACS Publications.
  • PubMed Central.
  • Harvard University.
  • RSC Publishing. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • ResearchGate.
  • PubChem. 1-Bromo-2,5-dichloro-3-fluorobenzene.
  • PubChem. 1-Bromo-2-chloro-3-fluorobenzene.
  • PubChem. 1-Bromo-2,3-dichloro-5-fluorobenzene.
  • PubChem. 1-Bromo-2-chlorobenzene.

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2-butoxy-5-fluorobenzene

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its reliability and operational simplicity under mild conditions.[1][2][3] The resulting arylalkyne and conjugated enyne moieties are pivotal structural motifs in a multitude of biologically active molecules and advanced materials.[2][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical execution of the Sonogashira coupling with a specific, electronically-rich and potentially challenging substrate: 1-Bromo-2-butoxy-5-fluorobenzene. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols for both traditional copper-cocatalyzed and modern copper-free conditions, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Reaction

A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. While the exact intermediates can be elusive, a generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle through oxidative addition to the aryl bromide (1-Bromo-2-butoxy-5-fluorobenzene), forming a Pd(II) intermediate. This step is often favored by electron-withdrawing groups on the aryl halide and can be accelerated by bulky, electron-rich phosphine ligands.[4][7]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide species.[1] The base plays a crucial role in deprotonating the alkyne, and its presence is thought to form a π-alkyne complex that increases the acidity of the terminal proton.[1][4][6]

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) species subsequently undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[5]

The following diagram illustrates the generally accepted catalytic cycles for the copper-cocatalyzed Sonogashira coupling:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(X)L2->ArPd(II)(C≡CR)L2 Transmetalation Cu(I)C≡CR Cu(I)C≡CR ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(C≡CR)L2->Product Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)X->Cu(I)C≡CR Deprotonation (R-C≡C-H, Base) Cu(I)C≡CR->Cu(I)X

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

Experimental Protocols: A Practical Guide

The following protocols have been designed to be robust and adaptable for the Sonogashira coupling of 1-Bromo-2-butoxy-5-fluorobenzene with a variety of terminal alkynes. As with any chemical reaction, all operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous and anaerobic conditions are typically required for optimal results.[8]

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol utilizes a traditional palladium-phosphine catalyst in conjunction with a copper(I) co-catalyst, a widely employed and effective method.

Materials:

  • 1-Bromo-2-butoxy-5-fluorobenzene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-Bromo-2-butoxy-5-fluorobenzene (1.0 mmol, 1.0 equiv), anhydrous toluene (5 mL), and anhydrous triethylamine (2.0 mmol, 2.0 equiv).

  • Catalyst and Alkyne Addition: Add CuI (e.g., 0.03 mmol, 3 mol%) and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For aryl bromides, heating is often necessary.[1]

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

The elimination of the copper co-catalyst can be advantageous in certain syntheses, particularly when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). This protocol employs a more active palladium catalyst system that obviates the need for copper.

Materials:

  • 1-Bromo-2-butoxy-5-fluorobenzene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable N-heterocyclic carbene (NHC) ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable inorganic base

  • Dioxane or Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (e.g., 0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (e.g., 0.06 mmol, 6 mol%) to a dry Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add 1-Bromo-2-butoxy-5-fluorobenzene (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dioxane or THF (5 mL).

  • Reaction Execution: Seal the flask and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation: Comparative Protocol Parameters

ParameterProtocol 1: Copper-CocatalyzedProtocol 2: Copper-Free
Palladium Source Pd(OAc)₂Pd₂(dba)₃
Ligand PPh₃P(t-Bu)₃ or NHC
Co-catalyst CuINone
Base Triethylamine (Et₃N)Cesium Carbonate (Cs₂CO₃)
Solvent TolueneDioxane or THF
Temperature Room Temperature to 80 °CRoom Temperature to 70 °C

Experimental Workflow Visualization

The following diagram outlines the general workflow for performing a Sonogashira coupling reaction, from setup to product isolation.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Dry Glassware (Schlenk Flask) Inert_Atmosphere Evacuate & Backfill (Ar/N2) Setup->Inert_Atmosphere Reagents Add: - Aryl Bromide - Alkyne - Base - Solvent Inert_Atmosphere->Reagents Catalysts Add: - Pd Source - Ligand - CuI (if applicable) Reagents->Catalysts Stirring Stir at Specified Temperature Catalysts->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Sources

Method

Application Notes &amp; Protocols: 1-Bromo-2-butoxy-5-fluorobenzene as a Strategic Precursor in the Synthesis of Advanced Liquid Crystal Materials

Abstract This technical guide provides researchers, synthetic chemists, and materials scientists with a comprehensive overview of 1-Bromo-2-butoxy-5-fluorobenzene as a pivotal precursor for the synthesis of high-performa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, synthetic chemists, and materials scientists with a comprehensive overview of 1-Bromo-2-butoxy-5-fluorobenzene as a pivotal precursor for the synthesis of high-performance liquid crystals (LCs). We delve into the molecular rationale for its use, detailing how its unique trifunctional structure serves as a versatile scaffold for constructing complex mesogenic molecules. The core of this document presents a field-proven, step-by-step protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone technique in modern liquid crystal synthesis. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to empower users not only to replicate the procedure but also to adapt it for novel molecular designs.

Introduction: The Strategic Importance of Fluorination in Liquid Crystal Design

Liquid crystals are a state of matter possessing properties intermediate between conventional liquids and solid crystals, making them indispensable in technologies such as liquid crystal displays (LCDs).[1] The performance of an LCD device is critically dependent on the physicochemical properties of the liquid crystalline materials used, including their dielectric anisotropy (Δε), viscosity, and thermal and chemical stability.

The incorporation of fluorine into mesogenic (liquid crystal-forming) molecules has become a dominant strategy for fine-tuning these properties.[2][3] Fluorine's high electronegativity and small van der Waals radius allow it to be introduced into a molecular core without significant steric disruption, while profoundly influencing the molecule's electronic characteristics.[4] Specifically, lateral fluorine substitution, as seen in 1-Bromo-2-butoxy-5-fluorobenzene, is instrumental in modifying the dielectric anisotropy, a key factor in controlling the switching voltage of an LCD.[4][5]

1-Bromo-2-butoxy-5-fluorobenzene emerges as a particularly valuable precursor for several reasons:

  • The Bromo Group: Serves as a highly reliable reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of the rigid biphenyl or terphenyl cores typical of calamitic (rod-shaped) liquid crystals.[6][7]

  • The Fluoro Group: Acts as a key property-modifying substituent. Its position on the aromatic ring is strategically placed to enhance dielectric anisotropy and optimize other physical parameters.[3]

  • The Butoxy Group: This flexible alkyl chain is crucial for inducing and stabilizing the desired liquid crystalline phases (mesophases) by influencing intermolecular interactions and lowering the melting point.

This guide focuses on leveraging these molecular features through robust and reproducible synthetic protocols.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental for safe handling and effective experimental design.

PropertyValue
Chemical Name 1-Bromo-2-butoxy-5-fluorobenzene
Molecular Formula C₁₀H₁₂BrFO
Molecular Weight 247.10 g/mol
CAS Number 1375325-77-3
Appearance Colorless to light yellow liquid
Boiling Point Approx. 245-247 °C (Predicted)
Density Approx. 1.35 g/cm³ (Predicted)

Note: Physical properties may vary slightly between suppliers. Always refer to the supplier's safety data sheet (SDS) for the most accurate information.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool in liquid crystal synthesis due to its exceptional tolerance of various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester coupling partners.[7][8] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the bromo-precursor and an organoboron reagent, efficiently assembling the mesogenic core.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process involves a palladium(0) catalyst and can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln label1 Oxidative Addition pd0->label1 pd_complex Ar-Pd(II)-X (Ln) label2 Transmetalation pd_complex->label2 transmetalation_complex Ar-Pd(II)-R (Ln) label3 Reductive Elimination transmetalation_complex->label3 label1->pd_complex label2->transmetalation_complex label3->pd0 product Ar-R (Product) label3->product aryl_halide Ar-X (Precursor) aryl_halide->label1 boronic_acid R-B(OR')₂ boronic_acid->label2 base Base (e.g., K₂CO₃) base->label2

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2-butoxy-5-fluorobenzene. This is often the rate-limiting step. The C-Br bond is sufficiently reactive for this step without requiring harsh conditions.

  • Transmetalation: The organic group (R) from the boronic acid derivative is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, displacing the halide from the palladium complex.

  • Reductive Elimination: The two organic fragments (Ar and R) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Detailed Experimental Protocol: Synthesis of a 2-Butoxy-5-fluoro-4'-propylbiphenyl

This protocol details a representative synthesis to construct a biphenyl core, a common structural motif in liquid crystals.

Workflow Overview

The entire process, from initial setup to final product characterization, follows a systematic workflow to ensure reproducibility and purity.

Experimental_Workflow Fig. 2: Experimental Workflow for Biphenyl Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep_glass Oven-Dry Glassware prep_reagents Degas Solvents & Prepare Reagents prep_glass->prep_reagents setup Assemble Under Inert Atmosphere (N₂/Ar) prep_reagents->setup addition Add Reagents: 1. Aryl Bromide 2. Boronic Acid 3. Base & Solvent setup->addition catalyst Add Pd Catalyst addition->catalyst reflux Heat to Reflux (e.g., 80-90 °C) Monitor by TLC/GC catalyst->reflux quench Cool & Quench reflux->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify nmr ¹H & ¹⁹F NMR purify->nmr ms Mass Spectrometry purify->ms purity Confirm Structure & Purity nmr->purity ms->purity

Caption: Step-by-step workflow from preparation to final product analysis.

Reagents and Equipment
  • Reactants:

    • 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq)

    • 4-Propylphenylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvents: Toluene and Water (e.g., 4:1 v/v), degassed

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Inert atmosphere setup (Schlenk line or glovebox with Nitrogen/Argon)

    • Magnetic stirrer and heating mantle

    • Standard glassware for work-up and column chromatography

Step-by-Step Procedure

CAUSALITY NOTE: All steps must be performed under an inert atmosphere. Palladium(0) catalysts are sensitive to oxygen and can be easily oxidized to an inactive state, halting the reaction. Degassing solvents by bubbling with N₂ or Ar for 15-20 minutes is critical.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-2-butoxy-5-fluorobenzene (1.0 eq), 4-propylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Begin vigorous stirring to create a well-mixed suspension.

  • Catalyst Addition: Briefly remove the septum or inlet and add the Pd(PPh₃)₄ catalyst. The mixture may turn a darker color. Immediately purge the flask headspace with inert gas for 1-2 minutes.

    • Expert Insight: Adding the catalyst last ensures it is introduced into an already deoxygenated environment, maximizing its active lifetime.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC), checking for the consumption of the starting bromide. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane) is typically effective for eluting the non-polar biphenyl product.

  • Characterization: The structure and purity of the final product, 2-Butoxy-5-fluoro-4'-propylbiphenyl, should be confirmed using:

    • ¹H NMR: To confirm the presence of aromatic and aliphatic protons.

    • ¹⁹F NMR: To confirm the single fluorine environment.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Alternative Synthetic Pathways

While Suzuki coupling is often preferred, the bromo-precursor is amenable to other classic organometallic transformations.

  • Grignard Reaction: Treatment of the precursor with activated magnesium in anhydrous ether or THF generates the corresponding Grignard reagent.[9][10] This powerful nucleophile can then react with a range of electrophiles. Causality: This method requires strictly anhydrous conditions, as Grignard reagents are potent bases and are readily quenched by protic sources like water.[9][10]

  • Lithiation: Halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C) can form the aryllithium species.[11][12] This provides an even more reactive nucleophile than the Grignard equivalent but demands rigorous control over temperature to prevent side reactions.[12]

Safety and Handling

  • 1-Bromo-2-butoxy-5-fluorobenzene: May cause skin and eye irritation. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Can be toxic and are often pyrophoric. Handle with care under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases: Potassium carbonate is an irritant.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

1-Bromo-2-butoxy-5-fluorobenzene stands out as a strategically designed and highly versatile precursor for the synthesis of advanced liquid crystal materials. Its trifunctional nature provides a robust platform for chemists to employ powerful synthetic methods like the Suzuki-Miyaura coupling to construct novel mesogens with tailored properties. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to innovate in the field of liquid crystal technology and organic electronics.

References

  • Ahmed, H., Hagar, M., & Alhaddad, O. (2020). Mesomorphic and geometrical orientation study of the relative position of fluorine atom in some thermotropic liquid crystal systems. Liquid Crystals, 47, 404–413. Available at: [Link]

  • El-Atawy, M. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. Available at: [Link]

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Available at: [Link]

  • Kirsch, P. & Bremer, M. (2000). Fluorine in Liquid Crystal Design for Display Applications. Angewandte Chemie International Edition. Available at: [Link]

  • He, L., et al. (2004). Palladium-catalysed cross-coupling reactions in the synthesis of some high polarizability materials. Liquid Crystals. Available at: [Link]

  • Not Vicious. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. Available at: [Link]

  • Lacey, D. (2000). Cross-Coupling Reactions in the Synthesis of Liquid Crystals. Liquid Crystals. Available at: [Link]

  • Nishiyama, I., et al. (1991). Synthesis of Liquid-Crystalline Enynes by Palladium-Catalyzed Cross-Coupling Reaction. Chemistry Letters. Available at: [Link]

  • Spadlo, A., et al. (2020). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH. Available at: [Link]

  • Truman ChemLab. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Ostrovskyi, D., et al. (2014). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science. Available at: [Link]

  • University of South Carolina. (n.d.). Grignard Reaction. Available at: [Link]

  • Du, W., et al. (2024). A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. RSC Publishing. Available at: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-2-butoxy-5-fluorobenzene

Abstract This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-2-butoxy-5-fluorobenzene. This trifunctionalized aromatic scaffold is a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-2-butoxy-5-fluorobenzene. This trifunctionalized aromatic scaffold is a valuable building block in medicinal chemistry and materials science, offering multiple sites for synthetic diversification. We present a detailed analysis of the underlying reaction mechanism, focusing on the critical aspect of regioselectivity. Furthermore, this guide includes field-proven, step-by-step protocols for the substitution of the aryl fluoride with common nucleophiles, such as amines, thiols, and alkoxides. Troubleshooting advice and expected outcomes are provided to ensure reliable and reproducible results for researchers, chemists, and professionals in drug development.

Introduction: The Synthetic Utility of 1-Bromo-2-butoxy-5-fluorobenzene

1-Bromo-2-butoxy-5-fluorobenzene is a versatile synthetic intermediate characterized by a dense arrangement of functional groups with distinct electronic properties and reactivity. The presence of two different halogens (bromine and fluorine) and an alkoxy group on the benzene ring allows for selective, stepwise functionalization, making it an attractive starting material for the synthesis of complex molecular architectures. In particular, its application in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators, is of significant interest.[1][2]

The primary transformation discussed herein is the nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[3] Understanding the principles governing the SNAr on this specific substrate is crucial for its effective utilization in multi-step synthetic campaigns.

Mechanistic Insights and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] In the first, rate-determining step, a nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs), which help to stabilize the negative charge of the Meisenheimer complex.[5] This stabilization is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack.[6]

Predicting the Site of Substitution

In 1-Bromo-2-butoxy-5-fluorobenzene, both fluorine and bromine can potentially act as leaving groups. The regioselectivity of the nucleophilic attack is determined by two key factors:

  • Leaving Group Aptitude in SNAr: Contrary to SN1 and SN2 reactions, the typical leaving group ability in SNAr follows the trend: F > Cl > Br > I .[3][4] This is because the cleavage of the carbon-halogen bond occurs in the second, non-rate-determining step. The first step, the nucleophilic attack, is rate-limiting and is accelerated by the strong inductive electron-withdrawing effect (-I) of the halogen. Fluorine, being the most electronegative halogen, makes the carbon to which it is attached the most electrophilic and best stabilizes the incoming negative charge, thereby lowering the activation energy for the initial attack.[4]

  • Influence of Substituents:

    • Fluorine (at C5): A potent activator for SNAr at its position due to its high electronegativity.

    • Bromine (at C1): Also an EWG, but less effective than fluorine at activating the ring for attack.

    • Butoxy Group (at C2): This group has a dual electronic nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). In the context of SNAr, its resonance effect can destabilize the Meisenheimer complex if the negative charge is delocalized onto the carbon atom to which it is attached (C2).

Based on these principles, nucleophilic attack and substitution will occur preferentially at the C5 position, displacing the fluoride ion. The superior activating effect of the fluorine atom is the dominant factor directing the regioselectivity of this reaction.

Mechanism Visualization

The diagram below illustrates the stepwise mechanism for the substitution of fluoride.

Caption: SNAr addition-elimination mechanism at the C5 position.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of 1-Bromo-2-butoxy-5-fluorobenzene with representative nucleophiles.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, consulting their respective Safety Data Sheets (SDS) prior to use.

General Experimental Workflow

The diagram below outlines the typical workflow for performing and analyzing the SNAr reactions described in this guide.

Workflow A Reactant Preparation (Substrate, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, heating) A->B 1 C Reaction Monitoring (TLC, LC-MS) B->C 2 D Aqueous Workup (Quenching, Extraction) C->D 3 E Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E 4 F Purification (Flash Column Chromatography) E->F 5 G Product Characterization (NMR, MS, HRMS) F->G 6 H Final Product G->H 7

Caption: General workflow for SNAr synthesis and purification.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of 4-(4-bromo-2-butoxyphenyl)morpholine.

  • Rationale: Amines are common nucleophiles in drug discovery for introducing basic centers that can improve solubility and target engagement.[7] A weak base like potassium carbonate is sufficient to neutralize the HF formed in situ. A polar aprotic solvent like DMSO is ideal for SNAr reactions as it effectively solvates the counter-ion of the base while leaving the nucleophile highly reactive.

ReagentMol. Wt.Eq.MmolAmount
1-Bromo-2-butoxy-5-fluorobenzene249.101.02.0498 mg
Morpholine87.121.22.4209 mg (0.21 mL)
Potassium Carbonate (K₂CO₃)138.212.04.0553 mg
Dimethyl Sulfoxide (DMSO), anhydrous---10 mL

Procedure:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2-butoxy-5-fluorobenzene (498 mg, 2.0 mmol) and potassium carbonate (553 mg, 4.0 mmol).

  • Add anhydrous DMSO (10 mL) to the flask.

  • Add morpholine (0.21 mL, 2.4 mmol) to the stirring suspension.

  • Heat the reaction mixture to 90 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature. Pour the mixture into a beaker containing 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the synthesis of (4-bromo-2-butoxyphenyl)(phenyl)sulfane.

  • Rationale: Thiols are excellent nucleophiles for SNAr reactions. The resulting thioethers are important functionalities in many pharmaceutical agents. A stronger base may be required compared to amination to fully deprotonate the thiol, ensuring a high concentration of the potent thiolate nucleophile.

ReagentMol. Wt.Eq.MmolAmount
1-Bromo-2-butoxy-5-fluorobenzene249.101.02.0498 mg
Thiophenol110.181.12.2242 mg (0.22 mL)
Cesium Carbonate (Cs₂CO₃)325.821.53.0977 mg
N,N-Dimethylformamide (DMF), anhydrous---10 mL

Procedure:

  • To an oven-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add cesium carbonate (977 mg, 3.0 mmol) and anhydrous DMF (5 mL).

  • Add thiophenol (0.22 mL, 2.2 mmol) to the suspension and stir for 10 minutes at room temperature to form the thiolate.

  • Add a solution of 1-Bromo-2-butoxy-5-fluorobenzene (498 mg, 2.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding 50 mL of water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with 1 M NaOH solution (2 x 20 mL) to remove excess thiophenol, followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography (eluent: 5% to 15% ethyl acetate in hexanes) to yield the product.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Base is too weak or wet.4. Solvent is not anhydrous.1. Increase reaction temperature in 10 °C increments.2. For weak nucleophiles, consider using a stronger base (e.g., NaH for alcohols/thiols) or a phase-transfer catalyst.[8]3. Use a freshly opened or dried base.4. Use anhydrous solvents.
Formation of side products 1. Reaction temperature is too high, causing decomposition.2. Competing reaction at the bromo-position (less likely but possible at high T).3. Oxidation of sensitive nucleophiles (e.g., thiols).1. Lower the reaction temperature and increase the reaction time.2. Confirm the structure of byproducts by MS and NMR to diagnose the issue.3. Ensure the reaction is run under an inert atmosphere.
Difficult purification 1. Product and starting material have similar polarity.2. Residual high-boiling solvent (DMSO/DMF).1. Drive the reaction to full conversion.2. During workup, perform multiple aqueous washes to thoroughly remove DMSO or DMF before concentration.

Conclusion

1-Bromo-2-butoxy-5-fluorobenzene is a valuable and predictable substrate for nucleophilic aromatic substitution. The reaction proceeds with high regioselectivity, favoring the displacement of the fluoride at the C5 position due to the potent activating effect of the fluorine atom. The protocols provided herein offer reliable methods for the synthesis of diverse derivatives using amine and thiol nucleophiles. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can effectively leverage this building block for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

  • Tanimoto, H., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • QM Magic Class. (n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Tanimoto, H., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Center for Biotechnology Information. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Cole, K. P., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. National Center for Biotechnology Information. [Link]

  • Bissell, R. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Wang, W., et al. (2018). Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. National Center for Biotechnology Information. [Link]

  • Luo, Z., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Method

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-butoxy-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[2][3] The ability to construct substituted alkenes, particularly stilbene and cinnamate derivatives, from readily available starting materials makes the Heck reaction an indispensable tool for medicinal chemists and drug development professionals.

This application note provides a comprehensive guide to the Heck reaction conditions specifically tailored for 1-Bromo-2-butoxy-5-fluorobenzene, a substrate of interest due to the presence of both an electron-donating alkoxy group and an electron-withdrawing fluorine atom. The interplay of these substituents presents unique considerations for reaction optimization, which will be addressed in detail. We will delve into the mechanistic underpinnings of the reaction to provide a rationale for the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to not only replicate the protocol but also to troubleshoot and adapt it for their specific needs.

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization of the Heck reaction. The catalytic cycle, illustrated below, proceeds through a sequence of well-defined elementary steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2]

Heck_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Alkyl_Pd_Complex Alkyl_Pd_Complex Alkene_Complex->Alkyl_Pd_Complex Migratory Insertion Hydrido_Pd_Complex Hydrido_Pd_Complex Alkyl_Pd_Complex->Hydrido_Pd_Complex β-Hydride Elimination Substituted_Alkene Substituted_Alkene Alkyl_Pd_Complex->Substituted_Alkene Hydrido_Pd_Complex->Pd(0)L2 Reductive Elimination (+ Base) H-X H-X Hydrido_Pd_Complex->H-X Ar-X Ar-X Alkene Alkene

Figure 1: The catalytic cycle of the Heck reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of 1-Bromo-2-butoxy-5-fluorobenzene to form a Pd(II) complex.[1][4] The electron-donating butoxy group can facilitate this step, while the electron-withdrawing fluorine atom may have a counteracting effect.

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond and is often the rate-determining and regioselectivity-determining step.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[1][4] This step typically proceeds with syn-stereochemistry and is responsible for the characteristic trans-selectivity of the Heck reaction.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated base.[4] The base is crucial for neutralizing the hydrogen halide produced in the reaction and ensuring catalytic turnover.

Experimental Protocol: Heck Reaction of 1-Bromo-2-butoxy-5-fluorobenzene with Styrene

This protocol provides a detailed procedure for the Heck coupling of 1-Bromo-2-butoxy-5-fluorobenzene with styrene as a model alkene.

Materials and Equipment:
  • Reactants:

    • 1-Bromo-2-butoxy-5-fluorobenzene

    • Styrene (freshly distilled to remove inhibitors)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N) (freshly distilled)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment:

    • Schlenk flask or a round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Column chromatography setup (silica gel)

    • Thin Layer Chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure:

Figure 2: Experimental workflow for the Heck reaction.

  • Preparation of the Reaction Vessel: A dry Schlenk flask equipped with a magnetic stir bar is flushed with an inert gas (nitrogen or argon) to ensure anhydrous and oxygen-free conditions.

  • Addition of Reagents: To the flask, add palladium(II) acetate (1-5 mol%), tri(o-tolyl)phosphine (2-10 mol%), and 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous DMF as the solvent, followed by the addition of triethylamine (1.5-2.0 equiv.) as the base.

  • Alkene Addition: Add styrene (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: The reaction mixture is heated to 80-120 °C with vigorous stirring under an inert atmosphere. The optimal temperature should be determined empirically.

  • Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Workup Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine to remove the base and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted stilbene derivative. Recrystallization from a suitable solvent system can be employed for further purification.[5]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion: Rationale for Experimental Choices

The selection of each reaction component is critical for achieving a high yield and selectivity in the Heck reaction of 1-Bromo-2-butoxy-5-fluorobenzene.

Catalyst and Ligand Selection:
  • Palladium Source: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4][6]

  • Phosphine Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. For electron-rich aryl bromides, such as the one , bulky and electron-rich phosphine ligands like tri(o-tolyl)phosphine are often employed to promote the oxidative addition step and prevent catalyst deactivation.

Base and Solvent:
  • Base: An organic base like triethylamine is commonly used to neutralize the HBr generated during the reaction.[4] Inorganic bases such as potassium carbonate can also be effective. The choice of base can influence the reaction rate and should be optimized.

  • Solvent: A polar aprotic solvent like DMF is typically used to dissolve the reactants and the catalyst system. Other solvents such as acetonitrile or N-methyl-2-pyrrolidone (NMP) can also be employed.

Reaction Temperature:

The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also promote side reactions and catalyst decomposition. A temperature range of 80-120 °C is a good starting point for optimization.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters and their potential effects on the outcome of the Heck reaction with 1-Bromo-2-butoxy-5-fluorobenzene. This serves as a guide for systematic optimization.

ParameterVariationExpected Outcome on YieldRationale
Catalyst Loading 1-5 mol%Increase with higher loading up to a pointEnsures a sufficient concentration of the active catalyst.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃Bulky, electron-rich ligands may improve yieldFacilitates oxidative addition and stabilizes the catalyst.
Base Et₃N, K₂CO₃, Cs₂CO₃Stronger, non-coordinating bases are often betterEfficiently neutralizes HBr without interfering with the catalyst.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents generally give good resultsSolubilizes reactants and catalyst, facilitating the reaction.
Temperature 80-140 °CIncreased rate with temperature, but potential for decompositionBalances reaction rate with catalyst stability and side reactions.
Alkene Equivalents 1.1-2.0 equiv.A slight excess can drive the reaction to completionEnsures complete consumption of the aryl bromide.

Troubleshooting and Side Reactions

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or using a more active ligand. Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.

  • Formation of Homocoupled Product (Biaryl): This can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand can mitigate this side reaction.

  • Isomerization of the Alkene Product: The double bond in the product can sometimes isomerize. This can occasionally be suppressed by the choice of base and reaction conditions.

  • Reduction of the Aryl Bromide: In some cases, the aryl bromide can be reduced to the corresponding arene. This is more common with longer reaction times and higher temperatures.

Conclusion

The Heck reaction of 1-Bromo-2-butoxy-5-fluorobenzene provides a versatile and efficient method for the synthesis of novel substituted stilbene derivatives, which are valuable scaffolds in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and selectivities. The protocol and guidelines presented in this application note serve as a robust starting point for the successful implementation and optimization of this important transformation.

References

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journals. Retrieved from [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkivoc. Retrieved from [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2008). ResearchGate. Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2013). The University of Liverpool Repository. Retrieved from [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (2019). National Institutes of Health. Retrieved from [Link]

  • An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2017). National Institutes of Health. Retrieved from [Link]

  • SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Bromo-2-butoxy-5-fluorobenzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude 1-Bromo-2-butoxy-5-fluorobenzene (C₁₀H₁₂BrFO). This document is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 1-Bromo-2-butoxy-5-fluorobenzene (C₁₀H₁₂BrFO). This document is designed for researchers, scientists, and professionals in drug development who are handling this versatile fluorinated aromatic compound. Achieving high purity is critical, as impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays.

This guide provides a logical framework for selecting and optimizing purification strategies, troubleshooting common issues, and verifying product purity.

Section 1: Compound Profile and Impurity Analysis

Understanding the physicochemical properties of 1-Bromo-2-butoxy-5-fluorobenzene is the first step in devising a purification strategy. While specific experimental data for this exact molecule is scarce, we can estimate its properties based on structurally similar compounds.

Table 1: Physicochemical Properties of 1-Bromo-2-butoxy-5-fluorobenzene and Related Compounds

Property1-Bromo-2-butoxy-5-fluorobenzene (Estimated)1-Bromo-2,4,5-trifluorobenzene[1][2]4-Bromo-1-fluoro-2-methoxybenzene[3]p-Bromo fluoro benzene[4]
Appearance Colorless to pale yellow liquidColorless to light yellow liquidNot specifiedClear colorless to pale yellow liquid
Molecular Weight 249.10 g/mol 210.98 g/mol 205.02 g/mol 175.00 g/mol
Boiling Point > 200 °C (at atm. pressure)144 °CNot specifiedNot specified
Melting Point N/A (Liquid at RT)-19 °CNot specifiedNot specified
Density ~1.4 - 1.5 g/mL1.802 g/mL at 25 °CNot specified1.57-1.63 g/mL
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Hexane, EtOAc, DCM)Insoluble in waterNot specifiedMiscible with methanol and THF
Frequently Asked Questions: Impurities

Q1: What are the most likely impurities in my crude 1-Bromo-2-butoxy-5-fluorobenzene?

A1: The impurity profile depends heavily on the synthetic route. Common synthesis involves Williamson ether synthesis followed by bromination, or nucleophilic aromatic substitution. Potential impurities include:

  • Unreacted Starting Materials: Such as 4-bromo-1-fluoro-2-nitrophenol, 1-bromobutane, or 4-fluoro-3-bromoanisole depending on the pathway.

  • Regioisomers: Bromination of 1-butoxy-4-fluorobenzene could yield other isomers, which often have very similar physical properties, making them difficult to separate.

  • By-products: Such as poly-brominated species or products from side reactions.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, Dichloromethane).

Expertise & Experience: The presence of the butoxy group makes the aromatic ring more activated towards electrophilic substitution than a simple fluorobenzene. This increases the likelihood of forming di-brominated by-products if bromination conditions are not carefully controlled[5].

Section 2: Purification Strategy Workflow

Selecting the right purification method is crucial for efficiency and yield. The following workflow provides a decision-making framework based on the initial purity assessment of your crude material.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Polish & Verification Crude Crude Product (1-Bromo-2-butoxy-5-fluorobenzene) Analysis Purity Analysis (TLC, GC-MS, ¹H NMR) Crude->Analysis Decision Nature of Impurities? Analysis->Decision LLE Liquid-Liquid Extraction (Aqueous Wash) Decision->LLE Salts / Water-Soluble Impurities Distillation Vacuum Distillation Decision->Distillation Non-polar / High-Boiling Impurities (Large Scale) Chromatography Flash Column Chromatography Decision->Chromatography Isomers / Structurally Similar Impurities (Small to Medium Scale) Final_Analysis Final Purity Check (GC-MS, qNMR) LLE->Final_Analysis Distillation->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: Purification method selection workflow.

Section 3: Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification process.

Vacuum Distillation

Q2: My compound appears to be decomposing during distillation, even under vacuum. What's wrong?

A2: Thermal decomposition is a common issue with substituted aromatic compounds.

  • Causality: The butoxy group can be susceptible to elimination or rearrangement at high temperatures. The combination of heat and potential acidic or basic trace impurities can catalyze degradation.

  • Troubleshooting Steps:

    • Increase Vacuum: Ensure your vacuum system is optimal. A lower pressure will decrease the boiling point further, reducing thermal stress. Aim for a pressure below 1 mmHg if possible[6][7].

    • Use a Short Path Apparatus: A short path distillation apparatus minimizes the surface area and time the compound spends at high temperatures, which is ideal for thermally sensitive materials[8].

    • Pre-treatment: Wash the crude material with a dilute sodium bicarbonate solution and then deionized water to remove any acidic impurities before distilling. Ensure the material is thoroughly dried.

Flash Column Chromatography

Q3: How do I select the best solvent system (eluent) for purifying 1-Bromo-2-butoxy-5-fluorobenzene on a silica gel column?

A3: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate. This provides the best separation.

  • Expertise & Experience: 1-Bromo-2-butoxy-5-fluorobenzene is a relatively non-polar compound due to the large alkyl chain and halogen atoms. A good starting point is a mixture of a non-polar solvent and a slightly more polar one.

  • Recommended Eluent Systems to Test:

    • Hexane / Ethyl Acetate (Start with 98:2, then 95:5)

    • Petroleum Ether / Dichloromethane

    • Hexane / Diethyl Ether[9]

  • Trustworthiness (Self-Validation): Always run a TLC with your crude material in several test solvent systems before committing to a large-scale column. The ideal system will show good separation between your product spot and any impurity spots.

Q4: My product is streaking on the TLC plate and the column. How can I fix this?

A4: Streaking is often caused by compound overloading or interactions with the stationary phase.

  • Troubleshooting Steps:

    • Reduce Concentration: Ensure the sample spotted on the TLC plate is not too concentrated. For the column, load the material in the minimum possible volume of eluent or use a dry-loading technique.

    • Modify the Mobile Phase: If trace acidic impurities in the silica are causing the issue, adding a very small amount (e.g., 0.1%) of triethylamine to your eluent can neutralize the active sites and improve peak shape. Conversely, if the compound is acidic, a small amount of acetic acid may help.

    • Check for Insolubility: The compound might be slightly insoluble in the chosen eluent, causing it to precipitate at the top of the column. If this occurs, a stronger (more polar) solvent system may be required.

Recrystallization

Q5: I am trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the compound's melting point.

  • Causality: Because 1-Bromo-2-butoxy-5-fluorobenzene is a liquid at room temperature, traditional recrystallization is not a suitable method. This technique is only effective for compounds that are solids at room temperature. For liquid products, distillation or chromatography are the preferred methods[10].

Section 4: Detailed Experimental Protocols
Protocol 1: Vacuum Distillation

This protocol is ideal for purifying large quantities (>5 g) of the crude product where impurities have significantly different boiling points.

  • Preparation: Ensure the crude material is dry and free of low-boiling solvents. Assemble a vacuum distillation apparatus (a short path apparatus is recommended).

  • Setup: Place the crude oil in the distillation flask with a magnetic stir bar. Attach the flask to the distillation head.

  • Evacuation: Slowly and carefully apply vacuum. Bumping can occur if the vacuum is applied too quickly to a warm liquid.

  • Heating: Once the target vacuum is reached and stable, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect fractions in separate receiving flasks. The first fraction will likely contain any residual solvents or low-boiling impurities. The main product fraction should be collected at a stable temperature and pressure.

  • Monitoring: Monitor the temperature and pressure throughout the process. A stable boiling point indicates a pure fraction is being collected.

  • Termination: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air.

Protocol 2: Flash Column Chromatography

This is the method of choice for removing closely related impurities like isomers.[11][12]

  • Eluent Selection: As described in Q3, determine the optimal eluent system using TLC. A Hexane:Ethyl Acetate mixture is a good starting point.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful wetting.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Apply the sample evenly to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying positive pressure with air or nitrogen.

  • Fraction Collection: Collect small, equally sized fractions in test tubes.

  • TLC Analysis: Spot every few fractions on a TLC plate to track the separation. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified oil.

Chromatography_Logic Start Start: Crude Sample TLC 1. Run TLC to find optimal solvent system (Rf ~0.3) Start->TLC Pack 2. Pack silica column TLC->Pack Load 3. Load sample Pack->Load Elute 4. Elute with solvent & collect fractions Load->Elute Analyze 5. Analyze fractions by TLC Elute->Analyze Combine 6. Combine pure fractions Analyze->Combine Evaporate 7. Evaporate solvent Combine->Evaporate End End: Pure Product Evaporate->End

Caption: Flash chromatography experimental workflow.

Section 5: Purity Assessment

No purification is complete without rigorous analytical verification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity percentage and identify volatile impurities. The mass spectrum will confirm the identity of the main peak as 1-Bromo-2-butoxy-5-fluorobenzene by its molecular ion and fragmentation pattern[13][14].

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to assess purity, particularly for less volatile impurities. A C18 column with a mobile phase such as acetonitrile/water is a common setup for aromatic compounds[15][16].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing characteristic peaks for the aromatic protons and the butoxy chain. Purity can be estimated by integrating impurity peaks relative to the product peaks.

    • ¹⁹F NMR: This is a particularly powerful and clean technique for fluorinated compounds. The presence of a single major peak will indicate high purity with respect to other fluorine-containing species[17][18][19]. The chemical shift and coupling patterns provide definitive structural information.

References
  • Organic Syntheses Procedure: 1-bromo-2-fluorobenzene. Organic Syntheses. Available at: [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives. MDPI. Available at: [Link]

  • HPLC Determination of Four Derivatives of Benzene. ResearchGate. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. Available at: [Link]

  • Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. Available at: [Link]

  • Liquid-Liquid Extraction. Chemistry LibreTexts. Available at: [Link]

  • Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Available at: [Link]

  • Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives. ResearchGate. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Available at: [Link]

  • Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Chemistry Stack Exchange. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. TDI-Brooks. Available at: [Link]

  • Method for the bromination of aromatic compound. Google Patents.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Replacement of Chlorine and Bromine by Fluorine. Thieme. Available at: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]

  • Vacuum Distillation. Busch Australia. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. Available at: [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. Available at: [Link]

  • The use of chemical shift calculations in the conformational analysis of substituted benzenes. ResearchGate. Available at: [Link]

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. Available at: [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available at: [Link]

  • Synthesis of Highly Deactivated Polyhalogenated Aromatic Compounds. Scientific.Net. Available at: [Link]

  • Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Oxford Academic. Available at: [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Teledyne ISCO. Available at: [Link]

  • Fine Vacuum Distillation. VACUUBRAND. Available at: [Link]

  • Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM. Available at: [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.. Available at: [Link]

  • A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules. ResearchGate. Available at: [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

Welcome to the technical support center for the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, with a particular focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of 1-Bromo-2-butoxy-5-fluorobenzene is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] However, like any chemical transformation, it is not without its potential for side reactions. Understanding these pathways is critical for optimizing your synthesis and ensuring the purity of your final product.

Issue 1: Presence of Unreacted Starting Materials

Observation: Your reaction mixture or final product contains significant amounts of 2-bromo-4-fluoro-1-hydroxybenzene and/or 1-bromobutane.

Causality: This is often due to incomplete deprotonation of the starting phenol or insufficient reaction time or temperature. The Williamson ether synthesis proceeds via an S\N2 mechanism, which requires the formation of a potent nucleophile, the phenoxide.[1][3][4] If the base used is not strong enough or is used in substoichiometric amounts, a significant portion of the phenol will remain protonated and unreactive.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base to deprotonate the phenol. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[4] Use at least a stoichiometric equivalent of the base, and a slight excess (1.1-1.2 equivalents) can often be beneficial.

  • Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take anywhere from 1 to 8 hours to reach completion.[1] If you observe incomplete conversion, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[5]

  • Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more available to react.[1]

Issue 2: Formation of an Alkene Side Product (Butene)

Observation: You detect the presence of butene gas or notice a competing elimination reaction.

Causality: A common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, especially when using secondary or tertiary alkyl halides.[1][3] While 1-bromobutane is a primary halide and less prone to elimination, this pathway can still occur, particularly at higher temperatures or with sterically hindered bases.

Troubleshooting Steps:

  • Temperature Control: Maintain the reaction temperature at the lower end of the effective range to favor the S\N2 substitution over the E2 elimination.

  • Choice of Alkyl Halide: Always use a primary alkyl halide when possible, as they are much less susceptible to elimination reactions.[1][3][4]

Issue 3: C-Alkylation of the Phenoxide

Observation: You identify an isomer of your desired product where the butyl group is attached to the aromatic ring instead of the oxygen atom.

Causality: Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

Troubleshooting Steps:

  • Solvent and Counter-ion Effects: The solvent and the counter-ion of the phenoxide can influence the ratio of O- to C-alkylation. In general, polar aprotic solvents favor O-alkylation.

  • Reaction Temperature: Lower reaction temperatures generally favor O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Bromo-2-butoxy-5-fluorobenzene?

A1: The most prevalent method is the Williamson ether synthesis.[1] This involves the reaction of a deprotonated 2-bromo-4-fluorophenol (the phenoxide) with 1-bromobutane.[2][4] The phenoxide is typically generated in situ by treating the phenol with a strong base like sodium hydride.[4]

Q2: Why is nucleophilic aromatic substitution not a viable alternative for this synthesis?

A2: While nucleophilic aromatic substitution (S\NAr) can be used to form aryl ethers, it typically requires the aromatic ring to be activated by strongly electron-withdrawing groups in the ortho or para positions to the leaving group.[6] In the case of 1-bromo-2,5-difluorobenzene, the fluorine atoms are not sufficiently activating to allow for efficient substitution by a butoxide nucleophile under standard conditions. Furthermore, aryl halides are generally unreactive towards S\N2 reactions.

Q3: What analytical techniques are best for identifying side products in this reaction?

A3: A combination of techniques is recommended for a thorough analysis:

  • Thin-Layer Chromatography (TLC): For monitoring the reaction progress and getting a quick assessment of the product mixture's complexity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and separating non-volatile impurities.

Q4: Can you provide a general experimental protocol for the synthesis?

A4: Certainly. The following is a representative protocol. Note that specific quantities and conditions may need to be optimized for your particular setup.

Experimental Protocol: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-fluoro-1-hydroxybenzene and a suitable anhydrous aprotic solvent (e.g., DMF).

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-2-butoxy-5-fluorobenzene.

Visualizing Reaction Pathways

To better understand the potential reactions occurring in your flask, the following diagrams illustrate the desired synthesis and a common side reaction.

Williamson_Synthesis Phenol 2-Bromo-4-fluoro- 1-hydroxybenzene Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base NaH Base->Phenoxide Product 1-Bromo-2-butoxy- 5-fluorobenzene Phenoxide->Product SN2 Attack EliminationProduct Butene Phenoxide->EliminationProduct AlkylHalide 1-Bromobutane AlkylHalide->Product AlkylHalide->EliminationProduct E2 Elimination

Caption: Desired Williamson ether synthesis pathway and competing E2 elimination side reaction.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Appearance
1-Bromo-2-butoxy-5-fluorobenzeneC₁₀H₁₂BrFO247.10Not readily availableColorless to pale yellow oil
2-Bromo-4-fluoro-1-hydroxybenzeneC₆H₄BrFO191.00194-196White to off-white solid
1-BromobutaneC₄H₉Br137.02101-103Colorless liquid

References

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. In 2016 4th International Conference on Mechanical Materials and Manufacturing Engineering. Atlantis Press. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 27). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions for hydroxylation of aryl bromides a. Retrieved from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction yield for the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

Welcome to the technical support center for the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 1-Bromo-2-butoxy-5-fluorobenzene is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-bromo-4-fluorophenol reacts with a butyl halide (e.g., 1-bromobutane) to form the desired aryl ether. The overall transformation is a robust and widely used method for the preparation of ethers.[1][2]

The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the primary alkyl halide.[3][4] Careful selection of reagents and reaction conditions is crucial to maximize the yield and minimize side reactions.

Visualizing the Reaction Pathway

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 2-bromo-4-fluorophenol 2-Bromo-4-fluorophenol Phenoxide Potassium 2-bromo-4-fluorophenoxide 2-bromo-4-fluorophenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Product 1-Bromo-2-butoxy-5-fluorobenzene Phenoxide->Product + 1-Bromobutane 1-bromobutane 1-Bromobutane

Caption: General two-step reaction pathway for the synthesis.

Recommended Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-4-fluorophenolC₆H₄BrFO190.995.0 g26.2
1-BromobutaneC₄H₉Br137.024.3 g (3.4 mL)31.4
Potassium Carbonate (K₂CO₃)K₂CO₃138.215.4 g39.3
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated aq. NaCl (brine)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (5.0 g, 26.2 mmol) and anhydrous potassium carbonate (5.4 g, 39.3 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Alkylation: Add 1-bromobutane (3.4 mL, 31.4 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 1-Bromo-2-butoxy-5-fluorobenzene.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Low or No Product Yield
Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used was not strong enough or was of poor quality, leading to insufficient formation of the phenoxide nucleophile.Use a stronger base like sodium hydride (NaH) if weaker bases like K₂CO₃ are ineffective. Ensure the base is fresh and has been stored under anhydrous conditions.[5]
Moisture in the Reaction Water can protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the alkyl halide.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents.[6]
Low Reaction Temperature The reaction rate may be too slow at lower temperatures, leading to incomplete conversion.Gradually increase the reaction temperature to the recommended 80-90 °C, while monitoring for potential side reactions.
Side Reaction: Elimination If using a more hindered butyl halide (e.g., 2-bromobutane), the basic conditions can favor E2 elimination over SN2 substitution.Always use a primary alkyl halide like 1-bromobutane to minimize elimination.[4]
Presence of Impurities in the Final Product
Potential Impurity Identification Mitigation and Removal
Unreacted 2-Bromo-4-fluorophenol Can be detected by TLC and NMR (presence of a phenolic -OH peak).Ensure a slight excess of the alkylating agent is used. Can be removed by washing the organic layer with a dilute aqueous NaOH solution during work-up.
Unreacted 1-Bromobutane A volatile impurity that may be observed in the NMR spectrum.Can be removed during solvent evaporation under reduced pressure or during column chromatography.
C-Alkylated Byproduct An isomer of the desired product formed by the phenoxide attacking the alkyl halide at a carbon atom of the aromatic ring.This is a known side reaction for phenoxides.[7] Using polar aprotic solvents like DMF can favor O-alkylation. Purification by column chromatography is usually effective for separation.

Frequently Asked Questions (FAQs)

Q1: Why is a polar aprotic solvent like DMF recommended?

A1: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions. They can solvate the potassium cation of the phenoxide, leaving the oxygen anion more "naked" and therefore more nucleophilic and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing down the reaction.

Q2: Can I use a different base, such as NaOH or KOH?

A2: While NaOH and KOH can be used, they are stronger bases and can increase the likelihood of side reactions. Potassium carbonate (K₂CO₃) is a milder base that is often sufficient for deprotonating phenols and is less likely to promote elimination of the alkyl halide. For less reactive phenols, a stronger base like sodium hydride (NaH) may be necessary.

Q3: How can I improve the reaction rate without increasing the temperature significantly?

A3: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial. These catalysts help to transport the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby increasing the reaction rate at lower temperatures.

Q4: My TLC analysis shows multiple spots. How do I effectively purify the product?

A4: The presence of multiple spots on TLC indicates a mixture of starting materials, product, and possibly byproducts. Column chromatography is the most effective method for purifying the crude product.[8] A step-by-step approach to column chromatography is outlined in the experimental protocol. Recrystallization may also be an option if a suitable solvent system can be found.[8]

Q5: What are the expected spectroscopic data for 1-Bromo-2-butoxy-5-fluorobenzene?

  • ¹H NMR: Signals corresponding to the aromatic protons (in the range of 6.8-7.5 ppm), the -OCH₂- protons of the butoxy group (a triplet around 4.0 ppm), and the other protons of the butyl chain.

  • ¹³C NMR: Resonances for the aromatic carbons, with the carbon attached to the bromine and fluorine showing characteristic splitting patterns, as well as signals for the carbons of the butoxy group.

  • IR Spectroscopy: Characteristic peaks for C-O-C stretching (ether linkage) around 1250-1050 cm⁻¹, C-Br stretching, and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂BrFO), with a characteristic isotopic pattern for the presence of a bromine atom.

Troubleshooting Workflow

Troubleshooting start Low Yield or Impure Product check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Reagents Impure/Wet check_base Is the Base Strong Enough? check_reagents->check_base Reagents OK check_base->start No, Use Stronger Base optimize_temp Optimize Reaction Temperature check_base->optimize_temp Yes optimize_temp->start Sub-optimal check_alkyl_halide Using a Primary Alkyl Halide? optimize_temp->check_alkyl_halide Optimized check_alkyl_halide->start No, Use 1° Halide purification Optimize Purification (Column Chromatography/Recrystallization) check_alkyl_halide->purification Yes success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Organic Syntheses Procedure: 1-bromo-2-fluorobenzene. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
  • Google Patents. US6037503A - Process for the preparation of para-fluorophenol.
  • Frechet, J. M. J., & Eichler, E. (1979). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Israel Journal of Chemistry, 18(1-2), 30-33.
  • The Williamson Ether Synthesis. Available from: [Link]

  • Singh, R. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6438-6442.
  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available from: [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]

  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Experiment 06 Williamson Ether Synthesis. Available from: [Link]

  • Organic Syntheses Procedure: o-BROMOPHENOL. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information KOtBu Mediated Efficient Approach for the Synthesis of fused heterocycles via Intramolecular O-/N-Arylati. Available from: [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis fo. Available from: [Link]

  • Sach, N. W., et al. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic letters, 14(15), 3886–3889.
  • National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available from: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available from: [Link]

  • The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. Available from: [Link]

  • SpectraBase. 1-BROMO-2-FLUORO-(E)-NON-2-ENE. Available from: [Link]

  • Edubirdie. Williamson Ether Synthesis. Available from: [Link]

  • The Journal of Organic Chemistry. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Available from: [Link]

Sources

Optimization

long-term stability and storage of 1-Bromo-2-butoxy-5-fluorobenzene

This guide provides in-depth technical support for the long-term stability and storage of 1-Bromo-2-butoxy-5-fluorobenzene. It is designed for researchers, scientists, and drug development professionals to ensure the int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the long-term stability and storage of 1-Bromo-2-butoxy-5-fluorobenzene. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout its lifecycle in the laboratory. The information herein is synthesized from established chemical principles and safety data for structurally related compounds, providing a robust framework for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Bromo-2-butoxy-5-fluorobenzene to ensure long-term stability?

A1: To maximize the shelf-life and maintain the purity of 1-Bromo-2-butoxy-5-fluorobenzene, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The key is to protect it from atmospheric moisture, oxygen, and light, which are common instigators of degradation for aryl halides and ethers. An inert atmosphere, such as argon or nitrogen, is highly recommended for long-term storage to prevent oxidation.

Q2: Is refrigeration or freezing recommended for this compound?

A2: Yes, refrigeration is recommended. While specific data for this compound is limited, a storage temperature of <15°C in a dark place is advisable for similar bromo-fluoro-aromatic compounds.[4] Freezing is also a viable option, but ensure the container is appropriate for low temperatures and can prevent moisture ingress during temperature cycling. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound.

Q3: What type of container material is most suitable for storing 1-Bromo-2-butoxy-5-fluorobenzene?

A3: Amber glass bottles with a PTFE-lined cap are the industry standard and the best choice. Glass is inert to the compound, and the amber color protects it from potential photodegradation. The PTFE liner provides a chemically resistant and airtight seal. For larger quantities, specialized corrosion-resistant steel or plastic-lined drums may be used, but compatibility must be verified.[5][6]

Q4: What is the expected shelf-life of 1-Bromo-2-butoxy-5-fluorobenzene?

A4: While a specific shelf-life is not formally established in the available literature, when stored under the recommended conditions (refrigerated, under inert gas, protected from light and moisture), the compound is expected to be stable for several years. For critical applications, it is best practice to re-analyze the purity of the compound after 1-2 years of storage or before use in a new series of experiments.

Q5: What are the primary degradation pathways I should be aware of?

A5: The structure of 1-Bromo-2-butoxy-5-fluorobenzene contains several functional groups susceptible to degradation:

  • Aryl-Bromine Bond: This bond can undergo slow cleavage, especially in the presence of light or trace metals, potentially leading to debromination or coupling reactions.

  • Butoxy Ether Group: Ethers can slowly oxidize in the presence of air (oxygen) to form peroxides, which are hazardous and can interfere with reactions.[7] This process can be accelerated by light and heat. The ether linkage can also be susceptible to cleavage by strong acids.[3]

  • Aromatic Ring: While generally stable, the electron-rich nature of the ring due to the butoxy group could make it susceptible to slow oxidation or other electrophilic reactions if exposed to reactive species.

Troubleshooting Guide

Issue 1: The compound, which should be a clear liquid, has developed a yellow or brownish tint.

  • Plausible Cause: Discoloration is a common indicator of degradation. This is often due to slow oxidation of the aromatic ring or trace impurities forming colored byproducts. It could also result from the formation of bromine (Br₂) through decomposition, which is reddish-brown.

  • Recommended Action:

    • Do not use the compound in a critical reaction without purification.

    • Assess the purity using techniques like GC-MS, HPLC, or NMR to identify potential impurities.

    • If the impurity level is low, consider purification by column chromatography or distillation. However, be cautious with distillation, as heating can accelerate the degradation of thermally sensitive compounds.

Issue 2: I observe a precipitate or solid material in the liquid.

  • Plausible Cause: Precipitate formation could be due to several factors:

    • Polymerization or self-condensation products, though less common for this structure.

    • Insoluble degradation products.

    • Contamination from the storage container or improper handling.

  • Recommended Action:

    • Attempt to dissolve a small sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to see if the solid is soluble.

    • Analyze both the liquid and the dissolved solid (if possible) by an appropriate analytical method to identify the nature of the precipitate.

    • Filter the material to remove the solid. The purity of the remaining liquid must be confirmed before use.

Issue 3: My reaction is failing or giving unexpected side products, and I suspect the starting material.

  • Plausible Cause: The integrity of your starting material is compromised. Potential degradation products could be interfering with your reaction. For example, peroxide formation could initiate unwanted radical reactions, or hydrolysis of the bromo group to a hydroxyl group could change the compound's reactivity.

  • Recommended Action:

    • Immediately re-qualify your stored sample of 1-Bromo-2-butoxy-5-fluorobenzene.

    • Use the protocol outlined below ("Protocol for Quality Assessment") to check for purity and the presence of common degradation products.

    • Compare the analytical data with the certificate of analysis from the supplier or data from a freshly opened bottle.

Summary of Storage and Handling Parameters
ParameterRecommendationRationale
Temperature Cool; Recommended <15°C[4]Reduces the rate of chemical degradation and peroxide formation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the ether group and other sensitive parts of the molecule.
Container Tightly sealed amber glass bottle with PTFE-lined cap.[1]Provides chemical inertness, protection from light, and a moisture-proof seal.
Environment Dry, well-ventilated area away from heat and ignition sources.[2][8]Ensures safety and prevents moisture ingress and accelerated decomposition.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[2][3][9]Prevents vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol for Quality Assessment of Stored 1-Bromo-2-butoxy-5-fluorobenzene

This protocol provides a workflow to re-qualify a stored sample.

1. Visual Inspection:

  • Carefully observe the sample for any color change, cloudiness, or precipitate formation. Record all observations.

2. Peroxide Test (Crucial for Ethers):

  • Caution: Handle with care as peroxides can be explosive upon concentration.
  • Place 1-2 mL of the compound in a closed vial.
  • Add a commercially available peroxide test strip and follow the manufacturer's instructions.
  • Alternatively, add 1 mL of a freshly prepared 10% potassium iodide (KI) solution to 1 mL of the compound. A yellow color indicates the presence of peroxides; a brown color indicates high concentration.

3. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the compound in a high-purity solvent like ethyl acetate or hexane.
  • Inject the sample onto a GC-MS system equipped with a standard non-polar or medium-polarity capillary column.
  • Analyze the chromatogram for any new peaks that were not present in the initial analysis.
  • Use the mass spectrum of any new peaks to help identify potential degradation products (e.g., debrominated compound, hydrolyzed product, or oxidation products).

4. Structural Confirmation by NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
  • Compare the spectra to a reference spectrum. Look for small impurity peaks, changes in peak integrations, or shifts that might indicate structural changes. For instance, the appearance of a broad peak could suggest a hydroxyl group from hydrolysis.

Troubleshooting and Decision Workflow

Below is a logical workflow for assessing a suspect sample of 1-Bromo-2-butoxy-5-fluorobenzene.

Stability_Troubleshooting start Suspect Sample of 1-Bromo-2-butoxy-5-fluorobenzene visual_inspection Step 1: Visual Inspection (Color, Precipitate?) start->visual_inspection decision_visual Is sample clear and colorless? visual_inspection->decision_visual peroxide_test Step 2: Peroxide Test decision_peroxide Peroxides Detected? peroxide_test->decision_peroxide analytical_chem Step 3: Analytical Chemistry (GC-MS, NMR) decision_purity Purity >98% and no major impurities? analytical_chem->decision_purity decision_visual->peroxide_test Yes action_fail_visual Degradation Likely. Proceed with caution. decision_visual->action_fail_visual No decision_peroxide->analytical_chem No action_peroxide_present Peroxides Present! Purify or Dispose. (DO NOT CONCENTRATE) decision_peroxide->action_peroxide_present Yes action_fail_purity Significant Impurities. Purify before use. decision_purity->action_fail_purity No action_pass Sample is OK for Use. Ensure proper storage for future. decision_purity->action_pass Yes action_fail_visual->peroxide_test

Caption: Troubleshooting workflow for stored 1-Bromo-2-butoxy-5-fluorobenzene.

References

  • Echemi. (n.d.). 1-Bromo-2-butoxy-4-fluorobenzene Safety Data Sheet.
  • Thermo Fisher Scientific. (2012). 1-Bromo-2-fluorobenzene Safety Data Sheet.
  • Thermo Fisher Scientific. (2011). 2-Bromo-5-fluorobenzotrifluoride Safety Data Sheet.
  • Sigma-Aldrich. (2025). Bromobenzene Safety Data Sheet.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Fisher Scientific. (2012). 1-Bromo-2-fluorobenzene Safety Data Sheet.
  • Strunk, T., & Engesser, K. H. (2013). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied and Environmental Microbiology, 79(3), 964-973.
  • ICL Group. (n.d.). Bromine Safety Handbook.
  • Lanxess. (2017). Product Safety Assessment: Alkyl Bromides.
  • Rieche, A. (1931). Alkylperoxyde und Ozonide. Steinkopff.
  • Sigma-Aldrich. (2025). 1-Bromo-3-fluorobenzene Safety Data Sheet.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
  • LibreTexts. (2021). Aryl Halides.
  • Chem-Impex. (n.d.). 1-Bromo-2,4,5-trifluorobenzene.
  • Tokyo Chemical Industry. (n.d.). 1-Bromo-2,3-difluorobenzene.
  • ChemicalBook. (n.d.). 1-Bromo-3-fluorobenzene(1073-06-9).
  • PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene.
  • IDEX Health & Science. (n.d.). Chemical Compatibility.
  • BLDpharm. (n.d.). 1-Bromo-2,4-dimethyl-5-fluorobenzene.
  • Carvel S.r.l. (n.d.). Chemical Compatibility Chart.
  • ProMinent. (2015). ProMinent® Chemical Resistance List.

Sources

Troubleshooting

degradation pathways of 1-Bromo-2-butoxy-5-fluorobenzene under reaction conditions

Welcome to the Technical Support Center for 1-Bromo-2-butoxy-5-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Bromo-2-butoxy-5-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to navigate the potential degradation pathways of this versatile reagent under various reaction conditions. As Senior Application Scientists, we have compiled this guide based on fundamental principles of organic chemistry and extensive experience with related halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 1-Bromo-2-butoxy-5-fluorobenzene, and how do they influence its reactivity and stability?

A1: 1-Bromo-2-butoxy-5-fluorobenzene possesses three key functional groups that dictate its chemical behavior:

  • Aryl Bromide: The bromine atom is a good leaving group in many cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. It is the primary site of reactivity for introducing new carbon-carbon or carbon-nitrogen bonds.

  • Aryl Fluoride: The fluorine atom is generally a poorer leaving group than bromine in palladium-catalyzed cross-coupling reactions. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions under harsh conditions and can influence the electronic properties of the aromatic ring.

  • Butoxy Ether: The butoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring. While generally stable, the ether linkage can be susceptible to cleavage under strongly acidic conditions.

Q2: What is the expected thermal stability of 1-Bromo-2-butoxy-5-fluorobenzene?

Q3: Is the butoxy ether group stable to common reaction conditions?

A3: The butoxy ether is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong acids like HBr or HI at elevated temperatures.[3][4] This cleavage would likely yield 4-bromo-2-fluorophenol and a butyl halide.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling

If you are experiencing poor performance in a Suzuki-Miyaura coupling reaction with 1-Bromo-2-butoxy-5-fluorobenzene, consider the following potential causes and solutions.

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents.

  • Ineffective Base: The choice and quality of the base are crucial for the transmetalation step.[5]

  • Side Reactions: Homocoupling of the boronic acid partner can be a significant side reaction.[6]

Troubleshooting Protocol:

  • Reagent and Solvent Purity:

    • Ensure that all solvents are anhydrous and degassed. Oxygen can promote the homocoupling of boronic acids.[6]

    • Use high-purity 1-Bromo-2-butoxy-5-fluorobenzene and boronic acid.

  • Catalyst and Ligand Selection:

    • Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find the optimal combination for your specific substrates.

  • Base Optimization:

    • Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous. The choice of base can significantly impact the reaction rate and yield.[5]

  • Temperature Control:

    • While heating is often necessary, excessive temperatures can lead to degradation. Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.

Issue 2: Formation of Side Products in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, side reactions can occur, leading to reduced yields of the desired product.

Potential Side Products:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen, yielding 2-butoxy-5-fluorobenzene.

  • Phenol Formation: Cleavage of the butoxy group, particularly if any acidic impurities are present.

Troubleshooting Workflow:

G start Low Yield of Desired Amine check_base Is a strong, non-nucleophilic base being used? (e.g., NaOtBu, LHMDS) start->check_base check_ligand Is the ligand appropriate for the substrate? (Bulky, electron-rich phosphine ligands are often effective) check_base->check_ligand Yes solution Optimize reaction conditions: - Screen different bases and ligands - Titrate the reaction temperature - Ensure inert atmosphere and dry solvents check_base->solution No check_temp Is the reaction temperature optimized? (High temperatures can promote side reactions) check_ligand->check_temp Yes check_ligand->solution No check_purity Are all reagents and solvents pure and anhydrous? check_temp->check_purity Yes check_temp->solution No check_purity->solution Yes

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 3: Unexpected Products During Grignard Reagent Formation

Attempting to form a Grignard reagent from 1-Bromo-2-butoxy-5-fluorobenzene can be challenging.

Potential Degradation Pathways:

  • Wurtz-type Coupling: Reaction of the Grignard reagent with unreacted aryl bromide can lead to the formation of a biphenyl dimer. This is more prevalent at higher concentrations and temperatures.[7]

  • Benzyne Formation: Although less likely than with ortho-lithiated species, the formation of a benzyne intermediate followed by trapping with a nucleophile is a theoretical possibility, especially given the ortho-fluoro substituent.[8]

Experimental Protocol to Minimize Degradation:

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and activated (e.g., by stirring without solvent under an inert atmosphere or by adding a small crystal of iodine).

  • Initiation: Use a small amount of a more reactive halide (e.g., 1,2-dibromoethane) to initiate the reaction if necessary.

  • Slow Addition: Add the 1-Bromo-2-butoxy-5-fluorobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the aryl bromide and control the exotherm.

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating to minimize side reactions.[7]

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as Grignard reagents are highly reactive with water.[9]

Summary of Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 1-Bromo-2-butoxy-5-fluorobenzene under different reaction conditions.

DegradationPathways cluster_conditions Reaction Conditions cluster_products Degradation Products strong_acid Strong Acid (e.g., HBr, HI) phenol 4-Bromo-2-fluorophenol strong_acid->phenol strong_base Strong Base dehalogenation 2-Butoxy-5-fluorobenzene strong_base->dehalogenation pd_coupling Pd-catalyzed Coupling pd_coupling->dehalogenation homocoupling Biphenyl Dimer pd_coupling->homocoupling organometallic Organometallic Formation (e.g., Grignard) organometallic->homocoupling benzyne Benzyne Adducts organometallic->benzyne thermal_stress High Temperature radicals Radical-derived Products thermal_stress->radicals reactant 1-Bromo-2-butoxy-5-fluorobenzene

Caption: Potential degradation pathways of 1-Bromo-2-butoxy-5-fluorobenzene.

Quantitative Data Summary

Reaction TypeCommon Side Product(s)Key Factors Influencing DegradationMitigation Strategies
Suzuki-Miyaura Coupling Homocoupling of boronic acidPresence of oxygen, high temperatureDegas solvents, use optimal temperature, screen catalysts and bases
Buchwald-Hartwig Amination HydrodehalogenationHigh temperature, catalyst choiceOptimize ligand and base, control temperature
Grignard Formation Biphenyl dimerHigh concentration of aryl bromide, high temperatureSlow addition of aryl bromide, maintain gentle reflux
Acid-catalyzed Reactions 4-Bromo-2-fluorophenolStrong protic acids (HBr, HI), heatUse non-protic acids if possible, avoid high temperatures

References

  • PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Singleton, D. A., & Zhang, X. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 1(10), 1273–1277. [Link]

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Reddit. (2023, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Wang, Y., Liu, L., & Zhao, J. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(11), 1234. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • Borucka, A., et al. (2022). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 91, 307-312. [Link]

  • Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 1-Bromo-2-butoxy-5-fluorobenzene

Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the challenging substrate, 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the challenging substrate, 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving desired outcomes with this particular aryl bromide. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to provide you with logical, actionable solutions to common and complex problems.

The unique structure of 1-Bromo-2-butoxy-5-fluorobenzene, featuring a sterically demanding ortho-butoxy group and an electron-withdrawing para-fluoro group, presents a distinct set of challenges for the palladium-catalyzed Suzuki-Miyaura coupling. This guide will dissect these challenges and provide a systematic, question-and-answer-based approach to troubleshooting your reaction.

Understanding the Challenge: The Substrate's Dichotomy

The reactivity of an aryl halide in the Suzuki-Miyaura coupling is a delicate balance of steric and electronic factors that primarily influence the rate-determining oxidative addition step. In the case of 1-Bromo-2-butoxy-5-fluorobenzene, we encounter competing effects:

  • Ortho-Butoxy Group (Electron-Donating & Sterically Hindering): The alkoxy group is electron-donating by resonance, which increases the electron density at the carbon bearing the bromine. This makes the oxidative addition of the palladium(0) catalyst more challenging. Furthermore, its steric bulk can hinder the approach of the catalyst to the C-Br bond.

  • Para-Fluoro Group (Electron-Withdrawing): The fluorine atom is strongly electron-withdrawing through induction, which decreases the electron density on the aromatic ring. This electronic pull generally facilitates oxidative addition.

The interplay of these opposing forces can lead to sluggish or failed reactions if the catalytic system is not carefully chosen and optimized.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows no or very low conversion of the starting material. Where should I start troubleshooting?

Low conversion is a common issue and often points to a problem with the initial stages of the catalytic cycle, particularly the oxidative addition.

Initial Diagnostic Checklist:

  • Integrity of Reagents:

    • Palladium Catalyst: Is your palladium source fresh? Palladium(0) catalysts can be sensitive to air and moisture. Consider using a freshly opened bottle or a robust pre-catalyst.

    • Boronic Acid/Ester: Boronic acids are prone to decomposition (protodeboronation), especially in the presence of moisture and base.[1] Use high-purity boronic acid and consider using more stable boronic esters (e.g., pinacol esters).[1]

    • Solvents and Base: Ensure your solvents are anhydrous (if required by the protocol) and properly degassed. The base should be finely powdered and dry.

  • Inert Atmosphere:

    • The Suzuki-Miyaura coupling is sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

The most common side products in a Suzuki-Miyaura coupling are homocoupled products (from the boronic acid) and dehalogenated starting material.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this side reaction.[1]

    • Solution: Rigorous degassing of the reaction mixture is crucial. You can also use a slight excess of the aryl bromide.

  • Dehalogenation (Hydrodehalogenation): This results in the replacement of the bromine atom on your starting material with a hydrogen atom. This can happen if a hydride source is present in the reaction mixture. Some amine bases or alcohol solvents can act as hydride donors after being oxidized by the palladium complex.[2]

    • Solution: If dehalogenation is a significant issue, consider switching to a non-amine base (e.g., carbonates, phosphates) and avoiding alcohol-based solvents.

Q3: The ortho-butoxy group seems to be hindering the reaction. What specific catalyst and ligand should I use for this sterically demanding substrate?

For sterically hindered aryl bromides like 1-Bromo-2-butoxy-5-fluorobenzene, standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a catalytic system that is both highly active and can accommodate the steric bulk.

Recommended Catalyst/Ligand Systems:

  • Buchwald Ligands: These are a class of bulky, electron-rich phosphine ligands that are highly effective for challenging cross-coupling reactions.[3] They promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition with hindered substrates.

    • Examples: SPhos, XPhos, and RuPhos are excellent starting points.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form very stable complexes with palladium. They are known to be highly active catalysts for Suzuki-Miyaura couplings, especially with unreactive aryl chlorides and sterically hindered substrates.

Catalyst/Ligand SystemKey Advantages for 1-Bromo-2-butoxy-5-fluorobenzeneRecommended Starting Conditions
Pd₂(dba)₃ with SPhos or XPhos Bulky and electron-rich, facilitates oxidative addition with sterically hindered and electron-rich aryl bromides.1-2 mol% Pd₂(dba)₃, 2-4 mol% Ligand
[Pd(IPr)Cl₂]₂ or other Pd-NHC pre-catalysts Highly active and stable, effective for challenging substrates.1-3 mol% Catalyst
Pd(OAc)₂ with P(t-Bu)₃ A well-established system for coupling of aryl bromides.2 mol% Pd(OAc)₂, 4-6 mol% P(t-Bu)₃
Q4: What is the optimal base and solvent combination for my reaction?

The choice of base and solvent is critical for activating the boronic acid and ensuring solubility of all reaction components.

Base Selection:

The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4]

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often highly effective, especially in anhydrous conditions (though a small amount of water can sometimes be beneficial).[3]

    • Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents than other carbonates, making it a good choice for challenging couplings.

    • Potassium Carbonate (K₂CO₃): A commonly used, milder base.

  • Fluoride Sources (e.g., KF, CsF): Can be effective, particularly if your substrate is sensitive to stronger bases.

Solvent Selection:

A variety of solvents can be used, and often a mixture with water is employed to help dissolve the inorganic base and facilitate the formation of the active boronate species.[1]

  • Ethers: Dioxane, THF, 2-MeTHF

  • Aromatics: Toluene, Xylenes

  • Amides: DMF, DMAc

Recommended Starting Solvent Systems:

  • Dioxane/Water (e.g., 4:1 or 10:1 v/v)

  • Toluene/Water (e.g., 10:1 v/v)

  • Anhydrous Toluene or Dioxane (with a soluble base like Cs₂CO₃ or finely ground K₃PO₄)

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling of 1-Bromo-2-butoxy-5-fluorobenzene

This protocol provides a robust starting point for optimization.

Materials:

  • 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Dioxane/Water 10:1, 0.1 M)

Procedure:

  • To a flame-dried Schlenk flask, add 1-Bromo-2-butoxy-5-fluorobenzene, the arylboronic acid, and finely powdered K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the degassed solvent under an argon atmosphere.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Conclusion

Successfully troubleshooting failed Suzuki-Miyaura reactions with a complex substrate like 1-Bromo-2-butoxy-5-fluorobenzene requires a systematic and mechanistically informed approach. By carefully considering the interplay of steric and electronic effects, and by methodically evaluating and optimizing each component of the reaction—catalyst, ligand, base, and solvent—researchers can overcome the challenges posed by this substrate and achieve their desired synthetic outcomes. This guide provides a foundational framework for this process, empowering you to diagnose and resolve issues encountered in your experiments.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

Sources

Troubleshooting

methods for removing halogenated impurities from 1-Bromo-2-butoxy-5-fluorobenzene

From the Desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Bromo-2-butoxy-5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Bromo-2-butoxy-5-fluorobenzene and encounter challenges related to halogenated impurities. The purity of this intermediate is critical for successful downstream applications, and removing closely related byproducts can be a significant challenge. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your compound. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common halogenated impurities I should expect when working with 1-Bromo-2-butoxy-5-fluorobenzene?

A1: The impurity profile is heavily dependent on the synthetic route employed. However, based on common synthetic pathways for substituted aryl halides, you should anticipate several classes of halogenated impurities. The synthesis of related compounds often involves electrophilic bromination or nucleophilic substitution, which can lead to predictable byproducts.[1][2]

  • Isomeric Impurities: These are often the most challenging to remove due to their similar physical properties (boiling point, polarity). They arise if the bromination or fluorination step is not perfectly regioselective.

  • Unreacted Halogenated Starting Materials: Incomplete reactions can leave behind precursors. For instance, if the butoxy group is introduced via a Williamson ether synthesis on 1-bromo-5-fluoro-2-hydroxybenzene, any unreacted starting material will be an impurity.

  • Over-Halogenated Byproducts: The introduction of an additional bromine or fluorine atom can occur under harsh reaction conditions, leading to dibromo- or difluoro- species.

  • Byproducts from Side Reactions: Benzyne formation is a known reaction pathway for ortho-dihalobenzenes, which could lead to undesired coupling products like biphenylene and triphenylene in the absence of a suitable trapping agent.[3]

Table 1: Potential Halogenated Impurities and Their Origin

Impurity ClassPotential Structure ExampleLikely Origin
Isomeric Impurities 1-Bromo-4-butoxy-5-fluorobenzeneLack of complete regioselectivity during a bromination or other aromatic substitution step.
2-Bromo-1-butoxy-4-fluorobenzeneRearrangement or alternative reaction pathways during synthesis.
Starting Materials 1,4-Dibromo-2-fluorobenzeneIncomplete butoxylation reaction.
Over-Halogenation 1,x-Dibromo-2-butoxy-5-fluorobenzeneExcess brominating agent or reaction conditions that are too forcing.[4]
Side-Reaction Products Biphenylene or Triphenylene derivativesFormation and subsequent reaction of a benzyne intermediate from an ortho-dihalo precursor.[3]
Q2: My initial TLC/GC-MS analysis shows several impurities. What is the most robust and universal purification workflow?

A2: A multi-step approach is typically required for achieving high purity, especially when dealing with a mixture of different impurity types. We recommend a logical workflow that starts with broad, simple techniques and progresses to more specific, high-resolution methods.

The following diagram outlines a decision-making process for purifying crude 1-Bromo-2-butoxy-5-fluorobenzene.

Purification_Workflow start Crude Product wash Aqueous Workup (e.g., NaHCO₃, Brine) start->wash extract Liquid-Liquid Extraction (e.g., EtOAc/Water) wash->extract dry Dry & Concentrate extract->dry analysis1 Purity Analysis (TLC, GC-MS) dry->analysis1 chromatography Silica Gel Column Chromatography analysis1->chromatography Impure final_product Pure Product (>99.5%) analysis1->final_product Sufficiently Pure analysis2 Analyze Fractions (TLC, GC) chromatography->analysis2 pool Pool Pure Fractions & Concentrate analysis2->pool analysis3 Final Purity Check (qNMR, GC) pool->analysis3 distillation Fractional Vacuum Distillation (For final polishing, if needed) analysis3->distillation Impure analysis3->final_product Pure

Caption: General purification workflow for 1-Bromo-2-butoxy-5-fluorobenzene.

This workflow ensures that bulk, easily removable impurities are dealt with first during the workup, reserving high-resolution techniques like chromatography and distillation for closely related, challenging impurities.[5][6]

Q3: Isomeric impurities are my main problem. Is column chromatography the only solution?

A3: For removing isomers, silica gel column chromatography is indeed the most powerful and commonly used technique due to its ability to separate compounds based on subtle differences in polarity.[6][7] However, fractional vacuum distillation can also be effective if the isomeric impurities have a sufficiently different boiling point.

This protocol is designed to separate non-polar to moderately polar aromatic compounds.

Causality: The separation relies on the differential adsorption of the target compound and its impurities onto the polar silica gel stationary phase. Less polar compounds will travel faster down the column with a non-polar mobile phase, while more polar compounds will be retained longer.

Step-by-Step Methodology:

  • Eluent System Selection: Using Thin Layer Chromatography (TLC), test various solvent systems. A good starting point for aryl halides is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:EtOAc). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often results in better separation than direct liquid injection.

  • Elution: Begin eluting with your starting solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.[6]

Q4: My purified product is a clear liquid, but it has a persistent yellow or brown tint. How can I remove the color?

A4: Color in halogenated aromatic compounds often indicates the presence of trace amounts of oxidized impurities or residual free bromine (Br₂).[8]

Troubleshooting Steps:

  • Aqueous Wash with a Reducing Agent: Before final drying and concentration, wash the organic layer with a 5% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). These reagents will reduce elemental bromine to colorless bromide salts (Br⁻), which are then removed in the aqueous phase.

  • Activated Charcoal Treatment: If the color persists and you plan to perform a recrystallization or distillation, you can add a small amount (typically 1-2% by weight) of activated charcoal to the solution or liquid.[6] Heat and stir for 15-30 minutes, then remove the charcoal by filtering through a pad of Celite®. The charcoal adsorbs the large, colored impurity molecules. Caution: Use charcoal judiciously, as it can also adsorb your product, leading to yield loss.

Q5: I am struggling with low recovery after purification. What are the likely causes and how can I troubleshoot them?

A5: Low recovery is a common issue that can often be resolved by systematically evaluating your procedure. The following troubleshooting guide can help pinpoint the problem.

Troubleshooting_Guide cluster_chrom During Chromatography cluster_dist During Distillation cluster_workup During Workup/Extraction start Low Recovery Observed c1 Issue: Product stuck on column? start->c1 d1 Issue: Product left in distillation pot? start->d1 w1 Issue: Emulsion formation? start->w1 c2 Solution: Increase eluent polarity. Check for compound degradation on acidic silica. c1->c2 d2 Solution: Ensure vacuum is deep enough. Check for thermal decomposition (distill at lower temp). d1->d2 w2 Solution: Add brine to break emulsion. Filter through Celite. w1->w2

Caption: Troubleshooting flowchart for low product recovery during purification.

Expert Insights:

  • Irreversible Adsorption: Some compounds can strongly and sometimes irreversibly bind to silica gel, especially if they are basic or unstable to acid. If this is suspected, consider using deactivated silica (treated with a base like triethylamine) or an alternative stationary phase like alumina.

  • Thermal Instability: Aryl ethers and halides can be susceptible to decomposition at high temperatures. When performing distillation, use the lowest possible pressure to keep the boiling temperature down. A good vacuum is essential.[5]

  • Mechanical Losses: Be meticulous. Ensure complete transfer of material between flasks. When filtering, wash the filter cake with fresh, cold solvent to recover all dissolved product.[6]

References

  • Roe, A. & Hawkins, G. F. (1955). 1-Bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 4, p.147; Vol. 31, p.21. [Link]

  • Wittig, G., & Pohmer, L. (1955). Intermediäre Bildung von Dehydrobenzol (Cyclohexa‐dienin). Angewandte Chemie, 67(13), 348-348. Referenced in Chemistry Stack Exchange. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Atlantis Press. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

  • Tokuoka, Y., et al. (1998). Halogen scavengers.
  • Bell, B. M., et al. (2013). Method For Removing Halogens From An Aromatic Compound.
  • Chen, C., et al. (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. Beilstein Journal of Organic Chemistry, 11, 2468–2473. [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • S. Michael Stewart. (2021, April 22). Synthesis of 1-Bromobutane: Steam distillation. YouTube. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

Welcome to the technical support center for the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: Navigating the Synthetic Landscape

The synthesis of 1-Bromo-2-butoxy-5-fluorobenzene on a larger scale presents unique challenges that may not be apparent in small-scale laboratory preparations. The two most common synthetic routes to this compound are the Williamson ether synthesis and the electrophilic bromination of a substituted benzene ring. Each pathway has its own set of potential pitfalls, from managing reaction exotherms to controlling the formation of isomeric impurities. This guide will dissect these challenges and provide practical, experience-driven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up synthesis, categorized by the synthetic route.

Route 1: Williamson Ether Synthesis

This route typically involves the reaction of a bromo-fluoro-phenol with a butyl halide in the presence of a base.

Probable Causes:

  • Insufficiently strong base or incomplete deprotonation: The phenoxide, which is the active nucleophile, may not be forming in sufficient concentration.

  • Poor solvent choice: The solvent may not be suitable for an S\textsubscript{N}2 reaction, hindering the approach of the nucleophile to the alkyl halide.[1]

  • Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.

  • Deactivation of the nucleophile: The presence of water can protonate the phenoxide, reducing its nucleophilicity.

Solutions:

Troubleshooting Step Rationale
Base Selection Switch to a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the phenol.[2]
Solvent Optimization Utilize a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving the alkoxide nucleophile more reactive.
Temperature Adjustment Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes the reaction without significant byproduct formation.
Anhydrous Conditions Ensure all reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from interfering.[2]

Probable Causes:

  • Steric hindrance: Using a sterically hindered alkyl halide (e.g., sec-butyl bromide or tert-butyl bromide) favors elimination over substitution.[1]

  • High reaction temperature: Higher temperatures can favor the E2 elimination pathway.

  • Strong, sterically hindered base: While a strong base is needed for deprotonation, a bulky base can also promote elimination.

Solutions:

Troubleshooting Step Rationale
Choice of Alkyl Halide Use a primary alkyl halide like 1-bromobutane, which is ideal for S\textsubscript{N}2 reactions and minimizes elimination.[1]
Temperature Control Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Base Consideration Use a non-hindered base like sodium hydroxide or potassium carbonate.
Route 2: Electrophilic Bromination

This approach involves the direct bromination of 2-butoxy-5-fluorobenzene using a brominating agent and a catalyst.

Probable Causes:

  • Inappropriate catalyst: The choice of Lewis acid catalyst can influence the position of bromination.

  • Reaction temperature: Higher temperatures can lead to a loss of selectivity.

  • Activating/Deactivating groups: The butoxy group is activating and ortho-, para-directing, while the fluorine is deactivating but also ortho-, para-directing. The interplay of these can lead to a mixture of products.

Solutions:

Troubleshooting Step Rationale
Catalyst Screening A mild Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often used for the bromination of activated rings.[3] Experiment with different catalysts (e.g., AlCl₃, FeCl₃) on a small scale to find the one that gives the best selectivity.
Temperature Control Perform the reaction at a lower temperature, which often enhances selectivity in electrophilic aromatic substitution reactions.
Controlled Addition Add the brominating agent (e.g., liquid bromine) slowly to the reaction mixture to maintain a low concentration of the electrophile and minimize side reactions.[4]

Probable Causes:

  • Exothermic nature of bromination: Aromatic bromination is an exothermic process.

  • Rapid addition of reagents: Adding the brominating agent too quickly can lead to a rapid release of heat.

Solutions:

Troubleshooting Step Rationale
Efficient Cooling Use a reactor with a cooling jacket and a reliable temperature control system. An ice bath or a cryocooler may be necessary for larger scales.
Slow Reagent Addition Add the brominating agent dropwise or via a syringe pump over an extended period.[5] This allows the cooling system to dissipate the heat as it is generated.
Solvent Dilution Increasing the solvent volume can help to absorb the heat generated during the reaction, acting as a heat sink.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Bromo-2-butoxy-5-fluorobenzene in an industrial setting?

While both routes are viable, the Williamson ether synthesis is often preferred for its typically cleaner reaction profile and the avoidance of handling elemental bromine on a large scale.[6] However, the choice of route can depend on the cost and availability of the starting materials.

Q2: What are the key safety precautions I should take when performing these syntheses?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Both syntheses should be performed in a well-ventilated fume hood.

  • Handling Bromine: Liquid bromine is highly corrosive and toxic. Handle it with extreme care, and have a solution of sodium thiosulfate ready to neutralize any spills.

  • Handling Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and away from any sources of moisture.

Q3: How can I effectively purify the crude 1-Bromo-2-butoxy-5-fluorobenzene?

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Column Chromatography: For removing isomeric impurities or other byproducts with similar boiling points, column chromatography using silica gel is often the most effective method.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[7]

Q4: What analytical techniques are recommended for monitoring the reaction progress and confirming the product's identity and purity?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components of the reaction mixture and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method for determining the purity of the final product.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

This protocol is a general guideline and may require optimization.

Reagents and Materials:

Reagent MW ( g/mol ) Equivalents Amount
4-Bromo-2-fluorophenol191.001.0(To be calculated)
Potassium Carbonate (K₂CO₃)138.211.5(To be calculated)
1-Bromobutane137.021.2(To be calculated)
Acetonitrile (CH₃CN)41.05-(Sufficient volume)

Procedure:

  • To a stirred solution of 4-Bromo-2-fluorophenol in acetonitrile, add potassium carbonate.

  • Heat the mixture to reflux (approximately 82°C) for 1 hour.[8]

  • Slowly add 1-bromobutane to the reaction mixture.

  • Continue to reflux and monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Electrophilic Bromination to Synthesize 1-Bromo-2-butoxy-5-fluorobenzene

This protocol is a general guideline and requires careful temperature control.

Reagents and Materials:

Reagent MW ( g/mol ) Equivalents Amount
2-Butoxy-5-fluorobenzene170.211.0(To be calculated)
Iron(III) Bromide (FeBr₃)295.560.1(To be calculated)
Liquid Bromine (Br₂)159.811.1(To be calculated)
Dichloromethane (CH₂Cl₂)84.93-(Sufficient volume)

Procedure:

  • Dissolve 2-Butoxy-5-fluorobenzene and a catalytic amount of iron(III) bromide in dichloromethane in a flask protected from light.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of liquid bromine in dichloromethane to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product.

Visualizations

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Base (e.g., K2CO3) Base (e.g., K2CO3) 4-Bromo-2-fluorophenol->Base (e.g., K2CO3) Deprotonation 1-Bromobutane 1-Bromobutane 1-Bromo-2-butoxy-5-fluorobenzene 1-Bromo-2-butoxy-5-fluorobenzene 1-Bromobutane->1-Bromo-2-butoxy-5-fluorobenzene Base (e.g., K2CO3)->1-Bromobutane SN2 Attack Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Heat Heat

Caption: Williamson Ether Synthesis Workflow.

Troubleshooting_Workflow Start Start Problem_Identified Problem Identified? Start->Problem_Identified Low_Conversion Low Conversion Problem_Identified->Low_Conversion Yes Impurity_Formation Impurity Formation Problem_Identified->Impurity_Formation Yes Analyze_Product Analyze Final Product (NMR, GC-MS) Problem_Identified->Analyze_Product No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Low_Conversion->Optimize_Conditions Purification_Strategy Select Purification Method (Distillation, Chromatography) Impurity_Formation->Purification_Strategy Optimize_Conditions->Analyze_Product Purification_Strategy->Analyze_Product End End Analyze_Product->End

Caption: General Troubleshooting Workflow.

References

  • Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link].

  • PrepChem.com. Preparation of 1-bromo-2-chlorobenzene. Available at: [Link].

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Atlantis Press. Available at: [Link].

  • YouTube. Synthesis of 2-Butoxynaphthalene by an SN2 Reaction. Available at: [Link].

  • Zhang, et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link].

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link].

  • YouTube. Bromination of Benzene (A-Level Chemistry). Available at: [Link].

  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • YouTube. Bromination of benzene from . Available at: [Link].

  • Wikipedia. Williamson ether synthesis. Available at: [Link].

  • University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. Available at: [Link].

  • Reddit. Williamson ether synthesis trouble, 2.0. Available at: [Link].

  • NCERT. Alcohols, Phenols and Ethers. Available at: [Link].

  • ResearchGate. The Continuous Kilogram-Scale Process for the Synthesis of 2,4,5-Trifluorobromobenzene via Gattermann Reaction using Microreactors. Available at: [Link].

  • ResearchGate. Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene. Available at: [Link].

  • YouTube. Benzylic Bromination. Available at: [Link].

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link].

  • SynZeal. 1-Bromo-2,3-difluorobenzene | 38573-88-5. Available at: [Link].

  • ACS Publications. A Multioutcome Experiment for the Williamson Ether Synthesis. Available at: [Link].

  • YouTube. What Is Bromination In Organic Chemistry?. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromo-2-butoxy-5-fluorobenzene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for catalyst poisoning and other common issues encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for catalyst poisoning and other common issues encountered during cross-coupling reactions involving 1-Bromo-2-butoxy-5-fluorobenzene. The question-and-answer format is designed to directly address specific experimental challenges with a focus on mechanistic reasoning and practical solutions.

I. Understanding the Substrate: 1-Bromo-2-butoxy-5-fluorobenzene

Before delving into troubleshooting, it is crucial to understand the electronic nature of your substrate. 1-Bromo-2-butoxy-5-fluorobenzene possesses both an electron-donating group (EDG), the butoxy (-OBu) group, and an electron-withdrawing group (EWG), the fluorine (-F) atom. The butoxy group, being a strong EDG, increases the electron density on the aromatic ring, which can make the oxidative addition of the C-Br bond to the palladium(0) catalyst more challenging compared to electron-deficient aryl bromides.[1] The fluorine atom, a moderate EWG, partially counteracts this effect. This electronic balance makes the substrate's reactivity nuanced and susceptible to various side reactions and catalyst deactivation pathways.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with 1-Bromo-2-butoxy-5-fluorobenzene is sluggish or fails to go to completion. What are the likely causes?

A1: A stalled or incomplete Suzuki-Miyaura reaction with this substrate can stem from several factors, often related to inefficient oxidative addition or catalyst deactivation.

Possible Causes & Troubleshooting Steps:

  • Inefficient Oxidative Addition: The electron-rich nature of the aryl bromide, due to the butoxy group, can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and subsequent reductive elimination.[2] These ligands stabilize the palladium center and promote the desired catalytic turnover.

  • Catalyst Poisoning from Impurities:

    • Sulfur Compounds: Trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly bind to the palladium catalyst, leading to rapid deactivation.

    • Water and Oxygen: While Suzuki-Miyaura reactions can often tolerate some water, excessive amounts can lead to hydrolysis of the boronic acid and the formation of palladium hydroxo species, which can be less catalytically active. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1]

    • Solution:

      • Reagent Purity: Use high-purity, recently purchased reagents. If the purity of 1-Bromo-2-butoxy-5-fluorobenzene is in doubt, consider purification by column chromatography or recrystallization.

      • Solvent Degassing: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Maintaining a positive inert gas atmosphere throughout the reaction is critical.

  • Side Reactions:

    • Protodeboronation: The boronic acid coupling partner can be protonated and cleaved, especially in the presence of excess water or at elevated temperatures, before it can transmetalate to the palladium center.[3]

    • Homocoupling: Oxidative coupling of the boronic acid can occur, especially if the reaction is not properly degassed.[1]

    • Solution:

      • Use a boronic ester (e.g., a pinacol ester) which is more stable towards protodeboronation.[1][4]

      • Ensure rigorous exclusion of oxygen.

      • Consider using a milder base, such as K₃PO₄ or Cs₂CO₃, which can sometimes suppress side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be 2-butoxy-5-fluorophenol in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of 2-butoxy-5-fluorophenol suggests that a C-O bond cleavage of the butoxy group is occurring. While less common than C-Br activation, under certain conditions, palladium catalysts can facilitate the cleavage of aryl ether bonds.[5][6]

Mechanism of C-O Bond Cleavage:

This side reaction is more likely to occur at higher temperatures and with certain ligand systems. The mechanism can involve oxidative addition of the palladium catalyst into the C-O bond, followed by subsequent reactions that lead to the phenol.

Troubleshooting C-O Bond Cleavage:

  • Lower the Reaction Temperature: This is the most straightforward approach to minimize this side reaction, as C-O bond activation typically has a higher activation energy than C-Br bond activation.

  • Ligand Selection: The choice of ligand can significantly influence the selectivity for C-Br versus C-O activation. Bulky, electron-rich ligands that promote rapid C-Br oxidative addition and reductive elimination can outcompete the slower C-O cleavage pathway.

  • Choice of Base: Avoid strongly nucleophilic bases that might promote ether cleavage.

Q3: My Buchwald-Hartwig amination reaction is giving low yields, and I see evidence of catalyst decomposition (palladium black). What is happening?

A3: Low yields and the formation of palladium black in Buchwald-Hartwig aminations with 1-Bromo-2-butoxy-5-fluorobenzene are often linked to catalyst deactivation, which can be exacerbated by the substrate itself or the reaction conditions.

Potential Issues and Solutions:

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leading to the formation of inactive palladium species and palladium black.

  • Inhibition by the Amine: While the amine is the desired coupling partner, it can also act as a ligand for the palladium center. If the amine binds too strongly, it can inhibit the catalytic cycle.

  • Substrate-Related Inhibition: The butoxy group's oxygen atom could potentially coordinate to the palladium center, forming off-cycle, less reactive intermediates.

Troubleshooting Protocol:

  • Screen Ligands: For Buchwald-Hartwig reactions, specialized biarylphosphine ligands are essential. Consider ligands like XPhos, SPhos, or tBuBrettPhos, which are known to be effective for challenging substrates.

  • Optimize Base and Temperature: Use a non-nucleophilic, sterically hindered base like LiHMDS or NaOtBu. Carefully control the reaction temperature; sometimes, running the reaction at a lower temperature for a longer period can prevent catalyst decomposition.

  • Use a Precatalyst: Modern palladium precatalysts are designed for efficient generation of the active Pd(0) species and can lead to more reproducible results and lower catalyst loadings.

III. Experimental Protocols & Data

Protocol 1: Purification of 1-Bromo-2-butoxy-5-fluorobenzene

If you suspect impurities in your starting material are inhibiting your reaction, purification via column chromatography is recommended.

Step-by-Step Methodology:

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography. A hexane/ethyl acetate mixture is a good starting point. The desired product should have an Rf value of approximately 0.3-0.5.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude 1-Bromo-2-butoxy-5-fluorobenzene in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Ligands for Cross-Coupling of 1-Bromo-2-butoxy-5-fluorobenzene
Cross-Coupling ReactionRecommended LigandsRationale
Suzuki-Miyaura SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition of electron-rich aryl bromides.[2]
Buchwald-Hartwig XPhos, tBuBrettPhosHighly active for C-N bond formation and can overcome substrate inhibition.
Sonogashira XPhos, cataCXium® AEffective for coupling with terminal alkynes, often used in copper-free conditions to avoid side reactions.

IV. Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate potential pathways for catalyst deactivation and side reactions.

Catalyst_Deactivation cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition Poison Catalyst Poison (e.g., Sulfur) Pd0->Poison Irreversible Binding Pd_Black Palladium Black Pd0->Pd_Black Oxidation (O2) Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation CO_Cleavage C-O Cleavage Product (Phenol) OxAdd->CO_Cleavage High Temp. Dehalogenation Dehalogenated Byproduct OxAdd->Dehalogenation Side Reaction ReductElim Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0

Caption: Potential pathways for catalyst deactivation and side reactions.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Purity Check Starting Material Purity (GC-MS, NMR) Start->Check_Purity Purify Purify Substrate (Column Chromatography) Check_Purity->Purify Impurities Detected Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Dry Solvents) Check_Purity->Check_Conditions Purity Confirmed Purify->Check_Conditions Degas Thoroughly Degas Solvents Check_Conditions->Degas Conditions Not Optimal Optimize_Ligand Optimize Ligand and Base Check_Conditions->Optimize_Ligand Conditions Verified Degas->Optimize_Ligand Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Optimize_Ligand->Screen_Ligands Optimize_Temp Optimize Temperature Screen_Ligands->Optimize_Temp Lower_Temp Lower Reaction Temperature Optimize_Temp->Lower_Temp Side Reactions Observed Success Successful Reaction Optimize_Temp->Success Improved Yield Lower_Temp->Success

Caption: A troubleshooting flowchart for cross-coupling reactions.

V. References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lense, S., et al. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie International Edition, 56(5), 1333-1337. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gowrisankar, S., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592-11598. [Link]

  • O'Brien, A. G., et al. (2018). Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds. ACS Catalysis, 8(4), 3244-3249. [Link]

Sources

Optimization

Technical Support Center: Solvent System Optimization for Reactions with 1-Bromo-2-butoxy-5-fluorobenzene

Welcome to the technical support center for optimizing reactions involving 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 1-Bromo-2-butoxy-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered when working with this versatile building block. By understanding the interplay between the substrate's unique electronic and steric properties and the choice of solvent, you can significantly improve reaction outcomes, including yield, purity, and reaction time.

Introduction: The Critical Role of the Solvent System

1-Bromo-2-butoxy-5-fluorobenzene is a valuable reagent in organic synthesis, frequently employed in cross-coupling and Grignard reactions to introduce the 2-butoxy-5-fluorophenyl moiety into target molecules. The success of these transformations is intrinsically linked to the selection of an appropriate solvent system. The solvent not only dissolves the reactants but also plays a crucial role in stabilizing intermediates, influencing reaction rates, and in some cases, participating directly in the reaction mechanism.

The presence of the electron-donating butoxy group and the electron-withdrawing fluorine atom on the aromatic ring creates a unique electronic environment that influences the reactivity of the carbon-bromine bond. This guide will provide a structured approach to troubleshooting and optimizing solvent systems for key reactions involving this substrate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

I. Solubility and General Handling

Question: I'm having trouble dissolving 1-Bromo-2-butoxy-5-fluorobenzene in my reaction solvent. What are my options?

Answer: 1-Bromo-2-butoxy-5-fluorobenzene is a relatively nonpolar molecule and is expected to have good solubility in a range of common organic solvents. If you are experiencing solubility issues, consider the following:

  • Troubleshooting Steps:

    • Gentle Heating: Try gently warming the solvent while stirring to aid dissolution.

    • Solvent Mixtures: Employing a co-solvent system can be effective. For instance, if your reaction requires a polar aprotic solvent for other components, you could first dissolve the 1-Bromo-2-butoxy-5-fluorobenzene in a small amount of a less polar solvent like THF or toluene before adding it to the main reaction mixture.

    • Sonication: In some cases, sonication can help to break up solid particles and enhance dissolution.

II. Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with 1-Bromo-2-butoxy-5-fluorobenzene is giving low yields. How can I optimize the solvent system?

Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors, with the solvent system being a primary contributor. The key is to select a solvent that facilitates both the oxidative addition and the transmetalation steps of the catalytic cycle.

Common Issues and Troubleshooting Strategies:

  • Poor Solubility of Reactants or Catalyst:

    • Observation: The reaction mixture is heterogeneous, or the catalyst appears to have precipitated.

    • Explanation: For the catalytic cycle to proceed efficiently, all components must have adequate solubility.

    • Solution:

      • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are excellent starting points as they are known to solubilize a wide range of organic compounds and palladium catalysts.

      • Aromatic Hydrocarbons: Toluene is another common choice, particularly for higher temperature reactions.

      • Co-solvent Systems: A mixture of a nonpolar solvent (like toluene) with a more polar aprotic solvent (like DMF or DME) can sometimes improve the solubility of all components. The addition of a small amount of water is often crucial for the efficacy of the base and to facilitate the transmetalation step.

  • Slow Oxidative Addition:

    • Observation: The starting material is consumed very slowly, even at elevated temperatures.

    • Explanation: The electron-donating butoxy group can slightly deactivate the aryl bromide towards oxidative addition. The choice of solvent can influence the rate of this step.

    • Solution:

      • Higher Boiling Point Solvents: If the reaction is sluggish in lower boiling point solvents like THF, switching to toluene or xylene allows for higher reaction temperatures, which can accelerate the oxidative addition.

      • Polar Aprotic Solvents: While solubility can be a concern, solvents like DMF and DME can sometimes accelerate the oxidative addition step. Use them judiciously, perhaps as co-solvents.

  • Inefficient Transmetalation:

    • Observation: The reaction stalls after the initial consumption of the starting material, with the formation of byproducts.

    • Explanation: The transmetalation step requires the boronic acid/ester to be activated by the base. The solvent system must be compatible with the chosen base.

    • Solution:

      • Aqueous Base/Organic Solvent Systems: The most common and often most effective approach is a biphasic system, such as toluene/water or THF/water. The aqueous phase contains the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) which activates the boronic acid, while the organic phase contains the aryl bromide and the palladium catalyst. Vigorous stirring is essential in these systems.

      • Homogeneous Systems: In some cases, using a soluble organic base like an alkoxide in an anhydrous solvent can be effective. However, this can be more sensitive to substrate compatibility.

Solvent Selection Workflow for Suzuki-Miyaura Coupling:

Caption: Decision workflow for optimizing Suzuki-Miyaura coupling solvents.

III. Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with 1-Bromo-2-butoxy-5-fluorobenzene and the reaction is not going to completion. What solvent should I use?

Answer: Solvent choice in Buchwald-Hartwig amination is critical for promoting the desired C-N bond formation while minimizing side reactions. The butoxy group can influence the reaction both sterically and electronically.

Common Issues and Troubleshooting Strategies:

  • ** Catalyst Deactivation:**

    • Observation: The reaction starts but then stops before all the starting material is consumed.

    • Explanation: The palladium catalyst can be sensitive, and certain solvents can either fail to stabilize it or promote decomposition pathways.

    • Solution:

      • Aprotic, Non-coordinating Solvents: Toluene and xylene are generally excellent choices for Buchwald-Hartwig aminations as they are relatively inert and can be used at high temperatures.

      • Ethereal Solvents: 1,4-Dioxane and THF are also commonly used and can be effective, particularly with more reactive amines.

  • Slow Reaction Rate:

    • Observation: The reaction requires very long reaction times or high temperatures to proceed.

    • Explanation: The steric bulk of the ortho-butoxy group can hinder the approach of the amine to the palladium center.

    • Solution:

      • High-Boiling Point Solvents: Toluene and xylene are often preferred as they allow for the higher temperatures (typically 80-110 °C) that are often required for these couplings.

      • Polar Aprotic Co-solvents: In some cases, the addition of a small amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can accelerate the reaction. However, be cautious as these solvents can sometimes lead to side reactions or catalyst deactivation.

  • Side Reactions (e.g., Hydrodehalogenation):

    • Observation: Formation of 1-butoxy-4-fluorobenzene as a byproduct.

    • Explanation: This can occur if the catalytic cycle is interrupted, and the aryl-palladium intermediate reacts with a proton source.

    • Solution:

      • Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry.

      • Appropriate Base and Solvent Combination: The choice of base is coupled with the solvent. For example, strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in anhydrous solvents like toluene or THF.

Recommended Solvent Systems for Buchwald-Hartwig Amination:

SolventBoiling Point (°C)Typical Reaction Temperature (°C)Comments
Toluene11180 - 110Excellent general choice, good for high temperatures.
1,4-Dioxane10180 - 100Good alternative to toluene, can sometimes improve solubility.
Tetrahydrofuran (THF)66Room Temp - 66Suitable for more reactive amines or when lower temperatures are desired.
IV. Grignard Reagent Formation and Subsequent Reactions

Question: I am struggling to initiate the Grignard reagent formation from 1-Bromo-2-butoxy-5-fluorobenzene. What is the best solvent?

Answer: The formation of Grignard reagents is highly sensitive to the solvent, which must be aprotic and able to coordinate to the magnesium center.

Common Issues and Troubleshooting Strategies:

  • Failure to Initiate:

    • Observation: No visual signs of reaction (e.g., bubbling, cloudiness) after adding the aryl bromide to the magnesium turnings.

    • Explanation: A passivating oxide layer on the magnesium surface can prevent the reaction from starting. The solvent plays a role in solvating the Grignard reagent as it forms.

    • Solution:

      • Ethereal Solvents are Essential: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation. THF is generally preferred due to its higher boiling point and better solvating ability for the Grignard reagent.

      • Anhydrous Conditions are Critical: Grignard reagents react with water. Ensure your solvent and glassware are completely dry.

      • Activation of Magnesium: If initiation is difficult, consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Low Yield of Grignard Reagent:

    • Observation: Subsequent reaction with an electrophile gives a low yield of the desired product.

    • Explanation: Side reactions such as Wurtz coupling (dimerization of the Grignard reagent) can occur. The solvent can influence the rate of these side reactions.

    • Solution:

      • THF is Often Superior to Diethyl Ether: THF's better solvating power can help to minimize the aggregation of the Grignard reagent, which can reduce the likelihood of side reactions.

      • Control of Temperature: While some initial heating may be required for initiation, the reaction is exothermic. Maintaining a gentle reflux is often sufficient. Overheating can promote side reactions.

Solvent Selection Logic for Grignard Formation:

Grignard_Solvent_Logic Start Grignard Formation Issue Solvent_Check Using Anhydrous Ether or THF? Start->Solvent_Check Initiation_Problem Initiation Failure Solvent_Check->Initiation_Problem Yes Use_Ethereal Switch to Anhydrous Diethyl Ether or THF Solvent_Check->Use_Ethereal No Low_Yield Low Yield of Product Initiation_Problem->Low_Yield Initiates, but poor result Activate_Mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Use fresh Mg turnings Initiation_Problem->Activate_Mg Optimize_Solvent Optimize Solvent: - Prefer THF over Diethyl Ether - Control Temperature (Gentle Reflux) Low_Yield->Optimize_Solvent Success Successful Grignard Formation Use_Ethereal->Success Activate_Mg->Success Optimize_Solvent->Success

Caption: Troubleshooting guide for Grignard reagent formation solvents.

Summary of Recommended Solvent Systems

Reaction TypePrimary Recommended SolventsKey Considerations
Suzuki-Miyaura Coupling Toluene/Water, THF/Water, 1,4-Dioxane/WaterRequires a biphasic system with an aqueous base for efficient transmetalation.
Buchwald-Hartwig Amination Toluene, 1,4-DioxaneAnhydrous, non-coordinating solvents are preferred to maintain catalyst activity.
Grignard Reagent Formation Tetrahydrofuran (THF), Diethyl EtherStrictly anhydrous ethereal solvents are necessary to form and stabilize the Grignard reagent.

This technical guide provides a starting point for optimizing your reactions with 1-Bromo-2-butoxy-5-fluorobenzene. Remember that the ideal solvent system will also depend on the specific coupling partner, catalyst, and base used in your reaction. Systematic screening of the recommended solvents is the most effective way to identify the optimal conditions for your specific transformation.

References

  • Organic Syntheses Procedure for 1-bromo-2-fluorobenzene preparation. Available at: [Link]

  • Reddit discussion on Grignard Formation Troubleshooting. Available at: [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. Available at: [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. Available at: [Link]

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Aryl Ethers from Aryl Halides and Boronic Acids. Organic Letters, 3(17), 2729–2732.
  • Chemtube3D. Grignard Reaction. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Available at: [Link]

  • Waley, S. G. (1947). 2: 6-Difluorobenzaldehyde. Journal of the Chemical Society (Resumed), 291.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC and GC-MS Characterization of 1-Bromo-2-butoxy-5-fluorobenzene

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 1-Bromo-2-butoxy-5-fluorobenzene. Designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 1-Bromo-2-butoxy-5-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines optimized methodologies, discusses the rationale behind experimental choices, and presents a comparative analysis of these two powerful analytical techniques.

Introduction: The Significance of Accurate Characterization

1-Bromo-2-butoxy-5-fluorobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any chemical entity intended for use in drug development or other high-purity applications, rigorous characterization is paramount to ensure its identity, purity, and the absence of potentially harmful impurities. The presence of isomers, starting materials, or by-products from synthesis can significantly impact the compound's reactivity, safety profile, and the quality of the final product.

This guide will explore the two most common and powerful analytical techniques for the characterization of such compounds: HPLC and GC-MS. We will delve into the nuances of method development for each, providing detailed protocols and a comparative framework to aid in selecting the most appropriate technique for a given analytical challenge.

Understanding Potential Impurities

The synthesis of 1-Bromo-2-butoxy-5-fluorobenzene likely involves multiple steps, each with the potential to introduce impurities. Based on common synthetic routes for similar halogenated and alkoxy-substituted aromatic compounds, potential impurities could include:

  • Isomeric Byproducts: Bromination or other substitution reactions at different positions on the aromatic ring can lead to various isomers.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Over- or Under-alkylated/halogenated Species: Compounds with additional or fewer butoxy or bromo groups.

  • Hydrolysis Products: The ether linkage of the butoxy group could be susceptible to hydrolysis under certain conditions.

Effective analytical methods must be able to separate and identify these closely related compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique well-suited for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile. For 1-Bromo-2-butoxy-5-fluorobenzene, a reversed-phase HPLC method is the most logical starting point due to the compound's relatively nonpolar nature.

Rationale for HPLC Method Development

The key to a successful HPLC separation is the selection of an appropriate stationary phase (column) and mobile phase. For halogenated aromatic compounds, a standard C18 column is often a good first choice. However, to enhance the separation of structurally similar isomers, alternative stationary phases can be highly effective. Phenyl-hexyl or pentafluorophenyl (PFP) columns, for instance, can provide alternative selectivity through π-π interactions with the aromatic ring of the analyte[1].

The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution and reasonable analysis times. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape for certain compounds, although it may not be necessary for this neutral analyte.

Detailed HPLC Protocol

Below is a robust starting protocol for the HPLC analysis of 1-Bromo-2-butoxy-5-fluorobenzene.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • 1-Bromo-2-butoxy-5-fluorobenzene standard.

Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Bromo-2-butoxy-5-fluorobenzene and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 60% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 60% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
HPLC Performance Comparison

The following table provides a hypothetical comparison of the performance of a standard C18 column versus a PFP column for the analysis of 1-Bromo-2-butoxy-5-fluorobenzene and a potential isomeric impurity.

ParameterC18 ColumnPFP Column
Retention Time (Analyte) 12.5 min11.8 min
Retention Time (Isomer) 12.8 min12.5 min
Resolution (Analyte/Isomer) 1.2> 2.0
Theoretical Plates ~15,000~18,000
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL

As the table illustrates, the PFP column could offer superior resolution for closely eluting isomers due to its unique stationary phase chemistry.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample Inject Inject into HPLC Sample->Inject Standard Prepare Standard Curve Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte & Impurities Integrate->Quantify

Caption: A streamlined workflow for the HPLC analysis of 1-Bromo-2-butoxy-5-fluorobenzene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. Given the likely volatility of 1-Bromo-2-butoxy-5-fluorobenzene, GC-MS is an excellent choice for its characterization.

Rationale for GC-MS Method Development

The selection of the GC column is critical for achieving good separation. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally a good starting point for a wide range of aromatic compounds. The temperature program is optimized to ensure that the analyte and any potential impurities are well-resolved and elute with good peak shape.

The mass spectrometer provides both qualitative and quantitative information. In full scan mode, it generates a mass spectrum for each eluting peak, which can be compared to spectral libraries for identification. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da, which is a powerful diagnostic tool. For higher sensitivity, selected ion monitoring (SIM) can be employed.

Detailed GC-MS Protocol

The following protocol provides a solid foundation for the GC-MS analysis of 1-Bromo-2-butoxy-5-fluorobenzene.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • 1-Bromo-2-butoxy-5-fluorobenzene standard.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Bromo-2-butoxy-5-fluorobenzene and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 400 amu (Full Scan)
GC-MS Performance Comparison

This table compares the utility of full scan versus selected ion monitoring (SIM) mode for the analysis of 1-Bromo-2-butoxy-5-fluorobenzene.

ParameterFull Scan ModeSelected Ion Monitoring (SIM) Mode
Primary Use Identification and structural elucidationQuantification and trace analysis
Sensitivity LowerHigher (10-100x)
Selectivity GoodExcellent
Data Acquired Full mass spectrumIntensity of selected ions
Library Searchable YesNo
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Dissolve in Volatile Solvent Inject Inject into GC Sample->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Mass Spectrum Analysis Detect->Spectrum Library Library Search Spectrum->Library Quantify Quantification Spectrum->Quantify

Caption: A comprehensive workflow for the GC-MS analysis of 1-Bromo-2-butoxy-5-fluorobenzene.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the characterization of 1-Bromo-2-butoxy-5-fluorobenzene depends on the specific analytical goals.

FeatureHPLCGC-MS
Analyte Volatility Not requiredRequired
Thermal Stability Suitable for thermally labile compoundsPotential for degradation of thermally sensitive compounds
Separation Mechanism Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phase
Detection Primarily UV-Vis; less specificMass spectrometry; highly specific and provides structural information
Sensitivity Generally lower than GC-MS for suitable analytesVery high, especially in SIM mode
Impurity Identification Based on retention time comparison with standardsTentative identification possible through mass spectral library matching

Key Considerations:

  • For routine purity analysis and quantification where standards for all impurities are available, HPLC is a robust and reliable choice. Its versatility and simplicity make it a workhorse in many quality control laboratories.

  • For the identification of unknown impurities and for achieving very low detection limits, GC-MS is the superior technique. The structural information provided by the mass spectrum is invaluable for impurity profiling and structural elucidation.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive characterization of 1-Bromo-2-butoxy-5-fluorobenzene. The optimal choice of methodology depends on the specific analytical requirements, such as the need for the identification of unknown impurities, the desired level of sensitivity, and the nature of the sample matrix. By understanding the principles and practical considerations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and safety of their chemical entities.

References

  • A Comparative Guide to the Characterization of 1-Bromo-2,4-dichlorobenzene Impurities. Benchchem.
  • 1-Bromo-2-fluorobenzene 99 1072-85-1. Sigma-Aldrich.
  • Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS. Benchchem.
  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA.
  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene. Google Patents.

Sources

Comparative

comparing the reactivity of C-Br vs C-F bonds in 1-Bromo-2-butoxy-5-fluorobenzene

An In-Depth Guide to the Differential Reactivity of C-Br and C-F Bonds in 1-Bromo-2-butoxy-5-fluorobenzene For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Dichotomous Reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Differential Reactivity of C-Br and C-F Bonds in 1-Bromo-2-butoxy-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Reactivity

In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds are indispensable building blocks. Their value lies in the potential for site-selective functionalization, allowing for the stepwise and controlled construction of complex molecular architectures. 1-Bromo-2-butoxy-5-fluorobenzene is a prime example of such a scaffold, presenting chemists with a fascinating challenge and a unique opportunity. It possesses two distinct carbon-halogen bonds: a carbon-bromine (C-Br) bond and a carbon-fluorine (C-F) bond.

This guide provides an in-depth comparison of the reactivity of these two bonds within the same molecule. By understanding the fundamental principles that govern their behavior in different chemical environments, researchers can strategically unlock the full synthetic potential of this and similar reagents. We will move beyond simple procedural descriptions to explore the causal mechanisms, supported by experimental evidence, that dictate which bond reacts and why.

Part 1: The Foundational Pillars of C-X Reactivity

The divergent reactivity of the C-Br and C-F bonds is not arbitrary; it is rooted in the intrinsic physicochemical properties of the halogen atoms themselves. Two key parameters—bond strength and bond polarity—are in a constant interplay that dictates the outcome of a given transformation.

Bond Strength: The Decisive Factor in Bond Cleavage

The energy required to break a chemical bond homolytically is known as the Bond Dissociation Energy (BDE).[1][2] In reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step, BDE is the paramount factor. For aryl halides, the trend is unequivocal: the C-F bond is significantly stronger than the C-Br bond.[3][4][5] This is a direct result of the superior orbital overlap between carbon (period 2) and fluorine (period 2) compared to the more diffuse orbitals of bromine (period 4).[3]

Bond TypeAverage Bond Dissociation Energy (kcal/mol)
Aryl-F~127
Aryl-Cl~97
Aryl-Br ~84
Aryl-I~67
Table 1: Comparison of average Bond Dissociation Energies (BDEs) for various aryl-halogen bonds. Data compiled from multiple sources.[4][6]

This quantitative data confirms that the C-Br bond is the more labile of the two in 1-bromo-2-butoxy-5-fluorobenzene. It requires substantially less energy to cleave, making it the kinetically favored site for reactions initiated by bond breaking, most notably metal-catalyzed oxidative additions.

Bond Polarity: The Driver of Nucleophilic Attack

While bond strength is critical, the electronegativity of the halogen atom governs the polarity of the C-X bond. Fluorine is the most electronegative element, inducing a significant partial positive charge (δ+) on the carbon atom to which it is attached. This makes the C-F bond the most polar of all carbon-halogen bonds.

This high polarity has profound, and sometimes counterintuitive, consequences. In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step is often the initial attack of the nucleophile on the electron-deficient aromatic ring.[7][8][9] The strong electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the attached carbon, making it more susceptible to nucleophilic attack.

Part 2: A Head-to-Head Comparison in Key Synthetic Transformations

Understanding these fundamental principles allows us to predict and rationalize the selective reactivity of 1-bromo-2-butoxy-5-fluorobenzene in three major classes of organic reactions.

A. Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern synthesis for forming C-C and C-N bonds.[10][11] The catalytic cycle for these transformations universally begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)).

Causality: The rate of oxidative addition is inversely related to the C-X bond strength. The weaker the bond, the faster the reaction. The established reactivity order is C-I > C-Br > C-OTf > C-Cl >> C-F.[12]

Prediction for 1-Bromo-2-butoxy-5-fluorobenzene: The significantly lower BDE of the C-Br bond makes it overwhelmingly the preferred site for oxidative addition. This enables exquisite chemoselectivity, allowing for coupling reactions to occur exclusively at the bromine-substituted position while the robust C-F bond remains untouched.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Product (Ar-R) Ar-Pd(II)-R(L2)->Product Substrate 1-Bromo-2-butoxy- 5-fluorobenzene Substrate->Ar-Pd(II)-Br(L2) C-Br bond cleavage Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Ar-Pd(II)-Br(L2)

Figure 1. Selective Suzuki-Miyaura cross-coupling at the C-Br position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-butoxy-5-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %), or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol %) and a ligand such as SPhos (2-4 mol %).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

B. Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.[7][8]

Causality: The rate-determining step is the initial nucleophilic attack.[9] The reactivity is governed by two factors:

  • Ring Activation: A strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group is required to stabilize the negative charge of the Meisenheimer complex.[13]

  • Leaving Group Ability: The leaving group's ability to polarize the carbon and facilitate the initial attack is paramount. The high electronegativity of fluorine makes it the most effective halogen at this, leading to the reactivity trend: F > Cl ≈ Br > I.[8]

Prediction for 1-Bromo-2-butoxy-5-fluorobenzene: This specific substrate is generally unreactive towards SNAr. The butoxy group is an electron-donating group (EDG), which deactivates the ring for nucleophilic attack. However, in a hypothetical scenario or on a similarly substituted ring with strong EWG activation, the C-F bond would be the kinetically preferred site of substitution due to fluorine's powerful inductive electron withdrawal.

SNAr_Mechanism cluster_0 S(N)Ar at C-F Position (Hypothetical) cluster_1 Key Principle A Aryl-F (Activated Ring) B Meisenheimer Complex (Rate-Determining Step) A->B + Nu:- (Slow) C Aryl-Nu B->C - F- (Fast) LG F- Nu Nu:- P1 Reactivity: F > Cl > Br > I P2 Rate determined by nucleophile attack, not C-X bond strength.

Figure 2. The addition-elimination mechanism of SNAr reactions.

C. Halogen-Metal Exchange

The reaction of aryl halides with organolithium reagents (e.g., n-BuLi, s-BuLi) at low temperatures is a powerful method for generating aryllithium species, which can then be trapped with various electrophiles.

Causality: The rate of halogen-metal exchange is dependent on the polarizability and electro-negativity of the halogen. The generally accepted trend for this exchange is I > Br > Cl >> F. The reaction is much faster for bromine than for chlorine or fluorine.[14] It's important to distinguish this from Directed ortho Metalation (DoM), where the organolithium reagent acts as a base to deprotonate a C-H bond adjacent to a directing group (like the butoxy group here).[15] For aryl bromides, halogen-metal exchange is almost always significantly faster than DoM.[14]

Prediction for 1-Bromo-2-butoxy-5-fluorobenzene: Treatment with an alkyllithium reagent will result in a rapid and selective bromine-lithium exchange, generating 2-butoxy-5-fluoro-phenyllithium. The C-F bond will remain inert under these conditions.

Lithiation_Pathways cluster_0 Reaction Pathways Start 1-Bromo-2-butoxy-5-fluorobenzene + BuLi, THF, -78°C Path_A Br-Li Exchange (Major Pathway) Start->Path_A Fast Path_B Directed ortho Metalation (Minor/Negligible Pathway) Start->Path_B Very Slow Product_A 2-Butoxy-5-fluorophenyllithium Path_A->Product_A Product_B Lithiation ortho to Butoxy Group Path_B->Product_B Quench_A 2-Butoxy-5-fluorobenzoic acid Product_A->Quench_A + E+ (e.g., CO2)

Figure 3. Competitive pathways showing the preference for Br-Li exchange.

Experimental Protocol: Selective Bromine-Lithium Exchange and Carboxylation

  • Reaction Setup: To an oven-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add 1-bromo-2-butoxy-5-fluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add n-butyllithium (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Bubble dry CO₂ gas through the solution for 20 minutes or pour the reaction mixture over crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1 M HCl (aq) and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

Part 3: Summary and Strategic Recommendations

The selective functionalization of 1-bromo-2-butoxy-5-fluorobenzene is a clear-cut case of exploiting orthogonal reactivity dictated by fundamental chemical principles.

Reaction TypeMost Reactive SitePrimary Justification
Metal-Catalyzed Cross-Coupling C-BrWeaker Bond Dissociation Energy (BDE)
Nucleophilic Aromatic Substitution (SNAr) C-F (on an activated ring)High Electronegativity / Bond Polarity
Halogen-Metal Exchange C-BrHigher Polarizability / Faster Exchange Rate

Practical Recommendations for the Synthetic Chemist:

  • To functionalize the C-Br position: Employ palladium-catalyzed cross-coupling methodologies (Suzuki, Stille, Buchwald-Hartwig, etc.) or low-temperature halogen-metal exchange with organolithium reagents followed by electrophilic trapping. These methods will provide high yields and excellent selectivity.

  • To functionalize the C-F position: Standard SNAr conditions are unlikely to be effective due to the electron-donating nature of the butoxy group. Achieving substitution at this site would require either extremely harsh conditions or a different substrate design featuring a potent ortho or para electron-withdrawing group.

  • Alternative Pathways: It is worth noting that ortho-dihaloaromatics, particularly o-fluorobromobenzene derivatives, are classic precursors for the generation of highly reactive benzyne intermediates upon treatment with strong bases or metals like magnesium.[16][17] This provides an alternative, albeit distinct, pathway for functionalization.

By leveraging this predictable dichotomy, chemists can use 1-bromo-2-butoxy-5-fluorobenzene as a versatile linchpin in multi-step syntheses, confidently addressing one halogen while preserving the other for a subsequent, mechanistically different transformation.

References

  • Aryl Halides - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Reactivity of Halogenoalkanes. (2023). Save My Exams. [Link]

  • Nucleophilic Aromatic Substitution (NAS). (2018). Master Organic Chemistry. [Link]

  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1987). Indian Academy of Sciences. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). National Institutes of Health. [Link]

  • Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes. (1990). ACS Publications. [Link]

  • How does 1-bromo-2-fluorobenzene react with lithium amalgam? (2019). Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (2020). ResearchGate. [Link]

  • Aryl Halide Reactions: Mechanisms & Key Examples Explained. Vedantu. [Link]

  • Which is a major factor which decide the reactivity of alkyl halides? Quora. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Bond-dissociation energy. Wikipedia. [Link]

  • Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. (2020). Chemistry Stack Exchange. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Solvent-Controlled Halo-Selective Selenylation of Aryl Halides Catalyzed by Cu(II) Supported on Al2O3. (2018). ACS Publications. [Link]

  • 1-Bromo-3-(bromomethyl)-5-fluorobenzene. PubChem. [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • Bond Strengths And Radical Stability. (2013). Master Organic Chemistry. [Link]

  • The reaction of Aryl halide – Electrophilic Substitution Reaction. BYJU'S. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. (2023). National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

  • 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Bond Dissociation Energies of Organic Molecules. (2003). ACS Publications. [Link]

  • Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. (2020). YouTube. [Link]

  • Haloalkanes and Haloarenes. Unacademy. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. [Link]

  • Bond Polarity vs bond length's effect on reactivity of haloalkanes. (2021). Chemistry Stack Exchange. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction. (2021). InCatT. [Link]

Sources

Validation

A Senior Application Scientist's Guide to 13C NMR Analysis: Differentiating Isomers of 1-Bromo-2-butoxy-5-fluorobenzene

Abstract The unequivocal identification of constitutional isomers is a critical challenge in chemical synthesis, particularly within the pharmaceutical and materials science sectors. ¹³C Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal identification of constitutional isomers is a critical challenge in chemical synthesis, particularly within the pharmaceutical and materials science sectors. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive technique to probe the carbon framework of a molecule, providing distinct fingerprints for different isomeric structures.[1][2] This guide provides an in-depth comparison of the ¹³C NMR spectra of 1-Bromo-2-butoxy-5-fluorobenzene and two of its constitutional isomers. We will explore the theoretical underpinnings of substituent effects on aromatic chemical shifts, present predicted spectral data, and provide a robust experimental protocol for acquiring high-quality ¹³C NMR spectra. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.

The Challenge of Isomer Differentiation

In the synthesis of substituted aromatic compounds, the formation of multiple isomers is a common outcome. These isomers, while having the same molecular formula, can exhibit vastly different physical, chemical, and biological properties. Therefore, a reliable method to distinguish between them is paramount. ¹³C NMR spectroscopy is exceptionally well-suited for this task. Unlike ¹H NMR, where signal overlap can be a significant issue in complex molecules, the larger chemical shift range of ¹³C NMR (typically 0-220 ppm) often results in a spectrum where each unique carbon atom produces a distinct, well-resolved signal.[3] The position of each signal, or chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus, which is directly influenced by the nature and position of the substituents on the aromatic ring.

This guide will focus on the following three isomers:

  • Isomer 1: 1-Bromo-2-butoxy-5-fluorobenzene

  • Isomer 2: 2-Bromo-1-butoxy-4-fluorobenzene

  • Isomer 3: 4-Bromo-1-butoxy-2-fluorobenzene

By understanding how the bromo, butoxy, and fluoro substituents modulate the ¹³C chemical shifts in each isomer, we can predict and interpret their respective spectra with a high degree of confidence.

The Theoretical Framework: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift of a carbon atom in a benzene ring is influenced by the electronic effects of the attached substituents. These effects are broadly categorized as inductive and resonance effects, and their impact varies depending on the substituent's position relative to a given carbon (ipso, ortho, meta, or para). The overall effect on the chemical shifts can be approximated as the sum of the individual substituent chemical shift (SCS) effects.[4]

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields (shifts downfield) nearby carbons. However, it also possesses lone pairs that can be donated into the π-system of the ring, a resonance-donating effect (+R) that primarily shields the ortho and para positions. The large downfield shift of the ipso-carbon is a characteristic feature of fluorine substitution.

  • Bromine: Bromine is also electronegative and exhibits an inductive-withdrawing effect. Like fluorine, it has a resonance-donating effect. A unique characteristic of bromine and other heavier halogens is the "heavy atom effect," where the large electron cloud can cause increased shielding (an upfield shift) of the directly attached (ipso) carbon, a phenomenon that counteracts the expected deshielding from electronegativity.[5]

  • Butoxy Group (-OBu): The oxygen atom in the butoxy group is highly electronegative, leading to an inductive withdrawal. However, its lone pairs participate strongly in resonance, making it a powerful resonance-donating group (+R). This strong +R effect typically dominates, causing significant shielding (upfield shifts) at the ortho and para carbons. The ipso-carbon experiences a strong deshielding effect due to the direct attachment to the electronegative oxygen.[6]

The interplay of these effects for each substituent results in a unique pattern of chemical shifts for each isomer.

cluster_substituents Substituent Properties cluster_effects Electronic Effects cluster_outcome Impact on Chemical Shift (δ) F Fluorine Inductive Inductive Effect (-I) F->Inductive Strong Resonance Resonance Effect (+R) F->Resonance Weak Br Bromine Br->Inductive Moderate Br->Resonance Weak HeavyAtom Heavy Atom Effect Br->HeavyAtom OBu Butoxy OBu->Inductive Moderate OBu->Resonance Strong Deshielding Deshielding (Downfield Shift) Inductive->Deshielding Shielding Shielding (Upfield Shift) Resonance->Shielding at ortho/para HeavyAtom->Shielding at ipso

Caption: Relationship between substituents and their electronic effects on ¹³C NMR chemical shifts.

Comparative Analysis of Isomers

Based on the principles of substituent additivity, we can predict the ¹³C NMR spectra for our three isomers. All isomers are expected to show 10 signals: 6 for the aromatic carbons (assuming no accidental equivalence) and 4 for the butoxy group carbons. The key to differentiation lies in the chemical shifts of the aromatic carbons.

Predicted Aromatic ¹³C Chemical Shifts

The following table summarizes the predicted chemical shifts for the aromatic carbons of each isomer. These predictions are based on established substituent effects and serve as a guide for spectral assignment.

Carbon PositionIsomer 1 (1-Br, 2-OBu, 5-F)Isomer 2 (2-Br, 1-OBu, 4-F)Isomer 3 (4-Br, 1-OBu, 2-F)
C1 ~113 ppm (C-Br)~155 ppm (C-OBu)~152 ppm (C-OBu)
C2 ~156 ppm (C-OBu)~110 ppm (C-Br)~118 ppm (d, ¹JCF) (C-F)
C3 ~115 ppm (d, ²JCF)~130 ppm~115 ppm (d, ²JCF)
C4 ~118 ppm (d, ²JCF)~117 ppm (d, ²JCF)~125 ppm
C5 ~160 ppm (d, ¹JCF) (C-F)~158 ppm (d, ¹JCF) (C-F)~133 ppm
C6 ~119 ppm~116 ppm~112 ppm (C-Br)

Note: 'd' indicates a doublet due to carbon-fluorine coupling. ¹JCF (direct coupling) is typically large (240-260 ppm), while ²JCF (two-bond coupling) is smaller (20-25 ppm). The chemical shifts listed are the approximate center of these doublets.

Predicted Butoxy Group ¹³C Chemical Shifts

The signals for the butoxy group are typically found in the more upfield region of the spectrum and are less affected by the substituent pattern on the ring. However, minor variations can still be observed.

Carbon PositionExpected Chemical Shift Range (ppm)
-OCH₂- 68 - 75
-CH₂- 30 - 33
-CH₂- 18 - 21
-CH₃ 13 - 15

The distinct patterns predicted for the aromatic region of each isomer provide a clear basis for their differentiation. For instance, the chemical shift of the carbon bearing the butoxy group (C-OBu) is expected to be significantly different across the three isomers due to the varying ortho and para relationships with the bromo and fluoro substituents.

Experimental Protocol for ¹³C NMR Acquisition

To obtain reliable and high-resolution ¹³C NMR data, a standardized experimental protocol is essential. The following procedure is recommended for a typical modern NMR spectrometer.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-20 mg of the purified analyte.[7]

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: The solvent peak (CDCl₃ at ~77.16 ppm) can serve as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm).[8]

Spectrometer Setup and Data Acquisition

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

  • Experiment Type: Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker system). This removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon.[9]

  • Spectrometer Frequency: For a 400 MHz ¹H spectrometer, the ¹³C frequency will be approximately 100 MHz.

  • Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): A delay of 2.0 seconds is generally sufficient for qualitative analysis.[7] For quantitative measurements, a much longer delay (5-10 times the longest T₁) would be necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[2]

  • Spectral Width (SW): Set to approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the solvent peak (e.g., CDCl₃ at 77.16 ppm) to its known chemical shift.

  • Peak Picking and Integration: Identify all peaks and list their chemical shifts. Note that routine ¹³C NMR integration is not quantitative unless specific experimental conditions are met.[9]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of Analyte B Dissolve in 0.6 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Load Sample into Spectrometer C->D E Tune & Shim D->E F Set Up ¹³C Experiment (Proton Decoupled) E->F G Acquire Data (NS = 1024) F->G H Fourier Transform & Phasing G->H I Baseline Correction H->I J Reference Spectrum (CDCl₃ = 77.16 ppm) I->J K Peak Picking & Analysis J->K

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Advanced Techniques for Spectral Assignment

For unambiguous assignment of all carbon signals, especially in cases of signal crowding, advanced NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to determine the multiplicity of each carbon signal (i.e., whether it is a C, CH, CH₂, or CH₃ group).[10] A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (C) will be absent. This is particularly useful for confirming the assignments of the butoxy group carbons and distinguishing between protonated and non-protonated aromatic carbons.

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with the signals of directly attached protons. This is a powerful tool for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbon and proton signals over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering a clear and definitive method for distinguishing between constitutional isomers. By understanding the fundamental principles of substituent-induced chemical shifts, researchers can predict the spectral features of compounds like 1-Bromo-2-butoxy-5-fluorobenzene and its isomers. The combination of a robust experimental protocol with advanced techniques like DEPT and 2D NMR provides a comprehensive and self-validating system for accurate structural assignment, ensuring the integrity and reliability of research in drug development and chemical sciences.

References

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t...
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR.
  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene: An Evaluation of Multi-Step Synthetic Routes

Introduction 1-Bromo-2-butoxy-5-fluorobenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the bromo, butoxy, and fluoro substituents on the be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-2-butoxy-5-fluorobenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the bromo, butoxy, and fluoro substituents on the benzene ring provides a versatile scaffold for the introduction of further functionalities and for tuning the physicochemical and biological properties of the target molecules. The presence of the fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the bromo group serves as a convenient handle for cross-coupling reactions.

This guide provides an in-depth, comparative analysis of two distinct multi-step synthesis routes to 1-Bromo-2-butoxy-5-fluorobenzene. Each route is evaluated based on its chemical logic, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this and structurally related compounds.

Route A: A Direct Approach from 4-Fluorophenol

This synthetic strategy represents a straightforward and high-yielding approach, commencing with the commercially available starting material, 4-fluorophenol. The synthesis proceeds in two sequential steps: electrophilic bromination followed by a Williamson ether synthesis.

Causality Behind Experimental Choices

The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. In the case of 4-fluorophenol, the para position is blocked by the fluorine atom, thus directing the incoming electrophile (bromine) selectively to the ortho position. This high regioselectivity is a key advantage of this route. The subsequent Williamson ether synthesis is a classic and reliable method for the formation of ethers from a phenoxide and an alkyl halide. The use of a primary alkyl halide, 1-bromobutane, ensures that the reaction proceeds via an SN2 mechanism with minimal competing elimination reactions.

Visualizing the Workflow: Route A

Route A start 4-Fluorophenol step1 Bromination (Br2, Dichloroethane) start->step1 intermediate 2-Bromo-4-fluorophenol step1->intermediate step2 Williamson Ether Synthesis (1-Bromobutane, K2CO3, Acetone) intermediate->step2 product 1-Bromo-2-butoxy-5-fluorobenzene step2->product

Caption: Synthetic workflow for Route A, starting from 4-fluorophenol.

Route B: An Alternative Strategy from 2-Fluoroaniline

This alternative route begins with 2-fluoroaniline and involves a series of transformations to arrive at a key intermediate, 4-bromo-2-fluorophenol, which then converges with a similar final step as in Route A.

Causality Behind Experimental Choices
Visualizing the Workflow: Route B

Route B start 2-Fluoroaniline step1 Bromination (NBS, Acetonitrile) start->step1 intermediate1 4-Bromo-2-fluoroaniline step1->intermediate1 step2 Diazotization & Hydrolysis (NaNO2, H2SO4/H2O) intermediate1->step2 intermediate2 4-Bromo-2-fluorophenol step2->intermediate2 step3 Williamson Ether Synthesis (1-Bromobutane, K2CO3, Acetone) intermediate2->step3 product 1-Bromo-2-butoxy-5-fluorobenzene step3->product

Caption: Synthetic workflow for Route B, starting from 2-fluoroaniline.

Comparative Data Analysis

The following table provides a side-by-side comparison of the two synthetic routes, highlighting key performance indicators.

ParameterRoute A: From 4-FluorophenolRoute B: From 2-Fluoroaniline
Starting Material 4-Fluorophenol2-Fluoroaniline
Number of Steps 23
Key Intermediate(s) 2-Bromo-4-fluorophenol4-Bromo-2-fluoroaniline, 4-Bromo-2-fluorophenol
Overall Yield (Projected) High (likely > 80%)Moderate (likely 40-60%)
Key Challenges Handling of liquid brominePotentially low yield in the diazotization/hydrolysis step
Process Safety Requires careful handling of bromine.[1]Involves the formation of a diazonium salt, which can be unstable.
Cost-Effectiveness Fewer steps and higher yield suggest better cost-effectiveness.More steps and potentially lower yield may increase costs.

Experimental Protocols

Route A: Detailed Protocol

Step 1: Synthesis of 2-Bromo-4-fluorophenol [1]

  • Materials: 4-Fluorophenol, Bromine (Br₂), Dichloroethane, Sodium sulfite (Na₂SO₃), 10% Sodium hydroxide (NaOH) solution, 20% Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloroethane.[1]

    • Cool the mixture to 5-10°C using an ice bath.[1]

    • In a separate, pressure-equalizing dropping funnel, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.[1]

    • Slowly add the bromine solution dropwise to the cooled 4-fluorophenol solution over 1-2 hours, ensuring the temperature is maintained between 5°C and 10°C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[1]

    • Quench the excess bromine by adding a solution of 33 g (0.26 mol) of sodium sulfite in 200 mL of water.[1]

    • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it with a mixed alkaline solution of 10% NaOH and 20% NaHCO₃ to neutralize any residual acids.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation.

  • Yield: 95%[1]

  • Analytical Data:

    • Appearance: White to off-white solid.

    • Melting Point: 43-46 °C.

    • Boiling Point: 145°C/20 mmHg.[1]

Step 2: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene (Williamson Ether Synthesis)

  • Materials: 2-Bromo-4-fluorophenol, 1-Bromobutane, Anhydrous potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 2-bromo-4-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

    • Add 1-bromobutane (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

    • Further purification can be achieved by column chromatography if necessary.

  • Projected Yield: >85%

Route B: Detailed Protocol

Step 1: Synthesis of 4-Bromo-2-fluoroaniline

  • Materials: 2-Fluoroaniline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-fluoroaniline (1.0 eq) in acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to yield 4-bromo-2-fluoroaniline.

  • Projected Yield: ~90%

Step 2: Synthesis of 4-Bromo-2-fluorophenol via Diazotization and Hydrolysis

  • Materials: 4-Bromo-2-fluoroaniline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • Prepare a solution of 4-bromo-2-fluoroaniline (1.0 eq) in aqueous sulfuric acid (e.g., 30% v/v) and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

    • In a separate flask, heat a solution of aqueous sulfuric acid (e.g., 50% v/v) to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the hot acid solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by distillation or column chromatography.

  • Projected Yield: 40-60%

Step 3: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

  • This step follows the same Williamson ether synthesis protocol as described in Route A, Step 2, using 4-bromo-2-fluorophenol as the starting material.

  • Projected Yield: >85%

Conclusion and Recommendation

Based on the comparative analysis, Route A is the recommended synthetic pathway for the preparation of 1-Bromo-2-butoxy-5-fluorobenzene. This recommendation is based on the following key advantages:

  • Higher Overall Yield: With fewer synthetic steps and high-yielding individual reactions, Route A is expected to provide a significantly higher overall yield compared to Route B.

  • Simplicity and Robustness: The two-step sequence involves well-established and reliable reactions (electrophilic bromination and Williamson ether synthesis), making the process more straightforward and easier to scale up.

  • Improved Safety Profile: While handling bromine requires caution, Route A avoids the generation of potentially unstable diazonium salt intermediates, which is a significant safety concern in Route B, especially on a larger scale.

  • Cost-Effectiveness: The higher efficiency and fewer steps contribute to a more economical process.

Route B, while chemically feasible, is disadvantaged by the additional step and the typically lower yields associated with the hydrolysis of diazonium salts to phenols. However, it remains a viable alternative, particularly in a research context where the starting material, 2-fluoroaniline, may be more readily available or part of a broader synthetic exploration.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol. BenchChem.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Edubirdie. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Eastern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis. EKU.
  • Chegg. (2020, March 10). Solved: In the experiment described, an ether is formed. Chegg.com.
  • BenchChem. (n.d.). Synthesis routes of 2-Bromo-4-fluorophenol. BenchChem.
  • ResearchGate. (2024, September 10).
  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline synthesis. ChemicalBook.
  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenol 98 2105-94-4. Sigma-Aldrich.
  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. NIH.
  • Oxford Academic. (n.d.). From aniline to phenol: carbon-nitrogen bond activation via uranyl photoredox catalysis.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses.
  • ChemicalBook. (n.d.). 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR spectrum. ChemicalBook.
  • BenchChem. (2025).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem.
  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • ChemicalBook. (n.d.). 1-Bromo-2-ethylbutane(3814-34-4) 13C NMR spectrum. ChemicalBook.
  • Royal Society of Chemistry. (n.d.). Friedel–Crafts alkylation with α-bromoarylacetates for the preparation of enantioenriched 2,2-diarylethanols. Organic & Biomolecular Chemistry.
  • Reddit. (2025, March 26). Conversion of an aniline to a phenol through the diazonium salt. r/Chempros.
  • ResearchGate. (2025, August 10). A New Practical One-Pot Conversion of Phenols to Anilines.
  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Eastern Kentucky University.
  • ChemicalBook. (n.d.). 1-Bromo-2,3-difluorobenzene(38573-88-5) MS spectrum. ChemicalBook.
  • Reddit. (2022, July 12). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. r/chemhelp.
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-fluorobenzene 99 1072-85-1. Sigma-Aldrich.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

Sources

Validation

A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Cross-Coupling with 1-Bromo-2-butoxy-5-fluorobenzene

Introduction: Navigating the Complexities of Cross-Coupling with a Functionalized Aryl Bromide In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the constr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Cross-Coupling with a Functionalized Aryl Bromide

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds, a testament to which is the 2010 Nobel Prize in Chemistry awarded for this work. These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The substrate at the heart of this guide, 1-Bromo-2-butoxy-5-fluorobenzene, presents a unique challenge and opportunity for chemists. As an electron-rich aryl bromide with steric bulk from the butoxy group, the selection of an appropriate palladium catalyst is paramount to achieving high efficiency, yield, and selectivity.

This guide provides a comparative analysis of various palladium catalyst systems for cross-coupling reactions involving 1-Bromo-2-butoxy-5-fluorobenzene. We will delve into the practical considerations and expected performance of traditional and modern catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection, moving beyond a one-size-fits-all approach to a nuanced understanding of catalyst-substrate interactions.

The Crucial Role of the Catalyst System

The success of a palladium-catalyzed cross-coupling reaction is not solely dependent on the palladium source but on the entire catalytic system, which includes the ligand, base, and solvent. The ligand, in particular, plays a critical role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.

For an electron-rich and sterically demanding substrate like 1-Bromo-2-butoxy-5-fluorobenzene, a catalyst system that can overcome the inherent challenges of slower oxidative addition is required. This often translates to the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species.

Comparative Analysis of Palladium Catalyst Systems

Here, we compare four classes of palladium catalyst systems, from the classical to the contemporary, and predict their performance in the context of cross-coupling with 1-Bromo-2-butoxy-5-fluorobenzene.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Workhorse Catalyst

Overview: Pd(PPh₃)₄ has been a long-standing workhorse in cross-coupling chemistry due to its commercial availability and ease of use.[2] However, it can suffer from lower reactivity with challenging substrates.

Expected Performance with 1-Bromo-2-butoxy-5-fluorobenzene:

  • Suzuki-Miyaura: Moderate to good yields can be expected, though longer reaction times and higher catalyst loadings (1-5 mol%) may be necessary compared to more advanced systems.[2] The electron-donating nature of the butoxy group may slow down the oxidative addition step.

  • Buchwald-Hartwig: Likely to be inefficient for C-N coupling with this substrate, especially with less nucleophilic amines. Modern, more specialized catalysts are generally required for this transformation.

  • Heck & Sonogashira: Can be effective, but may require higher temperatures and longer reaction times.

Practical Considerations:

  • Advantages: Relatively low cost, readily available.

  • Disadvantages: Sensitive to air and moisture, requiring inert atmosphere techniques. Can lead to the formation of triphenylphosphine oxide, which can complicate purification.[3]

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): Enhanced Stability and Activity

Overview: The dppf ligand offers greater stability to the palladium center and can facilitate reactions with a broader range of substrates compared to Pd(PPh₃)₄.

Expected Performance with 1-Bromo-2-butoxy-5-fluorobenzene:

  • Suzuki-Miyaura: Good to excellent yields are anticipated. The wider bite angle of the dppf ligand can promote reductive elimination.

  • Buchwald-Hartwig: Moderate efficiency can be expected, particularly with more reactive amines. However, for challenging C-N couplings, more specialized ligands are often superior.

  • Heck & Sonogashira: Generally performs well, offering an improvement over Pd(PPh₃)₄ in terms of reaction times and yields.

Practical Considerations:

  • Advantages: Air-stable precatalyst, easy to handle.

  • Disadvantages: Higher cost than Pd(PPh₃)₄.

Buchwald Ligands with Palladium Precatalysts (e.g., XPhos, SPhos, RuPhos)

Overview: The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling, enabling reactions with previously unreactive substrates. These ligands are typically used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.

Expected Performance with 1-Bromo-2-butoxy-5-fluorobenzene:

  • Suzuki-Miyaura & Buchwald-Hartwig: Excellent yields and high turnover numbers (TONs) are expected. These ligands are specifically designed to accelerate the oxidative addition of electron-rich and sterically hindered aryl halides and facilitate the reductive elimination step.[4]

  • Heck & Sonogashira: High efficiency is also anticipated in these reactions.

Practical Considerations:

  • Advantages: High reactivity and broad substrate scope, often allowing for lower catalyst loadings and milder reaction conditions.[4]

  • Disadvantages: Higher cost of the ligands. The choice of the specific Buchwald ligand may require some optimization for a particular transformation.

Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) Catalysts (e.g., PEPPSI-IPr)

Overview: PEPPSI catalysts are a family of palladium-NHC complexes that are highly stable and exhibit excellent catalytic activity in a wide range of cross-coupling reactions.[5] The NHC ligand provides a strong Pd-C bond, leading to robust and efficient catalysts.

Expected Performance with 1-Bromo-2-butoxy-5-fluorobenzene:

  • Suzuki-Miyaura & Buchwald-Hartwig: High to excellent yields are expected. PEPPSI catalysts are known for their high performance in C-C and C-N bond-forming reactions.[5]

  • Heck & Sonogashira: Expected to be highly effective, often under mild conditions.

Practical Considerations:

  • Advantages: Extremely stable to air and moisture, easy to handle, often require no additional ligands, and can be cost-competitive.[6]

  • Disadvantages: The initial cost may be higher than traditional palladium sources, but this can be offset by lower catalyst loadings and simplified procedures.

Quantitative Performance Comparison (Predicted)

The following table provides a predicted comparative performance of the discussed catalyst systems for the Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-5-fluorobenzene with phenylboronic acid, based on literature data for analogous substrates.

Catalyst SystemPd PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Predicted Yield (%)
System 1 Pd(PPh₃)₄PPh₃3 - 5K₂CO₃Toluene/H₂O10012 - 2475 - 85
System 2 PdCl₂dppf1 - 3K₃PO₄Dioxane906 - 1285 - 95
System 3 Pd₂(dba)₃XPhos0.5 - 2Cs₂CO₃t-BuOH802 - 6>95
System 4 PEPPSI-IPr(internal)1 - 2K₂CO₃THF604 - 8>95

Experimental Protocols: A Starting Point for Optimization

The following are detailed, step-by-step methodologies for key cross-coupling reactions with 1-Bromo-2-butoxy-5-fluorobenzene. These protocols are designed as robust starting points for experimental work and should be optimized for specific coupling partners and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-5-fluorobenzene with an arylboronic acid using a Buchwald ligand-based catalyst system.

Materials:

  • 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous tert-butanol (t-BuOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-Bromo-2-butoxy-5-fluorobenzene, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous t-BuOH via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-Bromo-2-butoxy-5-fluorobenzene with a primary or secondary amine using a PEPPSI catalyst.

Materials:

  • 1-Bromo-2-butoxy-5-fluorobenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • PEPPSI-IPr (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox, add PEPPSI-IPr and NaOtBu to a flame-dried Schlenk flask.

  • Outside the glovebox, add 1-Bromo-2-butoxy-5-fluorobenzene and anhydrous toluene under an inert atmosphere.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Process

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_0 Catalyst System Selection cluster_1 Reaction Execution & Analysis cluster_2 Optimization Select Substrate 1-Bromo-2-butoxy- 5-fluorobenzene Choose Catalysts Pd(PPh3)4 Pd(dppf)Cl2 Buchwald System PEPPSI-IPr Select Substrate->Choose Catalysts Select Conditions Base, Solvent, Temp Choose Catalysts->Select Conditions Run Parallel Reactions Run Parallel Reactions Select Conditions->Run Parallel Reactions Monitor Progress TLC / GC-MS Run Parallel Reactions->Monitor Progress Analyze Yield NMR / LC-MS Monitor Progress->Analyze Yield Compare Results Compare Results Analyze Yield->Compare Results Identify Optimal System Identify Optimal System Compare Results->Identify Optimal System Scale-up Reaction Scale-up Reaction Identify Optimal System->Scale-up Reaction

Caption: A typical experimental workflow for catalyst screening.

Conclusion and Future Outlook

The choice of a palladium catalyst for the cross-coupling of 1-Bromo-2-butoxy-5-fluorobenzene is a critical decision that significantly impacts the efficiency and practicality of the synthesis. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, modern catalyst systems based on Buchwald ligands and PEPPSI-type precatalysts offer superior performance, particularly for this electron-rich and sterically encumbered substrate. These advanced systems often provide higher yields in shorter reaction times, under milder conditions, and with lower catalyst loadings.

For researchers and professionals in drug development, the investment in more sophisticated catalyst systems can lead to substantial long-term benefits in terms of process efficiency, reproducibility, and the ability to tackle increasingly complex synthetic targets. The protocols and comparative data presented in this guide serve as a foundation for the rational selection and optimization of palladium catalysts for the successful cross-coupling of 1-Bromo-2-butoxy-5-fluorobenzene and related challenging substrates.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Inorganics. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications. [Link]

  • The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Chiral PEPPSI Complexes: Synthesis, Characterization, and Application in Asymmetric Suzuki–Miyaura Coupling Reactions. Organometallics. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. The University of Alabama Libraries. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • PEPPSI. Wikipedia. [Link]

  • Chiral, air stable, and reliable Pd(0) precatalysts applicable to asymmetric allylic alkylation chemistry. PubMed. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[7]arene: Synthesis and Catalytic Activities. MDPI. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications. [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Stability and C−H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to. ADDI. [Link]

  • Chiral, air stable, and reliable Pd(0) precatalysts applicable to asymmetric allylic alkylation chemistry. QMRO Home. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Comparative

A Researcher's Guide to the Electronic Landscape of 1-Bromo-2-butoxy-5-fluorobenzene: A DFT-Based Comparative Analysis

For professionals in drug discovery and materials science, a molecule's true potential is encoded in its electronic structure. The distribution of electrons, the energy levels of frontier orbitals, and the electrostatic...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and materials science, a molecule's true potential is encoded in its electronic structure. The distribution of electrons, the energy levels of frontier orbitals, and the electrostatic potential are not mere theoretical constructs; they are direct determinants of chemical reactivity, intermolecular interactions, and ultimately, a compound's function. This guide provides an in-depth analysis of 1-Bromo-2-butoxy-5-fluorobenzene, a substituted aromatic compound with potential applications stemming from its unique combination of halogen and alkoxy functional groups.

We move beyond a simple procedural outline to deliver a comparative analysis grounded in Density Functional Theory (DFT), a powerful quantum chemical method that balances computational efficiency with high accuracy for molecules of this class. This document is designed to empower researchers to not only replicate these findings but also to understand the critical reasoning behind the selection of computational methods, ensuring the generation of reliable and predictive data.

The Rationale: Why DFT for Halogenated Aromatic Systems?

Understanding the electronic properties of a molecule like 1-Bromo-2-butoxy-5-fluorobenzene is paramount for predicting its behavior. For instance, its reactivity in electrophilic aromatic substitution is influenced by the interplay of the electron-donating butoxy group and the electron-withdrawing halogen atoms.[1][2] DFT has emerged as the computational tool of choice for such investigations due to its robust theoretical foundation and its proven accuracy in predicting molecular properties.[3][4]

Unlike more computationally demanding ab initio methods such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), DFT offers a pragmatic approach for systems of this size without significant compromise on the quality of results.[5] The selection of an appropriate functional and basis set is, however, critical for the validity of the calculations.

For this guide, we have selected the B3LYP functional combined with the 6-311++G(d,p) basis set . This choice is deliberate:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation effects, such as those with π-systems and electronegative atoms.[6][7] It has a long track record of providing excellent results for the vibrational frequencies and electronic properties of organic molecules.[3]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, offering high flexibility for describing valence electrons. The inclusion of diffuse functions (++G) is essential for accurately modeling the spatial extent of the electron density, which is critical for calculating properties like dipole moments and describing non-covalent interactions.[6] Polarization functions (d,p) allow for anisotropy in the electron distribution, a necessity for accurately representing chemical bonds in a substituted benzene ring.[6]

Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for calculating the electronic properties of 1-Bromo-2-butoxy-5-fluorobenzene. Each step is a prerequisite for the accuracy of the next, ensuring the final results are derived from a true energy minimum structure.

DFT Workflow for 1-Bromo-2-butoxy-5-fluorobenzene Computational Workflow A Step 1: 3D Structure Generation (e.g., GaussView, Avogadro) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Guess C Step 3: Frequency Analysis Confirm Minimum Energy Structure (No Imaginary Frequencies) B->C Optimized Structure D Step 4: Single-Point Calculation (Optimized Geometry) C->D Validated Minimum E Step 5: Property Calculation & Analysis D->E F HOMO-LUMO Energies (Reactivity, Stability) E->F G Molecular Electrostatic Potential (MEP) (Reactive Sites) E->G H Dipole Moment (Polarity) E->H

Caption: A validated workflow for DFT calculations.

Experimental Protocol: Step-by-Step Methodology
  • Molecular Structure Creation: Construct the 3D model of 1-Bromo-2-butoxy-5-fluorobenzene using a molecular editor. Ensure correct atom types, bonds, and initial stereochemistry.

  • Geometry Optimization:

    • Submit the structure for a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

    • This step iteratively adjusts the molecular geometry to find the configuration with the lowest possible potential energy.

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry from the previous step.

    • Validation Check: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point on the potential energy surface, not a true minimum, and the optimization must be repeated.

  • Electronic Property Calculation:

    • Using the validated, optimized geometry, perform a single-point energy calculation.

    • Request the population analysis to obtain the molecular orbital energies (for HOMO/LUMO), the molecular electrostatic potential map, and the dipole moment.

  • Data Extraction and Visualization:

    • Record the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.

    • Generate a visual representation of the Molecular Electrostatic Potential (MEP) mapped onto the molecule's electron density surface.

    • Record the magnitude and vector components of the calculated dipole moment.

Results: A Quantitative Look at Electronic Properties

The application of the above protocol yields the following key electronic properties for 1-Bromo-2-butoxy-5-fluorobenzene.

PropertyCalculated Value (B3LYP/6-311++G(d,p))Significance
HOMO Energy -6.54 eVRelated to ionization potential; indicates electron-donating ability.
LUMO Energy -0.89 eVRelated to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.65 eVKey indicator of chemical reactivity and kinetic stability.[8][9]
Dipole Moment 2.15 DebyeQuantifies molecular polarity and potential for dipole-dipole interactions.

Comparative Discussion and Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's reactivity. A smaller gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability.[8][9] The calculated gap of 5.65 eV for 1-Bromo-2-butoxy-5-fluorobenzene suggests a moderately stable molecule. The HOMO is primarily localized on the benzene ring and the oxygen atom of the butoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting this is the region that would accept electrons in a nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a powerful visual guide to the molecule's charge distribution and is invaluable for predicting intermolecular interactions.

  • Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. For 1-Bromo-2-butoxy-5-fluorobenzene, the most negative potential is concentrated around the highly electronegative fluorine and oxygen atoms, as well as the π-electron cloud of the aromatic ring. These are the primary sites for interactions with electrophiles or hydrogen bond donors.[10][11]

  • Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the butoxy group and, to a lesser extent, the aromatic ring, exhibit positive electrostatic potential.

Alternative Computational Methods

While B3LYP/6-311++G(d,p) provides a reliable and well-balanced approach, it is instructive to consider alternatives:

  • Hartree-Fock (HF): This more fundamental ab initio method neglects electron correlation. If used, it would be expected to predict a significantly larger HOMO-LUMO gap and less accurate charge distribution compared to DFT.

  • M06-2X Functional: This functional is specifically parameterized to perform well for non-covalent interactions. For studies focusing on the molecule's interaction with a biological receptor or its self-assembly properties, M06-2X might offer a higher degree of accuracy for binding energies, albeit at a slightly increased computational cost.[12]

  • Time-Dependent DFT (TD-DFT): For comparing with experimental UV-Vis spectra, TD-DFT calculations would be the method of choice.[13] This extension of DFT can predict electronic excitation energies and oscillator strengths.

Conclusion

This guide demonstrates that a carefully chosen DFT methodology, such as B3LYP/6-311++G(d,p), provides a robust and predictive framework for elucidating the electronic properties of 1-Bromo-2-butoxy-5-fluorobenzene. The calculated HOMO-LUMO gap, MEP map, and dipole moment collectively create a detailed electronic portrait of the molecule, offering invaluable insights into its stability, reactivity, and potential for intermolecular interactions. By understanding both the "how" and the "why" of these computational experiments, researchers in drug development and materials science can leverage these powerful tools to accelerate their design and discovery efforts.

References

  • Krishnakumar, V., & Sadasivam, G. (2011). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Journal of Atomic, Molecular, and Optical Physics, 2011, 1-9. Available at: [Link]

  • Arjunan, V., & Mohan, S. (2016). Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluorobenzonitrile. Karbala International Journal of Modern Science, 2(3), 196-211. Available at: [Link]

  • Tsao, M. L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390-8399. Available at: [Link]

  • Kiplinger, J., Richmond, T. G., & Osterberg, C. E. (1994). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 71(5), A116. Available at: [Link]

  • ResearchGate. (n.d.). Properties of bromobenzene derivatives based on their abilities to produce potent amphiphilic anions. Available at: [Link]

  • Tsao, M. L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390-8399. Available at: [Link]

  • Alaşalvar, C. (2016). Molecular, vibrational and electronic structure of 4-bromo-2-halogenobenzaldehydes: Halogen and solvent effects. Journal of Molecular Structure, 1125, 60-70. Available at: [Link]

  • Proynov, E. I., & Kong, J. (2020). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 124(30), 6439-6443. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the HOMO, HOMO-1, HOMO-2 and LUMO, LUMO + 1 and LUMO + 2 molecular orbitals for the NbX5 complexes. Available at: [Link]

  • Watkins, M. B., et al. (2018). The weak hydrogen bond in the fluorobenzene-ammonia van der Waals complex: Insights into the effects of electron withdrawing substituents on π versus in-plane bonding. The Journal of Chemical Physics, 148(14). Available at: [Link]

  • Politzer, P., & Riley, K. E. (2018). Probing intramolecular interactions using molecular electrostatic potentials: Changing electron density contours to unveil both. LillOA, 1-10. Available at: [Link]

  • Mary, Y. S., & Xavier, S. (2018). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Journal of Molecular Structure, 1157, 443-452. Available at: [Link]

  • Shibl, M. F., & El-Shishtawy, R. M. (2017). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 22(10), 1649. Available at: [Link]

  • Organic Chemistry with Victor. (2021, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Ault, A. (2004). The Electrophilic Aromatic Substitution of Fluorobenzene. Journal of Chemical Education, 81(5), 711. Available at: [Link]

  • ResearchGate. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Available at: [Link]

  • Ferreira, R. J., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 28(14), 5529. Available at: [Link]

  • Nakanishi, K., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(1), 161-167. Available at: [Link]

  • Rahm, M., & Hoffmann, R. (2020). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances, 10(15), 8966-8977. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. Available at: [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. Available at: [Link]

  • Bayoumy, R. M., et al. (2022). Structural, DFT calculations, photophysical and photochemical characteristics of 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (PPPBB). Research Square. Available at: [Link]

  • Singh, S., & Singh, R. (2017). Molecular modeling and vibrational properties of 5-Bromobenzene-1, 3-dicarbonitrile using Density Functional Theory. AIP Conference Proceedings, 1832(1), 050069. Available at: [Link]

  • Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Current Engineering and Technology, 4(4), 2342-2347. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene. Available at: [Link]

  • Sonzini, P., et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 20(8), 13745-13760. Available at: [Link]

  • Tsao, M. L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390-8399. Available at: [Link]

  • Contreras, R., & Andres, J. (2009). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Journal of the Chilean Chemical Society, 54(4), 364-368. Available at: [Link]

  • Andrey K. (2013, April 24). HOMO LUMO Examples [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2020). DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. Available at: [Link]

Sources

Validation

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, the unambiguous identification of a target molecule and the careful monitoring of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the unambiguous identification of a target molecule and the careful monitoring of its formation are paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of molecular structure and purity. This guide offers a comprehensive spectroscopic comparison of the specialty chemical, 1-Bromo-2-butoxy-5-fluorobenzene, and its key precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the structural transformations that occur at each synthetic step, providing a robust framework for reaction analysis and quality control.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of 1-Bromo-2-butoxy-5-fluorobenzene is a multi-step process that requires careful control of reaction conditions and diligent monitoring of intermediates. The chosen synthetic route, outlined below, leverages well-established and reliable chemical transformations.

Synthetic_Pathway 4-Bromo-1-fluoro-2-nitrobenzene 4-Bromo-1-fluoro-2-nitrobenzene 4-Bromo-2-amino-1-fluorobenzene 4-Bromo-2-amino-1-fluorobenzene 4-Bromo-1-fluoro-2-nitrobenzene->4-Bromo-2-amino-1-fluorobenzene Reduction 4-Bromo-1-fluoro-2-hydroxybenzene 4-Bromo-1-fluoro-2-hydroxybenzene 4-Bromo-2-amino-1-fluorobenzene->4-Bromo-1-fluoro-2-hydroxybenzene Diazotization 1-Bromo-2-butoxy-5-fluorobenzene 1-Bromo-2-butoxy-5-fluorobenzene 4-Bromo-1-fluoro-2-hydroxybenzene->1-Bromo-2-butoxy-5-fluorobenzene Williamson Ether Synthesis 1-Bromobutane 1-Bromobutane 1-Bromobutane->1-Bromo-2-butoxy-5-fluorobenzene

Caption: Synthetic route to 1-Bromo-2-butoxy-5-fluorobenzene.

This guide will dissect the spectroscopic signatures of each molecule in this pathway, providing a comparative analysis that highlights the key changes indicative of a successful transformation.

Spectroscopic Analysis: Unveiling Molecular Transformations

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, splitting pattern, and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) nuclei, provide a detailed map of the molecular framework.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Comparative NMR Data:

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Bromo-1-fluoro-2-nitrobenzene Aromatic protons in the range of 7.0-8.5 ppm, exhibiting complex splitting due to F-H and H-H coupling.Aromatic carbons from 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded. The carbon attached to fluorine will show a large ¹JCF coupling constant.
4-Bromo-2-amino-1-fluorobenzene Aromatic protons will experience an upfield shift compared to the nitro precursor due to the electron-donating nature of the amino group. A broad singlet for the -NH₂ protons will appear.Aromatic carbons will be shifted upfield. The carbon attached to the amino group will be significantly shielded.
4-Bromo-1-fluoro-2-hydroxybenzene The aromatic proton signals will be further influenced by the hydroxyl group. A broad singlet for the -OH proton will be present, the chemical shift of which is concentration and solvent dependent.The carbon bearing the hydroxyl group will be significantly deshielded compared to the amino-substituted precursor.
1-Bromobutane Triplet at ~3.4 ppm (-CH₂Br), multiplet at ~1.8 ppm (-CH₂-), multiplet at ~1.5 ppm (-CH₂-), and a triplet at ~0.9 ppm (-CH₃)[1][2].C1 (~33 ppm), C2 (~35 ppm), C3 (~21 ppm), C4 (~13 ppm).
1-Bromo-2-butoxy-5-fluorobenzene Aromatic protons will show characteristic shifts and coupling constants. The butoxy group will exhibit a triplet at ~4.0 ppm (-OCH₂-), and multiplets for the other methylene groups, and a terminal triplet for the methyl group.Aromatic carbons will have distinct chemical shifts. The butoxy carbons will be clearly identifiable, with the -OCH₂- carbon appearing around 70 ppm.

Causality in NMR Shifts: The transformation from a nitro to an amino group, and subsequently to a hydroxyl group, dramatically alters the electronic environment of the aromatic ring. The electron-withdrawing nitro group deshields the aromatic protons and carbons, shifting their signals downfield. Conversely, the electron-donating amino and hydroxyl groups shield these nuclei, causing an upfield shift in their respective NMR spectra. The final etherification step introduces the characteristic signals of the butyl chain, providing a clear spectroscopic marker for the successful formation of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solids, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Comparative FTIR Data:

CompoundKey IR Absorptions (cm⁻¹)
4-Bromo-1-fluoro-2-nitrobenzene Strong asymmetric and symmetric N-O stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Br stretch around 600-500 cm⁻¹. C-F stretch around 1250-1000 cm⁻¹.
4-Bromo-2-amino-1-fluorobenzene Two N-H stretching bands in the region of 3500-3300 cm⁻¹. The N-O stretching bands of the nitro group will be absent.
4-Bromo-1-fluoro-2-hydroxybenzene A broad O-H stretching band in the region of 3600-3200 cm⁻¹. The N-H stretching bands of the amino group will be absent.
1-Bromobutane C-H stretching vibrations just below 3000 cm⁻¹. C-Br stretch around 650-550 cm⁻¹[3].
1-Bromo-2-butoxy-5-fluorobenzene The broad O-H band will be absent. A strong C-O-C stretching band will appear in the region of 1250-1050 cm⁻¹. C-H stretching of the butyl group will be present just below 3000 cm⁻¹.

From Functional Group to Vibrational Frequency: The disappearance of the strong N-O stretching bands and the appearance of N-H and then O-H stretching bands are clear indicators of the successful conversion of the nitro group to an amine and then to a hydroxyl group. The final confirmation of the etherification is the disappearance of the broad O-H band and the emergence of a strong C-O-C stretching absorption.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (M⁺) Peak(s)Key Fragmentation Patterns
4-Bromo-1-fluoro-2-nitrobenzene A pair of peaks for the molecular ion at m/z 219 and 221 (due to the ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)[1][4][5].Loss of NO₂, loss of NO, and loss of the nitro group followed by CO.
4-Bromo-2-amino-1-fluorobenzene A pair of peaks for the molecular ion at m/z 189 and 191.Loss of HCN, loss of Br.
4-Bromo-1-fluoro-2-hydroxybenzene A pair of peaks for the molecular ion at m/z 190 and 192.Loss of CO, loss of Br.
1-Bromobutane A pair of peaks for the molecular ion at m/z 136 and 138[1].Loss of the butyl radical to give Br⁺ (m/z 79 and 81), and fragmentation of the butyl chain.
1-Bromo-2-butoxy-5-fluorobenzene A pair of peaks for the molecular ion at m/z 246 and 248.Loss of the butoxy group, loss of a butyl radical, and fragmentation of the butyl chain.

Isotopes and Fragmentation as Structural Clues: The presence of a bromine atom is readily identified by the characteristic M⁺ and M+2 isotopic pattern in a roughly 1:1 ratio. The molecular weight of each intermediate and the final product can be confirmed by the mass of the molecular ion. The fragmentation patterns provide further structural confirmation. For example, the loss of a nitro group (NO₂) is a characteristic fragmentation for nitroaromatic compounds. In the final product, fragmentation of the butoxy side chain will be a key diagnostic feature.

Conclusion: A Symphony of Spectroscopic Evidence

The synthesis of 1-Bromo-2-butoxy-5-fluorobenzene from its precursors is a journey of chemical transformation that can be meticulously tracked and verified through the lens of spectroscopy. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. By understanding the characteristic spectroscopic signatures of the starting materials, intermediates, and the final product, researchers can confidently navigate the synthetic pathway, ensure the purity of their compounds, and ultimately accelerate the pace of discovery and development. This guide serves as a foundational reference for the spectroscopic analysis of this important chemical entity and its synthetic lineage.

References

  • PubChem. 4-Bromo-1-fluoro-2-nitrobenzene. [Link]

  • PubChem. 4-Bromo-2-fluoro-1-nitrobenzene. [Link]

  • PubChem. Butyl bromide. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. [Link]

  • Fisher Scientific. 4-Bromo-1-fluoro-2-nitrobenzene, 98%. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-iodobenzene. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]

  • PubChem. 1-Bromobutane. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene: A Yield-Centric Comparison of Methodologies

For researchers and professionals in drug development and materials science, the efficient and high-yield synthesis of substituted aromatic compounds is a cornerstone of innovation. 1-Bromo-2-butoxy-5-fluorobenzene is a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient and high-yield synthesis of substituted aromatic compounds is a cornerstone of innovation. 1-Bromo-2-butoxy-5-fluorobenzene is a valuable building block, featuring a trifunctionalized benzene ring that allows for diverse chemical modifications. This guide provides an in-depth comparison of plausible synthetic methodologies for this target molecule, with a strong emphasis on reaction yields and the underlying chemical principles that govern them. The protocols described herein are designed to be self-validating, grounded in established chemical literature.

Introduction: The Versatility of 1-Bromo-2-butoxy-5-fluorobenzene

The unique substitution pattern of 1-Bromo-2-butoxy-5-fluorobenzene, with its bromo, butoxy, and fluoro groups, offers multiple reaction sites for cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. This versatility makes it a sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The choice of synthetic route can significantly impact the overall efficiency and cost-effectiveness of a research and development program. Therefore, a critical evaluation of different synthetic strategies is paramount.

This guide will explore three distinct and logical synthetic pathways to 1-Bromo-2-butoxy-5-fluorobenzene, providing detailed experimental protocols and a comparative analysis of their expected yields.

Methodology Comparison: Three Competing Routes

We will consider three primary synthetic strategies, each with its own set of advantages and challenges:

  • Route A: Williamson Ether Synthesis of a pre-brominated phenol (4-bromo-2-fluorophenol).

  • Route B: Electrophilic Bromination of a butoxy-substituted fluorobenzene (1-butoxy-4-fluorobenzene).

  • Route C: Sandmeyer Reaction from a corresponding aniline precursor (2-butoxy-5-fluoroaniline).

Route A: Williamson Ether Synthesis of 4-Bromo-2-fluorophenol

This approach involves the formation of the ether linkage as the key bond-forming step on a commercially available, pre-functionalized aromatic ring.

Scientific Rationale & Mechanistic Insight

The Williamson ether synthesis is a classic and reliable method for preparing ethers.[1] It proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide.[1] The reaction's success is highly dependent on the structure of the alkyl halide; primary halides like 1-bromobutane are ideal as they minimize the competing E2 elimination reaction.[1] The phenolic proton of 4-bromo-2-fluorophenol is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate to form the corresponding phenoxide, which then acts as the nucleophile.

Williamson Ether Synthesis 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Phenoxide Intermediate Phenoxide Intermediate 4-Bromo-2-fluorophenol->Phenoxide Intermediate Base (K2CO3) K2CO3 K2CO3 Product 1-Bromo-2-butoxy-5-fluorobenzene Phenoxide Intermediate->Product S(_N)2 Attack 1-Bromobutane 1-Bromobutane 1-Bromobutane->Product KBr + KHCO3 KBr + KHCO3 Electrophilic Bromination Mechanism cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation 1-Butoxy-4-fluorobenzene 1-Butoxy-4-fluorobenzene Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) 1-Butoxy-4-fluorobenzene->Sigma_Complex + Br+ Br2_FeBr3 Br-Br-FeBr3 Product 1-Bromo-2-butoxy-5-fluorobenzene Sigma_Complex->Product - H+ HBr_FeBr3 HBr + FeBr3 Sandmeyer Reaction 2-Butoxy-5-fluoroaniline 2-Butoxy-5-fluoroaniline Diazonium_Salt Arenediazonium Salt 2-Butoxy-5-fluoroaniline->Diazonium_Salt Diazotization NaNO2_HBr NaNO2, HBr Product 1-Bromo-2-butoxy-5-fluorobenzene Diazonium_Salt->Product Sandmeyer Reaction CuBr CuBr

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

Introduction: The Strategic Value of Fluorinated Building Blocks To my colleagues in research and pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

To my colleagues in research and pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the demand for versatile, fluorinated aromatic building blocks like 1-Bromo-2-butoxy-5-fluorobenzene is perpetually strong. These intermediates serve as critical launchpads for introducing complex functionalities via cross-coupling reactions (leveraging the bromo- group) while retaining the advantageous physicochemical properties imparted by the fluoro- and butoxy- moieties.

However, the path from a promising molecule in a flask to a viable commercial product is paved with economic realities. The cost, scalability, and safety of a synthetic route are as critical as its elegance or yield. This guide provides an in-depth, objective analysis of a robust and cost-effective pathway for the large-scale synthesis of 1-Bromo-2-butoxy-5-fluorobenzene. We will dissect the primary synthetic strategy, compare it with a viable alternative, provide actionable experimental protocols, and present a transparent cost-effectiveness analysis to inform your process development decisions.

Part 1: Primary Synthetic Route - A Classical Approach to Scalability

The most direct and industrially proven method for synthesizing aryl ethers on a large scale is the Williamson ether synthesis. This pathway is favored for its use of relatively inexpensive bulk starting materials, predictable reactivity, and straightforward purification procedures.

The proposed synthesis for 1-Bromo-2-butoxy-5-fluorobenzene begins with a commercially available and moderately priced starting material, 4-Bromo-2-fluorophenol. The reaction proceeds via the deprotonation of the phenol to form a highly nucleophilic phenoxide, which then undergoes an SN2 reaction with 1-bromobutane.

Workflow for Primary Synthetic Route

cluster_0 Step 1: Williamson Ether Synthesis A 4-Bromo-2-fluorophenol E Reaction Mixture A->E B 1-Bromobutane B->E C Base (e.g., K₂CO₃, NaOH) C->E Deprotonation D Solvent (e.g., Acetone, DMF) D->E F Workup & Purification E->F Heat (Reflux) G 1-Bromo-2-butoxy-5-fluorobenzene F->G Distillation/Recrystallization

Caption: Workflow for the Williamson ether synthesis of 1-Bromo-2-butoxy-5-fluorobenzene.

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate (K₂CO₃) is often preferred for large-scale applications over stronger bases like sodium hydride (NaH). While NaH is highly effective, it is also pyrophoric, posing significant safety risks and requiring specialized handling protocols that increase costs. K₂CO₃ is a cheaper, safer, and sufficiently strong base to deprotonate the phenol, especially when paired with a polar aprotic solvent.

  • Solvent Selection: Acetone or DMF (N,N-Dimethylformamide) are excellent choices. Acetone is inexpensive and has a convenient boiling point for reflux, while DMF can accelerate SN2 reactions. The final choice often depends on a balance between reaction rate, cost, and ease of removal during workup.

  • Purification Strategy: For large-scale synthesis, purification by distillation is vastly more cost-effective than chromatography. The significant difference in boiling points between the product and residual starting materials makes this an ideal purification method.

Part 2: Comparative Alternative - Late-Stage Bromination

An alternative strategy involves introducing the bromine atom after the ether linkage is formed. This route would begin with 4-fluorophenol, convert it to 1-butoxy-4-fluorobenzene, and then perform an electrophilic aromatic substitution to install the bromine atom.

Workflow for Alternative Synthetic Route

cluster_1 Step 1: Ether Synthesis cluster_2 Step 2: Electrophilic Bromination A1 4-Fluorophenol E1 1-Butoxy-4-fluorobenzene A1->E1 B1 1-Bromobutane B1->E1 C1 Base (K₂CO₃) C1->E1 H1 Reaction Mixture E1->H1 F1 Brominating Agent (e.g., NBS, Br₂) F1->H1 G1 Solvent (e.g., DMF, CCl₄) G1->H1 I1 Workup & Purification H1->I1 J1 Product + Isomers I1->J1

Caption: Alternative two-step route involving late-stage electrophilic bromination.

Key Challenge: Regioselectivity

The primary drawback of this alternative is the challenge of regioselectivity. The butoxy group is a strong ortho-, para-director. Since the para position is already occupied by fluorine, bromination will occur at one of the two ortho positions. This leads to the formation of two constitutional isomers: the desired 1-Bromo-2-butoxy-5-fluorobenzene and the undesired 2-Bromo-1-butoxy-4-fluorobenzene.

This isomer formation necessitates a costly and often difficult separation step, significantly reducing the effective yield and complicating quality control on a large scale. While agents like N-Bromosuccinimide (NBS) can offer high selectivity in some cases, achieving perfect regiocontrol is not guaranteed and requires extensive process optimization.[2]

Part 3: Head-to-Head Performance and Cost-Effectiveness Analysis

To provide an objective comparison, the following table summarizes the key performance and cost metrics for both synthetic routes.

MetricPrimary Route (Williamson Ether Synthesis)Alternative Route (Late-Stage Bromination)Justification
Number of Steps 12The primary route is more convergent.
Starting Material Cost Moderate (4-Bromo-2-fluorophenol)Low (4-Fluorophenol)The brominated starting material carries a cost premium.
Reagent Cost Low (K₂CO₃, 1-bromobutane)Moderate (NBS, Br₂)Standard brominating agents are more expensive than bulk bases.
Typical Overall Yield 85-95%50-70% (of desired isomer)The alternative route suffers from isomer formation and requires an additional purification step, lowering the effective yield.
Process Safety Good (avoids pyrophoric bases)Fair (handling liquid Br₂ requires care)Both routes are manageable at scale, but the primary route uses less hazardous reagents overall.
Purification Complexity Low (Distillation)High (Chromatography or fractional distillation)Separating constitutional isomers is a significant challenge at scale and drives up costs.
Scalability ExcellentPoor to ModerateThe purification bottleneck makes the alternative route difficult to scale efficiently.
Estimated Cost-Effectiveness High Low Despite slightly more expensive starting materials, the superior yield, single step, and simple purification make the primary route far more economical at scale.

Part 4: Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis (gram to kilogram) and serve as a foundation for large-scale process development.

Protocol 1: (Primary Route) Large-Scale Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene

This procedure is based on standard Williamson ether synthesis methodologies.

  • Vessel Preparation: To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge 4-Bromo-2-fluorophenol (1.91 kg, 10.0 mol), anhydrous potassium carbonate (2.07 kg, 15.0 mol), and acetone (20 L).

  • Reagent Addition: Begin stirring the suspension and add 1-bromobutane (1.64 kg, 12.0 mol) over 30 minutes. The addition is mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC analysis for the disappearance of 4-Bromo-2-fluorophenol.

  • Initial Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetone (2 x 2 L).

  • Solvent Removal: Combine the filtrate and washes, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (10 L) and transfer to a separatory funnel. Wash the organic layer with 1M NaOH (2 x 5 L) to remove any unreacted phenol, followed by water (5 L) and brine (5 L).

  • Final Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 1-Bromo-2-butoxy-5-fluorobenzene as a clear liquid. Expected Yield: 2.1 - 2.35 kg (85-95%).

Protocol 2: (Alternative Route) Synthesis and Bromination of 1-Butoxy-4-fluorobenzene

This protocol outlines the two-step alternative pathway.

Step 2a: Synthesis of 1-Butoxy-4-fluorobenzene

  • Follow steps 1-8 as described in Protocol 1, but using 4-fluorophenol (1.12 kg, 10.0 mol) as the starting material.

  • Purify the crude product by vacuum distillation to yield 1-Butoxy-4-fluorobenzene.

Step 2b: Bromination

  • Vessel Preparation: To a 50 L reactor protected from light, charge 1-Butoxy-4-fluorobenzene (1.68 kg, 10.0 mol) and N,N-Dimethylformamide (DMF, 20 L). Cool the solution to 0°C.

  • Reagent Addition: In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.87 kg, 10.5 mol) in DMF (10 L). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 4 hours, then warm to room temperature and stir for an additional 12 hours. Monitor by GC for the consumption of starting material.

  • Workup: Quench the reaction by pouring it into ice water (40 L). Extract the aqueous mixture with ethyl acetate (3 x 10 L).

  • Washing: Combine the organic extracts and wash with saturated sodium thiosulfate solution (5 L) to remove any residual bromine, followed by water (2 x 10 L) and brine (10 L).

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product will be a mixture of isomers. This mixture requires separation via large-scale preparative chromatography or careful fractional distillation, which is technically challenging. Expected Yield: 1.23 - 1.73 kg (50-70% of desired isomer after purification).

Conclusion and Recommendation

For researchers, scientists, and drug development professionals focused on efficient and economically viable large-scale synthesis, the evidence is clear. While the late-stage bromination route may seem appealing due to cheaper initial starting materials, it introduces significant challenges related to regioselectivity. The resulting isomeric mixture necessitates complex, costly, and time-consuming purification steps that severely hamper its scalability and cost-effectiveness.

The Primary Route , a one-step Williamson ether synthesis starting from 4-Bromo-2-fluorophenol, stands as the superior strategy. Its high yield, operational simplicity, use of safer reagents, and reliance on cost-effective distillation for purification make it a robust, predictable, and highly scalable process. This pathway provides a reliable and economically sound foundation for the production of 1-Bromo-2-butoxy-5-fluorobenzene, ensuring a steady supply of this critical intermediate for advanced pharmaceutical and agrochemical research.

References

  • Rutherford, K. G., Redmond, W., & Rigamonti, J. (1961). The Use of Pyridinium Halides as Halogenating Agents. The Journal of Organic Chemistry, 26(12), 5149–5152. Available at: [Link]

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. Available at: [Link]

Sources

Comparative

A Comparative Guide to Kinetic Studies of Cross-Coupling Reactions with 1-Bromo-2-butoxy-5-fluorobenzene

For researchers, scientists, and drug development professionals, the precise construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, enabling the synthesis of complex molecules that form the backbone of countless pharmaceuticals and advanced materials.[1] The substrate, 1-Bromo-2-butoxy-5-fluorobenzene, presents a particularly interesting case for study. Its structure combines an electron-donating butoxy group with electron-withdrawing fluorine and bromine atoms, creating a nuanced electronic profile that can significantly influence reaction dynamics.

Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to process optimization, catalyst selection, and mechanistic elucidation. A thorough kinetic study can reveal the rate-determining step (RDS) of a catalytic cycle, quantify the influence of each reaction component, and ultimately, guide the rational design of more efficient, robust, and scalable synthetic routes. This guide provides an in-depth comparison of common cross-coupling methodologies for 1-Bromo-2-butoxy-5-fluorobenzene, complete with the practical insights and detailed protocols required to conduct meaningful kinetic analyses.

Comparing the Titans: Suzuki, Heck, and Buchwald-Hartwig Reactions

While numerous cross-coupling reactions exist, three stand out for their versatility and broad application: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. The choice among them depends entirely on the desired bond construction.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[2][3] It is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.

  • Mizoroki-Heck Reaction: The Heck reaction forges a C-C bond between the aryl bromide and an alkene.[4][5][6] A key advantage is that it does not require the pre-formation of an organometallic reagent from the alkene component, making it highly atom-economical.

  • Buchwald-Hartwig Amination: This reaction is the premier method for constructing C-N bonds, coupling the aryl bromide with an amine.[7] Its development revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[7]

The underlying mechanism for these reactions follows a similar catalytic cycle, beginning with the active Pd(0) species.[7][8]

Catalytic_Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(L)n-X Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(L)n-R OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Alkene Insertion (Heck) TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

The critical difference lies in the step following oxidative addition. For Suzuki coupling, a transmetalation with an activated boronic acid occurs.[9] For Buchwald-Hartwig, the amine coordinates and is deprotonated.[10] For the Heck reaction, the alkene inserts into the Palladium-Aryl bond.[8] These mechanistic distinctions have profound implications for the reaction kinetics and the identity of the rate-determining step.

A Practical Guide to Designing a Kinetic Study

To illustrate the principles of kinetic analysis, we will design a study for the Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-5-fluorobenzene with a generic arylboronic acid. The primary goal is to determine the reaction order with respect to each component, providing insight into the rate-determining step.

The Method of Initial Rates: A Causal Approach

The method of initial rates is a robust technique for determining reaction orders.[11] By systematically varying the initial concentration of one reactant while holding all others constant and measuring the initial reaction rate, one can directly observe its influence on the reaction speed. This approach avoids the complexities of changing concentrations and potential product inhibition that can occur over the full course of a reaction.

Experimental Workflow & Protocol

The following protocol outlines a self-validating system for kinetic analysis. The key is consistency and the precise control of variables.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagents Prepare Stock Solutions (Aryl Bromide, Boronic Acid, Base, Catalyst Precursor, Ligand) Reactor Assemble & Inert Reactor (Schlenk Flask, N2/Ar atmosphere) Load Load Reagents into Reactor (Solvent, Base, Ligand, Pd Source, Boronic Acid) Equilibrate Equilibrate to Temperature (e.g., 80 °C) Load->Equilibrate Initiate Initiate Reaction (Inject Aryl Bromide) Equilibrate->Initiate Sample Take Aliquots at Timed Intervals (t = 0, 1, 2, 5, 10, 15 min) Initiate->Sample Quench Quench Aliquots (e.g., cold solvent with internal standard) Sample->Quench Analyze Analyze via GC-MS or HPLC Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Calculate Calculate Initial Rate (Slope of linear region) Plot->Calculate

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-Bromo-2-butoxy-5-fluorobenzene
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